2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tris(4-bromophenyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Br3N3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYVDGDZBNQVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Br3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275256 | |
| Record name | 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30363-03-2 | |
| Record name | 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: A Versatile Scaffold for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. While direct biological activity data for this specific compound is limited in publicly available literature, its core 1,3,5-triazine (B166579) structure is a well-established privileged scaffold in medicinal chemistry.[1][2] This guide also explores the metabolic fate of a structurally related compound to provide insights into the potential biotransformation pathways relevant to drug development.
Chemical Structure and Properties
This compound is a symmetrical aromatic compound characterized by a central 1,3,5-triazine ring substituted with three 4-bromophenyl groups.[3] This structure provides a rigid framework and multiple sites for further functionalization, making it an attractive building block in organic synthesis.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 30363-03-2 | [3] |
| Molecular Formula | C₂₁H₁₂Br₃N₃ | [3] |
| Molecular Weight | 546.06 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | >300 °C | |
| Purity | >98.0% (HPLC) | [4] |
Table 2: Computed Physicochemical Properties
| Property | Value | Reference(s) |
| Exact Mass | 542.858093 | [3] |
| Monoisotopic Mass | 542.85814 Da | [3] |
| Topological Polar Surface Area | 38.7 Ų | [3] |
| Heavy Atom Count | 27 | [3] |
| Formal Charge | 0 | [3] |
| Complexity | 377 | [3] |
| Isotope Atom Count | 0 | [3] |
| Defined Atom Stereocenter Count | 0 | [3] |
| Undefined Atom Stereocenter Count | 0 | [3] |
| Defined Bond Stereocenter Count | 0 | [3] |
| Undefined Bond Stereocenter Count | 0 | [3] |
| Covalently-Bonded Unit Count | 1 | [3] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the cyclotrimerization of 4-bromobenzonitrile (B114466).
Experimental Protocol: Synthesis from 4-bromobenzonitrile
This protocol is adapted from the literature and describes a common method for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines.
Materials:
-
4-bromobenzonitrile
-
Trifluoromethanesulfonic acid
-
Chloroform (B151607) (dry)
-
Aqueous ammonia (B1221849) solution
-
Ethanol
-
Hexane
Procedure:
-
To a flask containing dry chloroform (20 mL), rapidly add trifluoromethanesulfonic acid (6.0 g, 40 mmol).
-
Cool the solution to 0 °C.
-
A solution of 4-bromobenzonitrile (3.64 g, 20 mmol) in dry chloroform (120 mL) is added dropwise to the pre-cooled solution.
-
After the addition is complete, stir the solution for 30 minutes at 0 °C.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.
-
Neutralize the unreacted trifluoromethanesulfonic acid by adding aqueous ammonia solution (30%) until a precipitate is formed.
-
Filter the precipitate and wash sequentially with ethanol, hexane, and chloroform.
-
The resulting product is this compound as a white powder.
Characterization Data
¹H NMR (300 MHz, CDCl₃):
-
δ 8.61 (d, J = 9 Hz, 6H)
-
δ 7.72 (d, J = 9 Hz, 6H)
Relevance in Drug Discovery and Development
The 1,3,5-triazine core is a versatile scaffold that has been extensively used in the development of therapeutic agents.[1] Derivatives of 1,3,5-triazine have demonstrated a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[5][6][7]
While there is no direct evidence of this compound itself being a therapeutic agent, its structure presents several opportunities for medicinal chemists. The bromo-substituents can be readily modified using various cross-coupling reactions to introduce diverse functionalities and explore structure-activity relationships.
Potential Metabolic Pathways: Insights from a Structurally Related Analogue
Studies on the closely related compound, 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (B116900) (TTBP-TAZ), a brominated flame retardant, have shown that it undergoes biotransformation to 2,4,6-tribromophenol (B41969) (2,4,6-TBP) in both human and rat liver microsomes.[8][9] This metabolic pathway is significant as 2,4,6-TBP is a known toxicant.[9] The study also indicated that TTBP-TAZ can activate the aryl hydrocarbon receptor (AhR).[9] This information is crucial for any drug development program considering brominated triazine scaffolds, as it highlights a potential for metabolic activation to toxic metabolites and interaction with xenobiotic response pathways.
Experimental Workflows and Logical Relationships
The general workflow for evaluating a novel compound like this compound in a drug discovery context would involve several key stages, starting from its synthesis and characterization, followed by biological screening and lead optimization.
Conclusion
This compound is a readily synthesizable compound with a chemical structure that is highly amenable to further modification. While direct biological data is currently lacking, the established importance of the 1,3,5-triazine scaffold in medicinal chemistry suggests that derivatives of this compound could hold significant potential for the development of novel therapeutics. Researchers and drug development professionals should consider this compound as a valuable starting material for the synthesis of new chemical entities. However, the metabolic data from structurally related brominated triazines warrant careful consideration of potential toxicological liabilities during the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C21H12Br3N3 | CID 35224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico and In Vitro Analysis of the 4,4′,4′′-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triphenol), an Antioxidant Agent with a Possible Anti-Inflammatory Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine (CAS: 30363-03-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, a versatile halogenated aromatic compound. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its applications in materials science and organic synthesis. Particular emphasis is placed on providing structured data, detailed experimental methodologies, and visual representations of synthetic pathways to support researchers in their work with this compound.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid.[1] Its core structure consists of a triazine ring symmetrically substituted with three 4-bromophenyl groups. This substitution pattern imparts significant thermal stability and makes the compound a valuable building block in the synthesis of more complex molecules.[2]
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value |
| CAS Number | 30363-03-2[3] |
| IUPAC Name | This compound[3] |
| Molecular Formula | C₂₁H₁₂Br₃N₃[3] |
| InChI | InChI=1S/C21H12Br3N3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H[3] |
| InChIKey | WZYVDGDZBNQVCF-UHFFFAOYSA-N[3] |
| SMILES | C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br[3] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 546.06 g/mol | [1] |
| Appearance | White to Light yellow powder to crystal | [1] |
| Melting Point | >300 °C | [4] |
| Boiling Point (at 760 mmHg) | 633.4 °C | [4] |
| Density | 1.7±0.1 g/cm³ | [4] |
| Purity | >98.0% (HPLC) | [1] |
| Storage | Keep in a dark place, sealed in dry, room temperature |
Synthesis Protocols
The synthesis of this compound can be achieved through several routes. The most common and high-yielding method is the acid-catalyzed cyclotrimerization of 4-bromobenzonitrile (B114466). An alternative conceptual approach involves the nucleophilic substitution of cyanuric chloride.
Cyclotrimerization of 4-bromobenzonitrile
This method provides a direct and efficient route to the desired product with high purity.[5]
Experimental Protocol:
-
Materials: 4-bromobenzonitrile, Trifluoromethanesulfonic acid, Chloroform (B151607), Acetone, Water, Sodium hydroxide (B78521) solution, Anhydrous magnesium sulfate.
-
Procedure:
-
Under a nitrogen atmosphere, add trifluoromethanesulfonic acid (66.6 mmol, 9.99 g) to a dry two-necked flask.
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add 4-bromobenzonitrile (19.6 mmol, 3.57 g) to the flask and stir for 30 minutes at this temperature.[5]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.[5]
-
Upon completion of the reaction, add a sufficient amount of water to the mixture.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the organic layer using a 1:1 (v/v) mixture of chloroform and acetone.
-
Dry the collected organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation under reduced pressure to yield the white solid product.
-
-
Yield: 93.6%[5]
Nucleophilic Substitution of Cyanuric Chloride (Conceptual)
While a specific protocol for the 4-bromophenyl derivative is not detailed in the provided search results, the synthesis of 2,4,6-trisubstituted-1,3,5-triazines from cyanuric chloride is a well-established method.[6] This approach involves the sequential substitution of the chlorine atoms on the triazine ring with a suitable nucleophile, in this case, a 4-bromophenyl Grignard or organolithium reagent. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis.[6]
Analytical Data
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR | The ¹H NMR spectrum of a related compound, 1,3,5-Tris(4-bromophenyl)benzene, shows signals at δ 7.6 (d, J = 8.4 Hz, 6H) and 7.5 (s, 3H) in CDCl₃. While not the exact compound, this provides an indication of the expected chemical shifts for the aromatic protons. |
Note: Specific, detailed NMR and mass spectrometry data for this compound were not available in the initial search results. Researchers should perform their own analyses for characterization.
Applications
This compound is a key intermediate in the synthesis of various functional materials due to its rigid, planar core and the presence of reactive bromine atoms.
-
Organic Electronics: This compound serves as a building block for materials used in organic light-emitting diodes (OLEDs) and other organic electronic devices.[7] The triazine core is electron-deficient, making it a suitable component for electron-transporting or host materials. The bromo-phenyl groups can be further functionalized through cross-coupling reactions to tune the electronic properties of the final material.
-
Donor-Acceptor Dyads: It is utilized in the preparation of donor-acceptor dyads, which are crucial for charge separation and transport in applications like dye-sensitized solar cells.[5]
-
Covalent Organic Frameworks (COFs): Triazine derivatives are employed in the synthesis of COFs, which are porous crystalline polymers with applications in gas storage, catalysis, and sensing.
Safety and Handling
Table 4: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation[3] |
| H319 | Causes serious eye irritation[3] |
| H335 | May cause respiratory irritation[3] |
Precautionary Statements: P261, P305+P351+P338
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and versatile building block in the field of materials science and organic synthesis. Its straightforward synthesis, high thermal stability, and functionalizable structure make it an attractive starting material for the development of novel organic electronic materials and porous frameworks. This guide provides essential technical information to aid researchers in the safe and effective use of this compound in their laboratory work.
References
- 1. rsc.org [rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. rsc.org [rsc.org]
- 4. This compound | C21H12Br3N3 | CID 35224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Separation of 1,3,5-Triazine, 2,4,6-triphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, a key intermediate in organic synthesis and materials science. The document details its chemical and physical properties, established synthesis protocols, and its applications, with a particular focus on its relevance to drug development and advanced materials.
Core Chemical and Physical Properties
This compound is a symmetrical, trisubstituted triazine derivative. The central 1,3,5-triazine (B166579) ring, a six-membered heterocycle with alternating carbon and nitrogen atoms, is functionalized with three 4-bromophenyl groups. This structure provides thermal stability and multiple reactive sites for further chemical modification.
Quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₂₁H₁₂Br₃N₃[1][2] |
| Molecular Weight | ~546.06 g/mol [1][2][3] |
| Exact Mass | 542.858093 u[1] |
| Appearance | White to light yellow powder or crystal[2] |
| Melting Point | >300 °C[1] |
| Purity | Typically >97% or >98.0% (HPLC)[2] |
| CAS Number | 30363-03-2[1][3] |
Synthesis Methodologies and Experimental Protocols
The synthesis of 2,4,6-trisubstituted-1,3,5-triazines can be achieved through several strategic routes. The choice of method often depends on the desired substitution pattern (symmetrical or asymmetrical), substrate availability, and reaction conditions.[4] The primary methods include the cyclotrimerization of nitriles and the sequential nucleophilic substitution of cyanuric chloride.[4][5]
The diagram below illustrates the logical relationship between common starting materials and the resulting triazine core structure.
Detailed Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol details a general procedure for the synthesis of symmetrically trisubstituted 1,3,5-triazines from cyanuric chloride, which can be adapted for this compound using an appropriate bromophenyl nucleophile. The reactivity of the chlorine atoms on cyanuric chloride decreases with each substitution, allowing for controlled, sequential reactions.[5]
Materials:
-
Cyanuric chloride
-
Appropriate nucleophile (e.g., a 4-bromophenyl organometallic reagent or an amine/alkoxide equivalent)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Base (e.g., Diisopropylethylamine, Sodium Bicarbonate)[4][5]
-
Stirring apparatus
-
Cooling bath (0-5 °C)
-
Standard laboratory glassware
Procedure:
-
Dissolve cyanuric chloride (1 equivalent) in an anhydrous solvent within a flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C using an ice bath to control the initial highly exothermic reaction.
-
In a separate vessel, prepare a solution of the chosen nucleophile (at least 3 equivalents for full substitution) and a suitable base if required.
-
Add the nucleophile solution dropwise to the stirred cyanuric chloride solution over a period of 1-2 hours, carefully maintaining the temperature at 0-5 °C.[4]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched, and the product is isolated through standard workup procedures, which may include extraction, washing, and drying.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., chloroform) or by flash column chromatography to yield the final, high-purity compound.[1][4]
Applications in Research and Drug Development
The 1,3,5-triazine scaffold is a significant pharmacophore in medicinal chemistry due to its presence in numerous biologically active compounds.[6] Triazine derivatives have demonstrated a wide range of therapeutic potential, including antitumor, antiviral, anti-inflammatory, and antimicrobial activities.[6]
The workflow for investigating a new triazine derivative in a drug discovery context is outlined below.
While this compound is not itself an active pharmaceutical ingredient, its utility is significant:
-
Versatile Intermediate: The three bromophenyl groups serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of complex, larger molecules and diverse compound libraries for screening.
-
Scaffold for Advanced Materials: This compound is a crucial intermediate for organic light-emitting diodes (OLEDs). It is used to construct host materials or charge transport layers, contributing to the thermal stability and charge mobility essential for device efficiency and longevity.
-
Toxicology and Metabolism Studies: A related compound, 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (B116900) (TTBP-TAZ), has been identified as a potential precursor to the environmental toxicant 2,4,6-tribromophenol (B41969) (2,4,6-TBP) through biotransformation.[7][8] This highlights the importance of studying the metabolic fate of brominated triazines in biological systems.
Safety and Handling
According to its classification, this compound is associated with the following hazards:
-
H335: May cause respiratory irritation.[3]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[9]
References
- 1. echemi.com [echemi.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C21H12Br3N3 | CID 35224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 30363-03-2 [sigmaaldrich.com]
In-depth Technical Guide: The Challenge of Characterizing C21H12Br3N3
Despite a comprehensive search of chemical databases and the scientific literature, a specific, well-characterized compound with the molecular formula C21H12Br3N3 could not be identified. This suggests that the compound may be novel, not yet synthesized, or not widely reported in published research.
Therefore, it is not currently possible to provide a complete in-depth technical guide, including a definitive IUPAC name, detailed experimental protocols, extensive quantitative data, and established signaling pathways as requested. The generation of such a guide requires a foundation of existing scientific research on the specific molecule.
While a definitive guide on C21H12Br3N3 cannot be constructed, this document will explore the hypothetical structural classes this formula could represent and outline the general methodologies that would be employed to characterize such a compound. This serves as a foundational guide for researchers who may be investigating this or structurally similar molecules.
Hypothetical Structural Classes and Potential IUPAC Nomenclature
The molecular formula C21H12Br3N3 suggests a complex, polycyclic, and likely aromatic structure. The high degree of unsaturation, indicated by the carbon-to-hydrogen ratio, points towards a fused ring system. The presence of three nitrogen atoms and three bromine atoms offers a vast number of potential isomers.
Possible core structures could include:
-
Brominated Azaarenes: These are polycyclic aromatic hydrocarbons where one or more carbon atoms are replaced by nitrogen. The C21H12Br3N3 formula could correspond to a tribrominated derivative of a larger aza-polycyclic aromatic system. The IUPAC name would be based on the parent aza-aromatic ring system with the positions of the bromine atoms indicated by locants.
-
Substituted Triazine Derivatives: The three nitrogen atoms could be part of a triazine ring, a six-membered ring with three nitrogen atoms. The remainder of the formula would constitute a large, brominated polycyclic substituent attached to the triazine core.
Without a confirmed structure, a precise IUPAC name cannot be assigned. The process of naming would first involve identifying the principal parent heterocycle and then specifying the substituents and their locations on that parent structure.
General Experimental Protocols for Characterization
Should a compound with the formula C21H12Br3N3 be synthesized, a standard battery of analytical techniques would be employed to determine its structure and purity.
Table 1: Standard Analytical Techniques for Structural Elucidation and Purity Assessment
| Technique | Purpose | Expected Information |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the molecular formula. | Provides the exact mass of the molecule, which should match the calculated mass for C21H12Br3N3. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the connectivity of atoms. | ¹H NMR would show the number and environment of hydrogen atoms. ¹³C NMR would reveal the number and types of carbon atoms. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would establish the bonding framework. |
| Infrared (IR) Spectroscopy | To identify functional groups. | Would show characteristic absorption bands for C-H, C=C, C=N, and C-Br bonds within the molecule. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | To investigate the electronic properties. | Provides information about the extent of conjugation in the aromatic system. |
| Single-Crystal X-ray Diffraction | To determine the three-dimensional structure. | If a suitable crystal can be grown, this technique provides the definitive solid-state structure, including bond lengths and angles. |
| High-Performance Liquid Chromatography (HPLC) | To assess purity. | Determines the percentage of the desired compound in the sample. |
Logical Workflow for Compound Characterization
The process of characterizing a novel compound like a potential C21H12Br3N3 would follow a logical progression from synthesis to detailed analysis.
An In-depth Technical Guide to 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. It includes a detailed synthesis protocol, characterization data, and a discussion of its potential applications, particularly as a scaffold in drug discovery, drawing parallels with other biologically active triazine derivatives.
Core Properties and Data
This compound is a symmetrical aromatic compound built upon a central 1,3,5-triazine (B166579) ring. The three bromine atoms offer reactive sites for further chemical modifications, making it a versatile building block in organic synthesis.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₁₂Br₃N₃ | [1][2] |
| Molecular Weight | 546.06 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | >300 °C | [3] |
| Boiling Point | 633.4 °C at 760 mmHg (Predicted) | [3] |
| Purity | >98.0% (HPLC) | [2] |
| CAS Number | 30363-03-2 | [1] |
Synthesis and Characterization
The primary synthetic route to this compound is the cyclotrimerization of 4-bromobenzonitrile (B114466).
Experimental Protocol: Synthesis via Cyclotrimerization
This protocol details the synthesis of this compound from 4-bromobenzonitrile using trifluoromethanesulfonic acid as a catalyst.
Materials:
-
4-bromobenzonitrile
-
Trifluoromethanesulfonic acid
-
Chloroform (B151607) (dry)
-
Aqueous ammonia (B1221849) solution
-
Ethanol
-
Hexane
Procedure:
-
To a dry two-necked flask under a nitrogen atmosphere, add dry chloroform (20 mL) and trifluoromethanesulfonic acid (6.0 g, 40 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzonitrile (3.64 g, 20 mmol) in dry chloroform (120 mL) dropwise to the pre-cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for 24 hours.
-
Upon completion, neutralize the unreacted trifluoromethanesulfonic acid by adding aqueous ammonia solution (30%). A precipitate will form.
-
Filter the precipitate and wash sequentially with ethanol, hexane, and chloroform to yield the final product as a white powder.
A yield of 85% has been reported for this procedure.[3]
Characterization Data
¹H NMR (300 MHz, CDCl₃): A published spectrum indicates the following signals: δ 8.61 (d, J = 9 Hz, 6H), 7.72 (d, J = 9 Hz, 6H).[3] The two doublets correspond to the aromatic protons of the 4-bromophenyl groups.
¹³C NMR: Specific experimental data is not available. However, based on the structure and data for analogous compounds, characteristic signals would be expected in the aromatic region (120-150 ppm) for the bromophenyl carbons and a signal further downfield for the triazine ring carbons.
FT-IR: An FT-IR spectrum has been published, though without detailed peak assignments.[4] Expected characteristic peaks would include C=N stretching vibrations for the triazine ring and C-H and C=C stretching for the aromatic rings.
Mass Spectrometry: The exact mass is calculated to be 542.858093.[3]
Potential Applications in Drug Development
While no direct biological activity has been reported for this compound, the 1,3,5-triazine core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The three bromine atoms on the peripheral phenyl rings of the target compound serve as convenient handles for introducing various functionalities through cross-coupling reactions, allowing for the generation of diverse chemical libraries.
Antimicrobial and Anticancer Potential
Numerous studies have demonstrated the potent antimicrobial and anticancer activities of various substituted 1,3,5-triazine derivatives. This suggests that this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents.
Conclusion
This compound is a readily accessible and highly functionalizable molecule. While its direct biological activity remains to be explored, its structural features and the proven track record of the 1,3,5-triazine scaffold make it a promising platform for the development of new chemical entities with potential therapeutic applications. The synthetic protocol provided herein offers a reliable method for its preparation, opening the door for further investigation into its properties and applications in medicinal chemistry and materials science.
References
An In-depth Technical Guide to 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and thermal analysis of 2,4,6-tris(4-bromophenyl)-1,3,5-triazine. This symmetrically substituted triazine derivative is a valuable building block in organic synthesis, particularly in the development of functional materials and complex molecular architectures.
Core Properties and Data
This compound is a white solid organic compound.[1] Its high melting point is indicative of its significant thermal stability.[1] The presence of three bromophenyl groups attached to a central triazine ring makes it a versatile intermediate for various coupling reactions.[1]
Physical and Chemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 30363-03-2 | [1][2] |
| Molecular Formula | C₂₁H₁₂Br₃N₃ | [1][2] |
| Molecular Weight | 546.06 g/mol | [2][3] |
| Melting Point | >300 °C | [1][2] |
| Appearance | White to Light yellow powder/crystal | [1][4] |
| Purity | Typically ≥97% | [1] |
Synthesis and Characterization
The primary synthetic route to this compound is the acid-catalyzed cyclotrimerization of 4-bromobenzonitrile (B114466). This method is efficient, leading to high yields of the desired product.
General Synthetic Strategies for Trisubstituted Triazines
There are several primary strategies for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines, each with its own advantages. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and melting point determination of this compound.
Synthesis via Cyclotrimerization of 4-Bromobenzonitrile[2][3]
This protocol details the synthesis of this compound from 4-bromobenzonitrile using trifluoromethanesulfonic acid as a catalyst. The workflow for this synthesis is depicted below.
Materials:
-
4-bromobenzonitrile
-
Trifluoromethanesulfonic acid
-
Dry Chloroform (CHCl₃)
-
Aqueous ammonia or sodium hydroxide solution
-
Ethanol
-
Hexane
Procedure:
-
Under a nitrogen atmosphere, add trifluoromethanesulfonic acid (e.g., 66.6 mmol) to a dry reaction flask and cool the flask to 0-5 °C using an ice bath.[3]
-
Slowly add 4-bromobenzonitrile (e.g., 19.6 mmol) to the cooled acid and stir the mixture continuously at this temperature for 30 minutes.[3]
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 12 to 24 hours.[2][3]
-
Upon completion of the reaction, carefully add water to the mixture and neutralize the excess acid with a sodium hydroxide or aqueous ammonia solution until a neutral pH is achieved.[2][3]
-
A precipitate will form, which is then collected by filtration.[2][3]
-
The collected solid is washed sequentially with ethanol, hexane, and chloroform to remove impurities.[2]
-
The final product is dried to yield this compound as a white solid. Reported yields for this reaction are typically high, in the range of 85-94%.[2][3]
Melting Point Determination
Given the high melting point of this compound, Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) are suitable methods for an accurate determination. A standard melting point apparatus may also be used, but care must be taken due to the high temperatures involved.
General Protocol using a Melting Point Apparatus:
-
Ensure the melting point apparatus is calibrated.
-
Finely powder a small amount of the dry sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the apparatus.
-
Heat the block rapidly to a temperature approximately 20-30 °C below the expected melting point (>300 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Due to the high thermal stability, the compound may decompose before melting. Any color change or degradation should be noted.
Signaling Pathways and Applications
While specific signaling pathway diagrams involving this compound are not detailed in the provided search results, its derivatives and related triazine compounds are known to be used in various applications. For instance, it is a reagent used in preparing donor-acceptor dyads for enhancing charge carrier abilities and as a component in the development of dye-sensitized solar cells.[3] The general structure of triazines is considered a "privileged structure" in drug discovery, appearing in compounds with a range of biological activities.
Conclusion
This compound is a thermally stable compound with a melting point exceeding 300 °C. Its synthesis is straightforward and high-yielding, making it an accessible intermediate for further chemical modifications. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile chemical compound.
References
Solubility Profile of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, a compound of interest in materials science and pharmaceutical research. A thorough review of publicly available data reveals a significant lack of quantitative solubility information in common organic solvents. This guide summarizes the available qualitative data and provides a comprehensive, standardized experimental protocol for researchers to determine the precise solubility of this compound. The included methodologies are based on the well-established shake-flask method, which is considered the gold standard for solubility determination. Additionally, a graphical representation of the experimental workflow is provided to facilitate clear understanding and implementation.
Introduction
This compound is a halogenated aromatic compound with a symmetrical triazine core. Its rigid structure and potential for functionalization make it a valuable building block in the synthesis of various materials, including polymers and organic frameworks. Understanding its solubility is a critical first step in its application, influencing everything from reaction conditions and purification to formulation and biological assays. This guide aims to provide a clear overview of the current, limited knowledge of its solubility and to empower researchers with the methodology to generate robust, quantitative data.
Solubility Data
| Solvent | Temperature | Solubility | Source |
| Chloroform | Heated | Very Slightly Soluble | [1] |
| Chloroform / Acetone (1:1 v/v) | Room Temperature | Sufficient for extraction | [2] |
| Ethanol | Not Specified | Likely low (used as a wash solvent) | |
| Hexane | Not Specified | Likely low (used as a wash solvent) |
Note: The use of a solvent for washing a precipitate in a synthesis protocol generally implies that the compound of interest has low solubility in that solvent at the temperature of the wash.
Experimental Protocol for Quantitative Solubility Determination
The following protocol is a synthesized methodology based on the widely accepted "shake-flask" method, which is considered the most reliable technique for measuring equilibrium solubility.[3][4]
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. An excess is necessary to ensure that a solid phase remains at equilibrium.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.[5]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials or carefully draw the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve.
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the determination of the solubility of an organic compound.
Caption: Experimental workflow for determining the solubility of an organic compound.
References
Spectroscopic and Synthetic Insights into 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties and a reported synthetic protocol for 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. This symmetrically substituted triazine derivative is a valuable building block in supramolecular chemistry, materials science, and pharmaceutical research. A comprehensive understanding of its spectral characteristics is crucial for its identification, purity assessment, and the structural elucidation of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectral Data
The structural symmetry of this compound significantly simplifies its NMR spectra. The molecule possesses a C3 axis of symmetry, rendering the three 4-bromophenyl substituents chemically equivalent.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by two distinct signals corresponding to the aromatic protons of the para-substituted benzene (B151609) rings. Due to the symmetry of the molecule, all six protons on the three phenyl rings adjacent to the triazine core are chemically equivalent, as are the six protons further away, leading to a simple AA'BB' spin system that appears as two doublets.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.61 | Doublet (d) | 9.0 | 6H | Ar-H (ortho to triazine) |
| 7.72 | Doublet (d) | 9.0 | 6H | Ar-H (ortho to Br) |
Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[1]
¹³C NMR Spectroscopy
Obtaining definitive experimental ¹³C NMR data for this compound from publicly available sources is challenging. However, based on the known chemical shifts of similar aromatic and heterocyclic compounds, a predicted spectrum can be estimated. The symmetrical nature of the molecule would result in only a few signals in the proton-decoupled ¹³C NMR spectrum. We anticipate signals for the triazine ring carbons, the substituted and unsubstituted carbons of the phenyl rings, and the carbon bearing the bromine atom. Researchers are advised to acquire experimental data for unambiguous peak assignment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~171 | C -N (Triazine ring) |
| ~138 | Ar-C (ipso, attached to triazine) |
| ~132 | Ar-C H (ortho to Br) |
| ~130 | Ar-C H (ortho to triazine) |
| ~128 | Ar-C -Br |
Note: These are predicted values and should be confirmed by experimental data.
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of this compound involves the cyclotrimerization of 4-bromobenzonitrile (B114466).[1]
Reaction:
Procedure:
-
To a flask containing dry chloroform (B151607) (20 mL), trifluoromethanesulfonic acid (6.0 g, 40 mmol) is added, and the solution is cooled to 0 °C.
-
A solution of 4-bromobenzonitrile (3.64 g, 20 mmol) in dry chloroform (120 mL) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, followed by stirring for an additional 24 hours.
-
After the reaction is complete, a 30% aqueous ammonia (B1221849) solution is added to neutralize the excess trifluoromethanesulfonic acid, leading to the formation of a precipitate.
-
The precipitate is collected by filtration and washed sequentially with ethanol, hexane, and chloroform to yield the pure product as a white powder.
NMR Sample Preparation and Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) for both ¹H and ¹³C NMR.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Acquire the spectrum on the same spectrometer, typically at a frequency of 75 MHz for a 300 MHz instrument.
-
Use proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Visualizations
The following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its synthesis and characterization.
Caption: Molecular structure of this compound.
Caption: Workflow for synthesis and characterization.
References
Thermal Stability of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. Due to the limited availability of specific experimental thermal analysis data for this compound in publicly accessible literature, this document focuses on its known physical properties that indicate high thermal stability. Detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to conduct their own thermal stability assessments. These methodologies are based on established procedures for structurally related triazine derivatives.
Introduction
This compound is a halogenated heterocyclic compound featuring a central 1,3,5-triazine (B166579) ring substituted with three 4-bromophenyl groups. This symmetrical, bromine-rich structure suggests its potential utility in materials science, particularly in applications requiring high thermal and chemical resistance, and as an intermediate in organic synthesis. An understanding of the thermal stability of this compound is critical for its safe handling, storage, and application in processes that may involve elevated temperatures.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₂Br₃N₃ | [2] |
| Molecular Weight | 546.06 g/mol | [3] |
| Appearance | White to off-white solid/powder | [1][3] |
| Melting Point | >300 °C | [1] |
| Boiling Point (Predicted) | 633.4 ± 65.0 °C | [1] |
| Density (Predicted) | 1.741 ± 0.06 g/cm³ | [1] |
| Solubility | Very slightly soluble in chloroform (B151607) (heated) | [1] |
Experimental Protocols for Thermal Analysis
To fully characterize the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are detailed, generalized protocols based on methodologies reported for similar compounds.[4]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and char yield of a material.
Objective: To determine the onset of thermal decomposition (Tonset), temperatures at various percentages of weight loss (e.g., T5%, T10%), and the residual mass at the end of the analysis.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Place approximately 5-10 mg of finely ground this compound into a ceramic (e.g., alumina) or platinum crucible.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample from the starting temperature to a final temperature of 800-1000 °C.
-
Employ a linear heating rate, typically 10 °C/min.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature (°C).
-
Determine the onset decomposition temperature by finding the intersection of the baseline tangent with the tangent of the steepest weight loss curve.
-
Record the temperatures at which 5% and 10% weight loss occurs.
-
Note the percentage of residual mass at the final temperature.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.
Objective: To determine the melting temperature (Tm) and any other phase transitions of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Maintain an inert atmosphere by purging with nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 350 °C) at a heating rate of 10 °C/min. This scan removes any thermal history of the sample.
-
Cooling Scan: Cool the sample from 350 °C back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again from the starting temperature to 350 °C at 10 °C/min. The data from this scan is typically used for analysis of thermal transitions.
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature (°C).
-
The melting point (Tm) is typically determined as the peak temperature of the endothermic melting event.
-
The glass transition temperature (Tg), if present, will appear as a step-like change in the baseline of the heat flow curve.
-
Data Presentation
The quantitative data obtained from the thermal analyses should be summarized in clear, structured tables for easy comparison and interpretation. Below are template tables for presenting TGA and DSC data.
Table 1: Thermogravimetric Analysis (TGA) Data
| Sample | Tonset (°C) | T5% (°C) | T10% (°C) | Char Yield at 800 °C (%) |
| This compound | Data | Data | Data | Data |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Sample | Melting Temperature (Tm) (°C) | Glass Transition (Tg) (°C) |
| This compound | Data | Data |
Visualized Workflow and Pathways
Synthesis and Characterization Workflow
The general workflow for the synthesis and subsequent thermal characterization of this compound is outlined below. The synthesis typically involves the acid-catalyzed trimerization of 4-bromobenzonitrile.[5][6]
Caption: Workflow for Synthesis and Thermal Analysis.
Conclusion
This compound exhibits high thermal stability, as evidenced by its melting point exceeding 300 °C. While comprehensive thermal decomposition data is not widely published, this guide provides robust, generalized protocols for Thermogravimetric Analysis and Differential Scanning Calorimetry to enable researchers to perform detailed characterization. The methodologies and data presentation formats described herein offer a standardized framework for assessing the thermal properties of this and other related high-performance materials, which is essential for advancing their application in demanding environments.
References
An In-depth Technical Guide to 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: Synthesis, Characterization, and Applications in Drug Development
This technical guide provides a comprehensive overview of 2,4,6-tris(4-bromophenyl)-1,3,5-triazine, a key building block in organic synthesis and a scaffold of significant interest to researchers, scientists, and drug development professionals. This document details its synthesis, physicochemical properties, and its emerging role in the design of novel therapeutic agents.
Introduction and Historical Context
The 1,3,5-triazine (B166579) ring system, a symmetrical six-membered heterocycle containing three nitrogen atoms, has been a subject of chemical investigation for over a century. One of the earliest reported methods for triazine synthesis is the Bamberger triazine synthesis, first described by Eugen Bamberger in 1892.[1] This classic method involves the reaction of an aryl diazonium salt with the hydrazone of pyruvic acid to form a benzotriazine.[1] The 1,3,5-triazine isomer, in particular, is noted as one of the oldest known organic compounds and serves as a foundational structure in many commercially important chemicals, including melamine (B1676169) and cyanuric chloride.[2]
This compound has emerged as a valuable intermediate due to the three bromine atoms on the phenyl rings. These bromine atoms serve as versatile handles for a variety of cross-coupling reactions, allowing for the construction of complex, multi-functionalized molecules. This has made it a popular starting material in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, as well as in medicinal chemistry for the synthesis of novel drug candidates.[3]
Physicochemical and Characterization Data
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in subsequent chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₂Br₃N₃ | [4] |
| Molecular Weight | 546.06 g/mol | [5] |
| Appearance | White to Off-White Solid | |
| Melting Point | >300 °C | [5] |
| Boiling Point | 633.4±65.0 °C (Predicted) | [5] |
| Density | 1.741±0.06 g/cm³ (Predicted) | [5] |
| Solubility | Chloroform (B151607) (Very Slightly, Heated) | [5] |
| ¹H NMR (CDCl₃) | δ 8.61 (d, J=9 Hz, 6H), 7.72 (d, J=9 Hz, 6H) | Not explicitly cited |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the acid-catalyzed cyclotrimerization of 4-bromobenzonitrile (B114466). Trifluoromethanesulfonic acid is a particularly effective catalyst for this transformation.
Experimental Protocol: Cyclotrimerization of 4-Bromobenzonitrile.[3]
Materials:
-
4-Bromobenzonitrile
-
Trifluoromethanesulfonic acid
-
Chloroform (dry)
-
Aqueous ammonia (B1221849) solution
-
Ethanol
-
Hexane
Procedure:
-
To a dry, two-necked flask under a nitrogen atmosphere, add dry chloroform (20 mL) and trifluoromethanesulfonic acid (6.0 g, 40 mmol).
-
Cool the solution to 0 °C using an ice bath.
-
Prepare a solution of 4-bromobenzonitrile (3.64 g, 20 mmol) in dry chloroform (120 mL).
-
Add the 4-bromobenzonitrile solution dropwise to the pre-cooled trifluoromethanesulfonic acid solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for 24 hours.
-
Upon completion of the reaction, carefully add aqueous ammonia solution (30%) to neutralize the excess trifluoromethanesulfonic acid, leading to the formation of a precipitate.
-
Filter the precipitate and wash sequentially with ethanol, hexane, and chloroform.
-
Dry the resulting white powder to obtain this compound.
Yield: 85%
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
The 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds with anticancer, antiviral, and antimicrobial properties.[6][7] The tri-brominated compound serves as a versatile platform for generating libraries of substituted triazines for biological screening. The bromine atoms can be readily substituted with various nucleophiles or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functionalities.
Role as a Scaffold for Kinase Inhibitors
A significant application of the 1,3,5-triazine core is in the development of protein kinase inhibitors.[8] For instance, novel 1,3,5-triazine derivatives have been synthesized and identified as potent inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[9]
Logical Workflow for the Synthesis of Triazine-Based Kinase Inhibitors
The following diagram illustrates a generalized synthetic strategy for creating a library of potential kinase inhibitors starting from a triazine core, which could be derived from this compound via substitution or coupling reactions.
Caption: Generalized workflow for synthesizing a library of triazine-based compounds.
Targeted Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[9] 1,3,5-triazine derivatives have been specifically designed to inhibit key kinases within this pathway, such as PI3K and mTOR.[9]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine derivatives.
Conclusion
This compound is a synthetically accessible and highly versatile molecule. Its robust synthesis and the reactivity of its bromo-substituents make it an invaluable precursor for the development of novel materials and, notably, for the exploration of new therapeutic agents. For drug development professionals, the 1,3,5-triazine core, accessed through this and related compounds, offers a proven scaffold for targeting critical disease pathways, such as the PI3K/Akt/mTOR cascade in oncology. Future research will undoubtedly continue to expand the utility of this important chemical entity.
References
- 1. Bamberger triazine synthesis - Wikipedia [en.wikipedia.org]
- 2. globalscitechocean.com [globalscitechocean.com]
- 3. This compound | 30363-03-2 [chemicalbook.com]
- 4. This compound | C21H12Br3N3 | CID 35224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 30363-03-2 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the synthesis, properties, and applications of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. This symmetrically substituted triazine core serves as a versatile building block in supramolecular chemistry, materials science, and organic electronics.
Core Properties and Characterization
This compound is a white to light yellow crystalline solid. Its rigid, planar structure and the presence of three bromine atoms make it a valuable precursor for the synthesis of functional materials through various cross-coupling reactions.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 30363-03-2 | [1] |
| Molecular Formula | C₂₁H₁₂Br₃N₃ | [1] |
| Molecular Weight | 546.06 g/mol | [2] |
| Appearance | White to Light yellow powder/crystal | [2] |
| Purity | >98.0% (HPLC) | [2] |
| Melting Point | >300 °C |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the protons on the bromophenyl rings.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the triazine ring carbons and the carbons of the bromophenyl groups. The 13C NMR spectrum of the parent 1,3,5-triazine (B166579) shows a peak at 166.6 ppm.[3]
FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=N stretching of the triazine ring and C-Br stretching of the bromophenyl groups. The in-plane ring stretches of the s-triazine ring are similar to those of the phenyl ring, with a characteristic fully symmetric stretch (Raman-active) around 990 cm⁻¹.[4] An IR spectrum of 2,4,6-tri-(4-bromophenyl)-s-triazine is available in the literature.[5]
UV-Vis Absorption and Photoluminescence: Substituted 2,4,6-triphenyl-1,3,5-triazines are known to exhibit interesting photophysical properties.[4][6][7] The UV-Vis absorption spectrum is expected to show intense absorption bands in the UV region, corresponding to π-π* transitions of the aromatic system. While specific data for the title compound is limited, related triazine derivatives are known to be luminescent.[4]
Thermal Analysis
Triazine derivatives are generally known for their high thermal stability.[8] While specific TGA and DSC data for this compound are not widely published, analysis of a closely related compound, N²,N⁴,N⁶-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine (TBAT), shows high thermal stability, which is a common characteristic for such structures.[9] A high melting point of over 300°C further indicates its thermal robustness.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the cyclotrimerization of 4-bromobenzonitrile (B114466).
Experimental Protocol: Cyclotrimerization of 4-Bromobenzonitrile
This protocol is based on established literature procedures.
Materials:
-
4-Bromobenzonitrile
-
Trifluoromethanesulfonic acid (TfOH) or other strong acid catalyst
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Sodium bicarbonate solution or other base for neutralization
-
Organic solvents for extraction and washing (e.g., dichloromethane, ethanol, hexane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
A solution of 4-bromobenzonitrile in an anhydrous solvent is prepared.
-
The solution is cooled in an ice bath.
-
Trifluoromethanesulfonic acid is added dropwise to the cooled solution with stirring.
-
The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature and stirred for an extended period (e.g., 12-24 hours).
-
The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the mixture is neutralized.
-
The crude product precipitates out of the solution and is collected by filtration.
-
The solid is washed sequentially with water, ethanol, and hexane (B92381) to remove impurities.
-
The product is dried under vacuum to yield this compound as a white or off-white solid.
Caption: Synthetic workflow for this compound.
Applications
The unique electronic and structural features of this compound make it a valuable component in various advanced materials.
Porous Organic Polymers (POPs)
This triazine derivative is a key building block for the synthesis of porous organic polymers (POPs), including covalent organic frameworks (COFs) and porous aromatic frameworks (PAFs).[10][11][12][13][14][15] The tripodal symmetry of the molecule allows for the formation of highly ordered, porous networks with large surface areas. These materials have shown promise in applications such as gas storage and separation, catalysis, and sensing.
The synthesis of these polymers often involves homo- or co-polymerization of the triazine monomer, sometimes with other linkers, via reactions like Yamamoto or Suzuki coupling.
References
- 1. This compound | C21H12Br3N3 | CID 35224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1,3,5-Triazine(290-87-9) 13C NMR spectrum [chemicalbook.com]
- 4. Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 13. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 14. books.rsc.org [books.rsc.org]
- 15. crimsonpublishers.com [crimsonpublishers.com]
An In-depth Technical Guide on the Safety and Hazards of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
This technical guide provides a comprehensive overview of the safety and hazards associated with 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, catering to researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets and chemical databases.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1][2][3]
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information.[1][2]
The signal word for this chemical is Warning .[1]
A logical workflow for hazard identification and response is crucial when handling this compound.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₁₂Br₃N₃ |
| Molecular Weight | 546.06 g/mol [2] |
| Appearance | White to light yellow powder/crystal[4] |
| Melting Point | >300 °C[2] |
| Boiling Point | 633.4 °C at 760 mmHg[2] |
| Purity | >98.0% (HPLC)(N)[4] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is paramount to minimize exposure and ensure laboratory safety.
Handling
-
Handle in a well-ventilated place.[5]
-
Wear suitable protective clothing, including gloves and eye/face protection.[5][6]
-
Wash hands thoroughly after handling.[8]
-
Do not eat, drink, or smoke when using this product.[8]
Storage
-
Store in a tightly closed container.[5]
-
Keep in a dry, cool, and well-ventilated place.[5]
-
Keep in a dark place.
-
Store apart from incompatible materials.[5]
The following diagram illustrates a general workflow for the safe handling of this chemical in a laboratory setting.
First Aid Measures
In case of exposure, immediate and appropriate first aid is crucial.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |
Firefighting and Accidental Release Measures
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5][6]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[5][6][7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[6]
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[6][9] No quantitative data such as LD50 or LC50 values are available in the searched literature.
It is important to note that a structurally related compound, 2,4,6-tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), has been shown in in vitro studies using human and rat liver microsomes to metabolize into 2,4,6-tribromophenol (B41969) (2,4,6-TBP).[10] 2,4,6-TBP is a known brominated flame retardant that accumulates in human tissues and is a potential toxicant.[10] However, direct toxicological studies on this compound are lacking.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are available in the literature.[2][11] However, no specific experimental protocols for toxicological or safety assessments were found in the provided search results. Researchers should develop and validate their own protocols based on standard methodologies for assessing skin irritation, eye irritation, and respiratory toxicity.
Conclusion
This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While detailed toxicological data is not currently available, the GHS classification and the information from safety data sheets provide a strong basis for implementing appropriate safety measures. All laboratory personnel should be thoroughly trained on the hazards and safe handling procedures outlined in this guide before working with this compound. The lack of comprehensive toxicological data underscores the need for a cautious approach and the strict adherence to personal protective equipment and engineering controls.
References
- 1. This compound | C21H12Br3N3 | CID 35224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. This compound | 30363-03-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. angenechemical.com [angenechemical.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
- 10. Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 30363-03-2 [chemicalbook.com]
An In-depth Technical Guide to the Photophysical Properties of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a halogenated aromatic organic compound featuring a central 1,3,5-triazine (B166579) core symmetrically substituted with three 4-bromophenyl groups. The electron-deficient nature of the triazine ring and the heavy atom effect of the bromine substituents are expected to impart unique photophysical properties to this molecule. While specific experimental data for this particular isomer is limited in the readily available literature, this guide provides a comprehensive overview of its synthesis and expected photophysical characteristics based on closely related analogs. This document is intended to serve as a valuable resource for researchers and professionals in the fields of materials science, organic electronics, and medicinal chemistry.
Synthesis
The most common and efficient method for the synthesis of this compound is the acid-catalyzed cyclotrimerization of 4-bromobenzonitrile (B114466).
Experimental Protocol: Synthesis of this compound
Materials:
-
4-bromobenzonitrile
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Chloroform (B151607) (CHCl₃), dry
-
Aqueous ammonia (B1221849) solution
-
Ethanol
-
Hexane
Procedure:
-
In a flask, a solution of 4-bromobenzonitrile in dry chloroform is prepared.
-
In a separate reaction vessel, trifluoromethanesulfonic acid is cooled to 0 °C.
-
The 4-bromobenzonitrile solution is added dropwise to the cooled trifluoromethanesulfonic acid with continuous stirring.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, where it is stirred for an additional 24 hours.
-
After the reaction is complete, aqueous ammonia solution is carefully added to neutralize the excess trifluoromethanesulfonic acid, leading to the formation of a precipitate.
-
The precipitate is collected by filtration and washed sequentially with ethanol, hexane, and chloroform to yield this compound as a white powder.
Photophysical Properties
Direct, experimentally determined photophysical data for this compound are not extensively reported. However, the properties can be inferred from data available for its isomer, 2,4,6-tris(3-bromophenyl)-1,3,5-triazine, and other similar triazine derivatives. The presence of the bromine atoms is expected to enhance intersystem crossing, potentially leading to phosphorescence.
Expected Photophysical Parameters
The following table summarizes the expected photophysical properties of this compound based on analogous compounds.
| Property | Expected Value/Characteristic | Notes |
| Absorption Maximum (λabs) | UV region (approx. 250-350 nm) | Characteristic of π-π* transitions in the aromatic system. |
| Emission Maximum (λem) | Blue to green region | The exact wavelength will be solvent and substitution dependent. |
| Fluorescence Quantum Yield (ΦF) | Moderate | The heavy bromine atoms may quench fluorescence to some extent while promoting phosphorescence. For comparison, a dendrimer with a 2,4,6-triphenyl-1,3,5-triazine (B147588) core has a reported quantum yield as high as 0.78.[1] |
| Phosphorescence | Potentially observable, especially at low temperatures | The heavy atom effect of bromine should facilitate intersystem crossing to the triplet state. |
| Excited State Lifetime (τ) | Nanosecond range for fluorescence | Lifetimes for similar triazine derivatives have been reported in the nanosecond range. |
Comparative Photophysical Data of Related Triazine Derivatives
To provide context, the following table presents photophysical data for some related triazine compounds.
| Compound | Solvent | Emission Max (λem) | Quantum Yield (Φ) | Reference |
| Dendrimer with 2,4,6-triphenyl-1,3,5-triazine core | - | - | 0.78 | [1] |
| Carbazole-substituted triphenyl-triazine (OTrPhCzBr) | - | - | - | [2] |
| Carbazole-substituted triphenyl-triazine (OSTrPhCz) | Crystal | - | - | [2] |
Note: Specific emission maxima and quantum yields are highly dependent on the molecular structure and the solvent used.
Experimental Protocols for Photophysical Characterization
The following are general protocols for the key experiments required to characterize the photophysical properties of this compound.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and the molar extinction coefficient.
Procedure:
-
Prepare a stock solution of the compound in a suitable transparent solvent (e.g., dichloromethane, THF).
-
Prepare a series of dilutions of the stock solution.
-
Record the absorbance spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
Objective: To determine the emission spectrum, excitation spectrum, and fluorescence quantum yield.
Procedure:
-
Using the absorption maximum determined from the UV-Vis spectrum, excite the sample solution in a fluorometer.
-
Record the fluorescence emission spectrum.
-
To determine the fluorescence quantum yield (ΦF), a comparative method is often used with a well-characterized standard of known quantum yield (e.g., quinine (B1679958) sulfate).
-
The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (η2sample / η2standard) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the excited-state lifetime.
Procedure:
-
The sample is excited with a pulsed light source (e.g., a laser or a light-emitting diode).
-
The fluorescence decay is measured over time using a high-speed detector, such as a photomultiplier tube (PMT).
-
The excited-state lifetime (τ) is determined by fitting the decay curve to an exponential function. For a single exponential decay, the intensity (I) as a function of time (t) is given by I(t) = I₀e(-t/τ).
Potential Applications and Workflow
Derivatives of 2,4,6-triphenyl-1,3,5-triazine are widely investigated as materials for Organic Light-Emitting Diodes (OLEDs) due to their thermal stability and charge-transporting properties. This compound can serve as a core for the synthesis of more complex molecules for use in OLEDs. The bromophenyl groups provide reactive sites for further functionalization, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions, to attach various electron-donating or electron-transporting moieties.
Workflow: Utilization in OLEDs
The following diagram illustrates a general workflow for the application of a 2,4,6-tris(phenyl)-1,3,5-triazine derivative as a host material in an OLED device.
Caption: Workflow for OLED application.
Conclusion
This compound is a versatile building block with significant potential in materials science and medicinal chemistry. While a detailed photophysical characterization is not yet widely published, its properties can be reasonably predicted from its structural analogs. The synthetic accessibility and the potential for further functionalization make it a compound of high interest for the development of novel materials with tailored photophysical and electronic properties, particularly for applications in organic electronics such as OLEDs. Further experimental investigation into its specific photophysical parameters is warranted to fully unlock its potential.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, a key intermediate in the development of novel materials and potential pharmaceutical compounds. The primary, high-yield method detailed is the acid-catalyzed cyclotrimerization of 4-bromobenzonitrile. An alternative approach via nucleophilic substitution on cyanuric chloride is also discussed, offering a comparative perspective on synthetic strategies. This document includes comprehensive experimental procedures, characterization data, and a discussion of the compound's applications, particularly in the field of organic electronics.
Introduction
Symmetrically substituted 1,3,5-triazines are a class of heterocyclic compounds that have garnered significant interest due to their unique electronic properties and thermal stability. The triazine core, with its electron-deficient nature, makes these compounds valuable building blocks in supramolecular chemistry, materials science, and medicinal chemistry. This compound, in particular, serves as a versatile precursor for further functionalization via cross-coupling reactions, making it a valuable intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic applications. Its rigid, planar structure and potential for modification also make it an interesting scaffold for drug design.
Synthetic Routes Overview
The synthesis of 2,4,6-trisubstituted-1,3,5-triazines can be achieved through several methods. The most common approaches include the cyclotrimerization of nitriles and the sequential nucleophilic substitution of cyanuric chloride.[1]
References
Application Notes and Protocols for the Cyclotrimerization of Nitriles to Form Triazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclotrimerization of nitriles is a powerful and atom-economical method for the synthesis of 1,3,5-triazines, also known as s-triazines. This reaction involves the head-to-tail cycloaddition of three nitrile molecules to form a stable, six-membered aromatic heterocycle. The triazine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This is often attributed to the ability of the triazine ring to act as a bioisostere for other functional groups and to engage in various non-covalent interactions with biological targets. In drug development, triazine derivatives have been successfully developed as kinase inhibitors, highlighting their potential in targeted cancer therapy.
Reaction Mechanism
The cyclotrimerization of nitriles can be catalyzed by various reagents, most notably Lewis acids and certain transition metal complexes. The generally accepted mechanism under Lewis acid catalysis involves the activation of a nitrile molecule by the catalyst. This activation enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the nitrogen atom of a second nitrile molecule. This process repeats with a third nitrile molecule, leading to a linear intermediate that subsequently cyclizes and aromatizes to form the stable 1,3,5-triazine (B166579) ring. A common pathway involves the formation of a nitrilium salt intermediate, which then reacts with two more equivalents of nitrile.
Applications in Drug Development
The 1,3,5-triazine scaffold is a key component in a number of therapeutic agents. For instance, the FDA-approved drug Altretamine (Hexalen) is a triazine-based antineoplastic agent used in the treatment of ovarian cancer. More recent advancements have seen the development of triazine derivatives as potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
One of the most critical signaling pathways in cancer progression is the PI3K/AKT/mTOR pathway. This pathway governs essential cellular processes such as cell growth, proliferation, survival, and metabolism. Many cancers exhibit mutations that lead to the constitutive activation of this pathway. Consequently, the development of inhibitors targeting key components of this pathway, such as PI3K and mTOR, is a major focus of cancer drug discovery. Several 1,3,5-triazine derivatives have been designed and synthesized as potent inhibitors of this pathway, demonstrating significant anticancer effects in preclinical studies. These compounds often act by competing with ATP for the kinase binding site, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize quantitative data for the cyclotrimerization of various nitriles under different catalytic conditions.
Table 1: Lewis Acid-Catalyzed Cyclotrimerization of Benzonitrile
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triflic acid | Stoichiometric | 25 | 18 | High | [1] |
| Triflic anhydride (B1165640) | Equimolar | 100 | 24 | Moderate to Good | [2][3] |
| Silica-supported ZnCl₂ | 2 | 200 | 24 | Good | [4] |
| Silica-supported AlCl₃ | 2 | 200 | 24 | Moderate | [4] |
| Silica-supported TiCl₄ | 2 | 200 | 24 | Moderate | [4] |
| Y(OTf)₃ | Not Specified | Moderate | Short (MW) | 69-83 | [5] |
Table 2: Metal-Catalyzed Cyclotrimerization of Benzonitrile
| Catalyst | Co-catalyst/Reducing Agent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cp₂TiCl₂ | Mg | 0.5 | 150 | 15 | ~80 | [6] |
| (CGC)TiCl₂ | Mg | 0.5 | 150 | 15 | ~75 | [6] |
| TiCl₄(thf)₂ | Mg | 0.5 | 150 | 15 | ~70 | [6] |
| Cp*TiCl₃ | Mg | 0.5 | 150 | 15 | ~65 | [6] |
| CpTiCl₃ | Mg | 0.5 | 150 | 15 | ~60 | [6] |
Table 3: Microwave-Assisted Cyclotrimerization of Nitriles
| Nitrile | Catalyst | Power (W) | Time (min) | Yield (%) | Reference |
| Benzonitrile | Silica-supported Lewis Acid | 210 (2 min), then 150 (28 min) | 30 | Good | [4] |
| Substituted Benzonitriles | Ni(CO)₂(PPh₃)₂ | Not specified | Not specified | Good | [7] |
| Various Nitriles | Y(OTf)₃/Piperidine | Not specified | Short | 69-83 | [5] |
Experimental Protocols
Protocol 1: Triflic Acid-Catalyzed Cyclotrimerization of an Aliphatic Nitrile (General Procedure)
This protocol is based on the general method for the trimerization of nitriles in trifluoromethanesulfonic acid.[1]
Materials:
-
Nitrile (e.g., propionitrile)
-
Trifluoromethanesulfonic acid (TfOH)
-
Ice
-
Ammonium (B1175870) hydroxide (B78521) or sodium bicarbonate solution
-
Ether or methylene (B1212753) chloride
-
Round-bottom flask with a magnetic stirrer, addition funnel, and nitrogen inlet
Procedure:
-
In a round-bottom flask, cool the trifluoromethanesulfonic acid to approximately 0 °C using an ice bath under a nitrogen atmosphere.
-
Add the nitrile dropwise to the cooled trifluoromethanesulfonic acid over a period of 30 to 60 minutes with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for up to 18 hours.
-
To isolate the product, carefully pour the reaction mixture over crushed ice.
-
Neutralize the mixture with a saturated solution of ammonium hydroxide or sodium bicarbonate.
-
The triazine product can be isolated by filtration if it precipitates as a solid. Alternatively, extract the product with a suitable organic solvent like ether or methylene chloride.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude triazine.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Microwave-Assisted Solvent-Free Cyclotrimerization of Benzonitrile
This protocol is adapted from procedures utilizing silica-supported Lewis acids under microwave irradiation.[4]
Materials:
-
Benzonitrile
-
Silica-supported Lewis acid catalyst (e.g., SiO₂-ZnCl₂)
-
Anhydrous piperidine
-
Pyrex microwave-safe reaction vessel with a magnetic stirrer
-
Microwave reactor
Procedure:
-
In a Pyrex microwave-safe reaction vessel, combine benzonitrile, the silica-supported Lewis acid catalyst (2 mol%), and anhydrous piperidine.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with microwave energy. A typical program might be 210 W for 2 minutes, followed by 150 W for 28 minutes. The reaction temperature will increase significantly.
-
After the irradiation is complete, allow the reaction mixture to cool to room temperature.
-
The product, 2,4,6-triphenyl-1,3,5-triazine, will likely solidify upon cooling.
-
Isolate the solid product by filtration.
-
Wash the product with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials and byproducts.
-
The product can be further purified by recrystallization from a suitable solvent like toluene.
Protocol 3: One-Pot Cross-Cyclotrimerization of Two Different Nitriles
This protocol is based on a method for the controlled cross-cyclotrimerization to synthesize unsymmetrically substituted triazines.[2][3]
Materials:
-
Nitrile 1 (R¹CN)
-
Nitrile 2 (R²CN)
-
Triflic anhydride (Tf₂O) or Triflic acid (TfOH)
-
Anhydrous solvent (e.g., toluene)
-
Round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Nitrile 1 in the anhydrous solvent and cool to a low temperature (e.g., 0 °C or lower).
-
Add an equimolar amount of triflic anhydride or triflic acid dropwise to the cooled solution with stirring to form the intermediate nitrilium salt.
-
After the initial reaction is complete (as monitored by TLC or other methods), add 2 equivalents of Nitrile 2 to the reaction mixture.
-
Heat the reaction mixture to a higher temperature (e.g., 100 °C) and maintain for 24 hours.
-
After cooling to room temperature, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting unsymmetrically substituted triazine by column chromatography.
Visualizations
Caption: Generalized mechanism for Lewis acid-catalyzed nitrile cyclotrimerization.
Caption: General experimental workflow for triazine synthesis.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by triazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-mediated nickel-catalyzed cyclotrimerization reactions: total synthesis of illudinine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] A key application of this reaction is the functionalization of aromatic cores to construct complex molecules with desirable photophysical or material properties. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a versatile C3-symmetric building block, widely employed in the synthesis of star-shaped molecules and porous organic polymers (POPs).[2][3][4] These materials find applications in organic light-emitting diodes (OLEDs), sensors, and catalysis. The three bromine atoms on the phenyl rings serve as reactive handles for the introduction of various aryl and heteroaryl substituents via Suzuki-Miyaura coupling, allowing for the fine-tuning of the final product's electronic and structural characteristics.
Applications in Materials Science and Drug Development
The star-shaped molecules derived from this compound are of significant interest in materials science. Their unique three-dimensional structures can lead to materials with interesting liquid crystalline properties and applications as emitters or electron transport materials in OLEDs.[2] Furthermore, the covalent linking of these triazine cores through Suzuki-Miyaura polymerization with di-boronic acids leads to the formation of POPs.[5][6] These polymers are characterized by high thermal stability, porosity, and a large surface area, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.
While direct applications in drug development are less common, the biaryl and heteroaryl-aryl motifs constructed through this methodology are prevalent in many pharmaceutical compounds. The ability to rapidly generate libraries of complex, three-dimensional molecules from a single triazine core makes this a valuable tool in medicinal chemistry for the exploration of new chemical space.
Reaction Scheme
The Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle to form a new carbon-carbon bond. This process is repeated for all three bromine atoms to yield the fully substituted product.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M aq. K₂CO₃ | Toluene/THF (1:1) | 100 | 12 | 92 | [2] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | 2M aq. K₂CO₃ | Toluene/THF (1:1) | 100 | 12 | 90 | [2] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | 2M aq. K₂CO₃ | Toluene/THF (1:1) | 100 | 12 | 88 | [2] |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | 2M aq. K₂CO₃ | Toluene/THF (1:1) | 100 | 12 | 85 | [2] |
| 5 | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (5) | 2M aq. K₂CO₃ | Toluene/THF (1:1) | 100 | 12 | 87 | [2] |
| 6 | Pyrene-1-boronic acid | Pd(PPh₃)₄ (5) | 2M aq. K₂CO₃ | Toluene/THF (1:1) | 100 | 12 | 84 | [2] |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
The following is a general protocol for the synthesis of 2,4,6-Tris(4-arylphenyl)-1,3,5-triazines.[2]
Materials:
-
This compound
-
Arylboronic acid (3.3 - 3.6 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
2M aqueous potassium carbonate (K₂CO₃) solution
-
Toluene
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the corresponding arylboronic acid (3.3-3.6 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Add a 1:1 mixture of Toluene and THF to the flask, followed by the 2M aqueous potassium carbonate solution.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,4,6-Tris(4-arylphenyl)-1,3,5-triazine.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Bases such as potassium carbonate are corrosive and can cause skin and eye irritation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 4. An overview on synthetic strategies for the construction of star-shaped molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine in Porous Organic Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine as a monomer in the synthesis of Porous Organic Polymers (POPs). While direct polymerization of this specific monomer is an emerging area, this guide leverages established synthetic methodologies for analogous brominated compounds and summarizes the expected properties and applications based on a wide range of existing triazine-based POPs.
Introduction
This compound is a highly promising building block for the construction of advanced POPs. Its key structural features include:
-
A rigid C
3-symmetric 1,3,5-triazine (B166579) core: This nitrogen-rich heterocyclic unit imparts high thermal and chemical stability to the resulting polymer network. The nitrogen atoms can also act as basic sites for catalysis or interaction sites for guest molecules like CO2. -
Three peripheral bromophenyl groups: The bromine atoms serve as reactive sites for cross-coupling reactions, enabling the formation of a robust and porous 3D network. Common polymerization techniques for such monomers include Yamamoto and Suzuki coupling reactions.
POPs constructed from triazine-containing precursors are a significant subclass of porous materials, valued for their tunable porosity, high surface area, and stability, making them suitable for a variety of applications.[1]
Synthesis of Porous Organic Polymers
While specific literature on the polymerization of this compound is not yet prevalent, a robust and porous network can be hypothetically synthesized via Yamamoto homocoupling. This method is widely used for the polymerization of aryl halides.
Experimental Protocol: Hypothetical Synthesis of a Triazine-Based POP via Yamamoto Coupling
This protocol describes a general procedure for the synthesis of a porous organic polymer from this compound.
Materials:
-
This compound (Monomer)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)
2] (Catalyst) -
2,2'-Bipyridyl (Ligand)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene (B28343), anhydrous
-
Tetrahydrofuran (THF)
-
Acetone
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ni(cod)
2(3.0 eq) and 2,2'-bipyridyl (3.0 eq). -
Solvent Addition: Add anhydrous DMF and anhydrous toluene to the flask. Stir the mixture at 80°C for 30 minutes to form the active catalytic complex, which should result in a deep-red or purple solution.
-
Monomer Addition: Dissolve this compound (1.0 eq) in anhydrous DMF and add it to the reaction flask.
-
Polymerization: Stir the reaction mixture vigorously at 80-90°C for 48 hours. A solid precipitate should form as the polymerization proceeds.
-
Work-up and Purification:
-
Cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the solid sequentially with THF, methanol, acetone, and chloroform to remove any unreacted monomer, catalyst residues, and oligomers.
-
To ensure complete removal of the nickel catalyst, stir the polymer in a 1 M HCl solution for 2 hours, followed by filtration and washing with deionized water until the filtrate is neutral.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
-
Drying: Dry the final polymer product in a vacuum oven at 120°C for 24 hours.
Characterization of Triazine-Based POPs
The structural and porous properties of the synthesized polymer should be characterized using standard techniques.
Data Presentation: Properties of Representative Triazine-Based POPs
The following tables summarize quantitative data from published research on various triazine-based POPs, which can serve as a benchmark for the expected performance of polymers derived from this compound.
Table 1: Porosity and Surface Area Data
| Polymer Name | Monomers | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ref |
| T-POP1 | Melamine, Terephthalaldehyde | 239.6 | - | [2] |
| T-POP2 | Melamine, 4-ethyl-2,6-diformylphenol | 139.2 | - | [2] |
| T-POP3 | Melamine, 3,5-diformyl-4-hydroxybenzoic acid | 287.4 | - | [2] |
| AZO-T-P2 | 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine | 351 | - | [3] |
| NRPOP-1 | Melamine, Thieno[2,3-b]thiophene-2,5-dicarboxaldehyde | 519 | - | [4] |
| TAPT-Bd-POP | 1,3,5-tris(4-aminophenyl) triazine, Benzidine | 133 | - | [5] |
Table 2: Application-Specific Performance Data
| Polymer Name | Application | Performance Metric | Value | Ref |
| T-POP1-Cu(II) | Henry Reaction Catalysis | Conversion | 97% | [2][6] |
| T-POP1 | Methyl Orange Adsorption | Efficiency | >99% in 15-20 min | [2][6] |
| TAPT-Bd(SO3H)2-POP | Methylene Blue Adsorption | Max. Adsorption Capacity | 953 mg/g | [5] |
| NRPOP-1 | Iodine Vapor Capture | Uptake Capacity | 2.15 g/g | [4] |
Applications in Research and Drug Development
The unique properties of triazine-based POPs make them highly valuable for applications relevant to the pharmaceutical and drug development industries.
Heterogeneous Catalysis
The high surface area and presence of nitrogen-based active sites make triazine POPs excellent candidates for heterogeneous catalysis.[7] They can be used as metal-free catalysts or as supports for metal nanoparticles.
-
Application: Efficiently catalyzing organic transformations such as Henry reactions, which are crucial for synthesizing complex molecules and pharmaceutical intermediates.[2][6] The reusability of these solid catalysts simplifies product purification and reduces waste, aligning with green chemistry principles vital in drug manufacturing.
-
Protocol for Catalysis (Henry Reaction Example):
-
Activate the catalyst (e.g., a Cu(II)-modified T-POP) by heating under vacuum.[2]
-
In a reaction vessel, combine the aldehyde substrate, nitromethane, and the POP catalyst in a suitable solvent.
-
Stir the reaction at the desired temperature for the required time (e.g., 24 hours).
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, separate the catalyst from the reaction mixture by simple filtration.
-
The catalyst can be washed, dried, and reused for subsequent reactions.
-
Adsorbents for Purification and Remediation
The porous structure and tunable surface chemistry of these polymers allow for the selective adsorption of various molecules.
-
Application: Removal of pollutants, such as organic dyes, from wastewater.[2][6] This is relevant for environmental remediation in pharmaceutical manufacturing. They can also be used as a stationary phase in chromatography for the separation and purification of active pharmaceutical ingredients (APIs) or intermediates.
-
Protocol for Dye Adsorption:
-
Prepare a stock solution of the target dye (e.g., methyl orange) in deionized water.
-
Add a known amount of the triazine-based POP to the dye solution.
-
Stir the suspension for a specified period.
-
Periodically take aliquots, centrifuge to remove the polymer, and measure the dye concentration in the supernatant using UV-Vis spectroscopy.
-
Calculate the removal efficiency based on the change in dye concentration.
-
Gas Storage and Separation
The inherent microporosity and nitrogen-rich frameworks of triazine POPs make them effective materials for capturing gases like CO2.
-
Application: While not a direct drug development application, CO
2capture is a critical aspect of sustainable manufacturing practices for the pharmaceutical industry. Furthermore, the principles of selective gas adsorption can be applied to the storage and delivery of gaseous drugs or sterilizing agents.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis | MDPI [mdpi.com]
- 3. Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazine-based porous organic polymers for reversible capture of iodine and utilization in antibacterial application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triazine-based covalent organic polymers: design, synthesis and applications in heterogeneous catalysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine and its derivatives in the field of organic electronics. The unique electron-deficient nature of the 1,3,5-triazine (B166579) core makes these compounds excellent candidates for various roles in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), particularly as electron transport materials, host materials for emitters, and hole-blocking layers.
Applications in Organic Light-Emitting Diodes (OLEDs)
The electron-deficient 1,3,5-triazine ring imparts excellent electron-accepting and transporting properties to its derivatives.[1] This characteristic is crucial for enhancing charge mobility and thermal stability in OLED devices, which directly impacts their operational lifespan and efficiency.[2]
Derivatives of this compound are versatile components in OLEDs, where they can be utilized to construct specialized host materials or charge transport layers.[2] This versatility allows for the fine-tuning of the electronic properties of the device, influencing the efficiency and color purity of the emitted light.[2]
Host Materials for Phosphorescent and TADF Emitters
Triazine derivatives with high triplet energies are excellent host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[1] They facilitate efficient energy transfer to the guest dopants and prevent exciton (B1674681) quenching.[1] The rigid and planar structure of the triazine core contributes to good thermal stability, a crucial factor for the longevity of OLED devices.
Thermally Activated Delayed Fluorescence (TADF) Emitters
By incorporating suitable donor moieties, triazine-based molecules can be engineered to exhibit TADF.[1] This mechanism allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency.[3] The design of these molecules often involves creating a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, enabling efficient reverse intersystem crossing (RISC) from the T1 to the S1 state.
Applications in Organic Solar Cells (OSCs)
In the realm of photovoltaics, triazine derivatives are being explored for their potential in organic solar cells, dye-sensitized solar cells, and perovskite solar cells.[4] Their function can vary from being a donor or acceptor material to acting as an interfacial layer to improve charge transport and overall device performance.[5]
Hole Transporting Materials (HTMs) in Perovskite Solar Cells
Recent research has demonstrated the use of triazine-based compounds as efficient hole-transporting materials in perovskite solar cells.[6] These materials can be designed to have appropriate energy level alignment with the perovskite layer, facilitating efficient hole extraction and transport while also blocking electrons. The hydrophobic nature of some triazine derivatives can also contribute to the long-term stability of the perovskite solar cells by preventing moisture ingress.[6]
Data Presentation
The following tables summarize the performance of organic electronic devices incorporating derivatives of this compound.
Table 1: Performance of OLEDs with Triazine-Based Host Materials
| Host Material Derivative | Emitter | External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Device Structure |
| 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) | (PPy)₂Ir(acac) | 17.5 | 59.0 | ITO/NPB/T2T:(PPy)₂Ir(acac)/TBPI/LiF/Al[7][8] |
| 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T) | (PPy)₂Ir(acac) | 14.4 | 50.6 | ITO/NPB/T3T:(PPy)₂Ir(acac)/TBPI/LiF/Al[7][8] |
Table 2: Performance of Perovskite Solar Cells with a Triazine-Based Hole Transport Material
| Hole Transport Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| PTBC | 20.17 | 1.12 | 23.54 | 76.5 |
*PTBC: 6-phenyl-1,3,5-triazine-2,4-bis[di(4-methoxyphenyl)amino]carbazole[6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via the cyclotrimerization of 4-bromobenzonitrile (B114466).[9]
Materials:
-
4-Bromobenzonitrile
-
Trifluoromethanesulfonic acid
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bicarbonate solution (aqueous)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 4-bromobenzonitrile in dichloromethane in a reaction flask.
-
Slowly add trifluoromethanesulfonic acid to the solution while stirring.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of an aqueous sodium bicarbonate solution.
-
Extract the aqueous phase with dichloromethane.
-
Dry the combined organic extracts over magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Wash the resulting solid with hexane to afford the pure product.
Protocol 2: General Fabrication of a Multilayer OLED by Vacuum Deposition
This protocol provides a general procedure for the fabrication of a multilayer OLED using thermal evaporation.[1]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Detergent, deionized water, acetone, isopropanol (B130326)
-
UV-ozone cleaner or plasma cleaner
-
Organic materials for hole injection, hole transport, emissive, and electron transport layers (e.g., NPB, a triazine derivative as host, an emitter dopant, and an electron transport material like TBPI)
-
Metal for cathode (e.g., LiF/Al)
-
High-vacuum thermal evaporation system
-
Quartz crystal microbalance
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the hole injection layer, hole transport layer, emissive layer (by co-evaporation of the host and dopant), and electron transport layer. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Deposit the cathode layers (e.g., LiF followed by Al) without breaking the vacuum.
-
-
Encapsulation:
-
Transfer the fabricated device to a glovebox for encapsulation to protect it from moisture and oxygen.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: A typical multilayer OLED device structure.
Caption: Mechanism of Thermally Activated Delayed Fluorescence (TADF).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. dspace.vut.cz [dspace.vut.cz]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine in Covalent Organic Framework Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a key aromatic building block utilized in the synthesis of Covalent Organic Frameworks (COFs), particularly a subclass known as Covalent Triazine Frameworks (CTFs). Its rigid, C3-symmetric structure, featuring a central triazine core functionalized with three bromophenyl arms, makes it an excellent candidate for creating highly ordered, porous, and stable two-dimensional or three-dimensional polymeric networks. The bromine functional groups serve as reactive sites for various cross-coupling reactions, enabling the formation of robust covalent bonds with other organic linkers.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of COFs, with a focus on methodologies and characterization relevant to researchers in materials science and drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the building block is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₂Br₃N₃ | [1] |
| Molecular Weight | 546.1 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| CAS Number | 30363-03-2 | [1] |
| Purity | >98.0% (HPLC) |
Synthesis of Triazine-Based Covalent Organic Frameworks
The primary synthetic route for constructing COFs from this compound is the Sonogashira-Hagihara cross-coupling reaction.[2] This palladium-catalyzed reaction forms strong carbon-carbon bonds between the aryl halide (bromophenyl groups) of the triazine monomer and terminal alkynes of a co-monomer.[2][3] The result is a conjugated microporous polymer with a high degree of structural order and permanent porosity.
General Experimental Workflow
The synthesis and characterization of a triazine-based COF from this compound typically follows a standardized workflow, as illustrated in the diagram below.
References
Application Notes and Protocols for the Synthesis of Triazine-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of various triazine-based polymers, a class of materials with significant potential in gas separation, catalysis, and drug delivery. The protocols outlined below cover several common synthetic strategies, including ionothermal synthesis for Covalent Triazine Frameworks (CTFs), solution-based polymerization for porous organic polymers, and synthesis of triazine-containing nanocomposites for drug delivery applications.
Introduction to Triazine-Based Polymers
Triazine-based polymers are a versatile class of porous organic materials characterized by the presence of 1,3,5-triazine (B166579) rings in their polymeric backbone. These nitrogen-rich frameworks exhibit high thermal and chemical stability, tunable porosity, and large surface areas, making them attractive for a wide range of applications. Their unique properties, such as high nitrogen content, also make them promising candidates for CO2 capture and as nanoparticulate drug delivery systems.[1][2][3][4]
General Experimental Workflow
The synthesis of triazine-based polymers typically follows a general workflow, from monomer selection to the final characterization of the polymeric material. The following diagram illustrates the key stages involved in the process.
Caption: General experimental workflow for the synthesis of triazine-based polymers.
Experimental Protocols
This section details the methodologies for key experiments in the synthesis of different types of triazine-based polymers.
Protocol 1: Ionothermal Synthesis of Covalent Triazine Framework-1 (CTF-1)
This protocol describes the synthesis of CTF-1 from terephthalonitrile (B52192) using a molten zinc chloride catalyst under high-temperature conditions.
Materials:
-
Terephthalonitrile
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Hydrochloric Acid (HCl, 2 mol/L aqueous solution)
-
Deionized Water
-
Pyrex ampoule
Procedure:
-
Under inert conditions, place a mixture of terephthalonitrile (1.28 g, 10 mmol) and anhydrous ZnCl₂ (6.8 g, 50 mmol) into a Pyrex ampoule.
-
Evacuate and seal the ampoule.
-
Heat the sealed ampoule at 400°C for 48 hours.
-
Allow the ampoule to cool to room temperature.
-
Carefully open the ampoule and stir the resulting black product with deionized water for 72 hours.
-
Isolate the product by filtration.
-
Stir the isolated product with 200 mL of 2 mol/L aqueous HCl for 24 hours.
-
Filter the product, wash thoroughly with deionized water until the filtrate is neutral, and then dry under vacuum.
Protocol 2: Synthesis of a Tri-s-triazine-Based Porous Organic Polymer (MT-POP)
This protocol details a straightforward, single-step process for synthesizing a porous organic polymer with a high yield, suitable for bulk synthesis.[5]
Materials:
-
1,3,5-Triamino-2,4,6-triazine (melamine)
-
1,3,5-Benzenetricarboxylic acid (trimesic acid)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized Water
Procedure:
-
Weigh 2.648 g of triamino triazine (21 mmol) and add it to a round-bottomed flask with 25 mL of DMSO.
-
Sonicate the mixture for 10 minutes.
-
To this solution, add 1.470 g of benzene (B151609) tricarboxylic acid (7 mmol) in a 3:1 molar ratio.
-
Stir the mixture for 3 hours at 120°C in the round-bottomed flask equipped with a condenser.
-
After 3 hours, add an additional 20 mL of DMSO and continue stirring for 72 hours at 150°C.
-
Cool the solution to room temperature.
-
Wash the resulting precipitate with hot methanol and water.
-
Collect the solid product by filtration and dry it under vacuum.
Protocol 3: Synthesis of Nano-Covalent Triazine Polymer (NCTP) for Drug Delivery
This protocol describes the synthesis of a nano-covalent triazine polymer composite containing an aggregation-induced emission (AIE) group, designed for controlled drug release.[6]
Materials:
-
Zinc powder
-
Titanium tetrachloride (TiCl₄)
-
Tetrahydrofuran (THF)
-
Potassium carbonate (saturated solution)
Procedure: Part A: Synthesis of Tetrastyrene Triazine (CTP)
-
Under a nitrogen atmosphere, add zinc powder (3.82 mmol, 2.49 g) and 50 mL of THF to a three-necked flask.
-
At 0°C, slowly add titanium tetrachloride (2.1 mL).
-
Allow the reaction to proceed at 25°C for 30 minutes, then reflux for 2.5 hours.
-
Cool the mixture to 0°C.
-
Add a solution of 4-bromobenzophenone (3.6 g, 20 mmol) in 10 mL of THF and reflux for 20 hours.
-
At 25°C, add 30 mL of a saturated potassium carbonate solution.
-
Stir the mixture thoroughly and then pour it into 100 mL of dichloromethane for extraction.
-
Purify the crude product to obtain CTP.
Part B: Thermal Polymerization to form NCTP
-
The synthesized CTP is then subjected to thermal polymerization to yield the nano-covalent triazine polymer (NCTP). (Note: The source abstract mentions thermal polymerization but does not provide a specific temperature and duration. This would typically involve heating the CTP monomer in a suitable solvent or in a solid state at an elevated temperature to induce polymerization.)
Protocol 4: Synthesis of Azo-Bridged Porous Organic Polymers
This protocol outlines two methods for synthesizing azo-bridged porous organic polymers using triazine-based monomers.[7]
Method A: Reductive Homocoupling (AZO-T-P2) Materials:
-
Trinitro-substituted triazine monomer (TNPT)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
Procedure:
-
To a mixture of TNPT (0.5 g, 1.13 mmol) in 30 mL of DMF, add a solution of NaBH₄ (0.128 g, 3.39 mmol) in 20 mL of DMF dropwise.
-
Heat the reaction mixture at 85°C for 24 hours.
-
Filter the mixture and wash the solid product with DMF, HCl, water, and THF.
-
Dry the resulting orange solid product at 140°C under vacuum for 5 hours.
Method B: Oxidative Homocoupling (AZO-T-P3) Materials:
-
Triamino-substituted triazine monomer (TAPT)
-
Copper(I) bromide (CuBr)
-
Tetrahydrofuran (THF)
-
Toluene
-
Hydrochloric acid (4M)
-
Sodium hydroxide (B78521) (1M)
-
Ethanol
Procedure:
-
Dissolve TAPT (100 mg, 0.28 mmol) in 22 mL of a 1:1 THF/toluene solvent mixture.
-
Add CuBr (20.2 mg, 0.141 mmol) and pyridine (80.4 mg, 1.02 mmol) to the reaction mixture.
-
Stir the mixture for 24 hours at room temperature, followed by 12 hours at 60°C, and then 12 hours at 80°C.
-
Filter the mixture and wash the solid with THF and water.
-
Soak the solid product in 100 mL of 4M HCl for 24 hours.
-
Filter and wash the product with water, 1M NaOH, water, and finally ethanol.
-
Dry the dark brown solid product at 140°C under vacuum for 5 hours.
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis of various triazine-based polymers, providing a basis for comparison of their properties.
Table 1: Porosity and Surface Area of Triazine-Based Polymers
| Polymer Name | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| CTF-1 | Ionothermal | 791 - 2530 | 0.4 - 2.26 | [8] |
| MT-POP | Solution-phase | 258.95 | Not specified | [5] |
| PCTF-1 | Ionothermal | 853 | Not specified | [9] |
| PCTF-2 | Ionothermal | 811 | Not specified | [9] |
| PCTF-4 | Ionothermal | 1404 | Not specified | [9] |
| AZO-T-P2 | Reductive Homocoupling | 351 | Not specified | [7] |
| AZO-T-P3 | Oxidative Homocoupling | 50.8 | Not specified | [7] |
| T-POP1 | Solution-phase | 239.6 | Not specified | [10] |
| T-POP2 | Solution-phase | 139.2 | Not specified | [10] |
| T-POP3 | Solution-phase | 287.4 | Not specified | [10] |
Table 2: Drug Loading and Release from Triazine-Based Polymers
| Polymer Name | Drug | Entrapment Efficiency (%) | Drug Loading (%) | Release Conditions | Cumulative Release (%) | Reference |
| s-triazine polyamides | Celecoxib (CXB) | 62.3 - 99.8 | 1.58 - 4.19 | 48 hours | 46.90 - 64.20 | [11] |
| NCTP | Doxorubicin (DOX) | High (not quantified) | High (not quantified) | Acidic pH | Significant (not quantified) | [6] |
Table 3: Reaction Conditions and Yields for Triazine-Based Polymer Synthesis
| Polymer Name | Monomers | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CTF-1 | Terephthalonitrile | ZnCl₂ | 400 | 48 | Not specified | |
| MT-POP | Melamine, Trimesic acid | None | 120 then 150 | 3 then 72 | High (not quantified) | [5] |
| CTF-1 (from 1,4-dicyanobenzene) | 1,4-dicyanobenzene | Trifluoromethanesulfonic acid | Room Temp | Not specified | Not specified | [12] |
| CTF-1 & CTF-2 | Cyanuric chloride, dilithiumaromatic reagents | n-butyllithium | Not specified | Not specified | 88 - 96 | [13] |
| AZO-T-P2 | TNPT | NaBH₄ | 85 | 24 | 37 | [7] |
| AZO-T-P3 | TAPT | CuBr | RT, 60, 80 | 48 | 52 | [7] |
| 2D-TP | Aromatic aldoximes | AlCl₃ | 350 | Not specified | 85 | [14] |
Characterization Methods
A comprehensive characterization of the synthesized triazine-based polymers is crucial to understand their structure, porosity, and thermal stability. Commonly employed techniques include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of triazine rings and the disappearance of monomer functional groups.[12][14]
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure and connectivity.[5][14]
-
Powder X-ray Diffraction (PXRD): To assess the crystallinity and long-range order of the polymer framework.[5]
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution from nitrogen adsorption-desorption isotherms.[7][8]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers.[5][14]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the synthesized polymers.
References
- 1. Advances in the Synthesis of Covalent Triazine Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of pH-responsive triazine skeleton nano-polymer composite containing AIE group for drug delivery [journal.hep.com.cn]
- 7. Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of covalent triazine-based frameworks with high CO2 adsorption and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis [mdpi.com]
- 11. Design and synthesis of new s-triazine polymers and their application as nanoparticulate drug delivery systems - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Artificial synthesis of covalent triazine frameworks for local structure and property determination - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02430F [pubs.rsc.org]
- 13. Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chinesechemsoc.org [chinesechemsoc.org]
Application Notes and Protocols: 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction:
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a versatile organic molecule built upon a C3-symmetric 1,3,5-triazine (B166579) core. The triazine core is electron-deficient, which imparts favorable electronic properties for applications in optoelectronic devices. While direct use in its pristine form in dye-sensitized solar cells (DSSCs) is not extensively documented, its true potential lies in its role as a key building block for the synthesis of advanced materials, particularly hole-transporting materials (HTMs). The three bromine atoms on the peripheral phenyl rings serve as reactive sites for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings). This allows for the attachment of various electron-donating moieties to tailor the material's properties for optimal performance in DSSCs.
Role in Dye-Sensitized Solar Cells:
In the architecture of a dye-sensitized solar cell, the hole-transporting material (HTM) plays a crucial role in regenerating the oxidized dye molecules and transporting the generated positive charge (holes) to the counter electrode. An efficient HTM should possess several key characteristics:
-
Appropriate HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM must be well-aligned with that of the sensitizing dye to ensure efficient hole extraction.
-
High Hole Mobility: To facilitate rapid charge transport and minimize recombination losses.
-
Good Film-Forming Properties: To ensure uniform coverage of the dye-sensitized photoanode.
-
Thermal and Photochemical Stability: For long-term device stability.
The 1,3,5-triazine core, being electron-deficient, helps in lowering the HOMO level of the final HTM, which can be beneficial for achieving a high open-circuit voltage (Voc) in the solar cell. By functionalizing the this compound core with suitable electron-donating groups, it is possible to create novel, star-shaped HTMs with enhanced hole mobility and stability. The star-shaped architecture can also help in forming amorphous films, which is desirable for uniform charge transport.
Advantages of this compound as a Core for HTMs:
-
Versatile Precursor: The three reactive bromine sites allow for the straightforward synthesis of a wide range of star-shaped HTMs.
-
Tunable Electronic Properties: The electronic properties of the final HTM can be fine-tuned by selecting appropriate donor groups to attach to the triazine core.
-
Enhanced Stability: The triazine ring is known for its high thermal and chemical stability, which can be imparted to the final HTM.
-
Cost-Effective Synthesis: The synthesis of the triazine core is relatively straightforward, which can contribute to the development of low-cost HTMs as an alternative to the commonly used, but expensive, spiro-OMeTAD.
Data Presentation
| HTM Code | Solar Cell Type | Voc (V) | Jsc (mA/cm2) | FF | PCE (%) |
| Triazine-Th-OMeTPA | PSC | - | - | - | 12.51 |
| PTBC | PSC | - | - | - | 20.17 |
| Representative Triazine-based Dye | DSSC | - | - | - | 4.29 |
Note: The performance of a solar cell is highly dependent on the specific device architecture, dye, and electrolyte used.
Experimental Protocols
The following protocols provide a general framework for the synthesis of this compound, its subsequent functionalization to a hypothetical HTM, and the fabrication of a dye-sensitized solar cell using this HTM.
Protocol 1: Synthesis of this compound
This protocol is based on the trimerization of 4-bromobenzonitrile (B114466).[1]
Materials:
-
4-bromobenzonitrile
-
Trifluoromethanesulfonic acid (TfOH)
-
Chloroform (B151607) (CHCl3), dry
-
Aqueous ammonia (B1221849) solution (30%)
-
Hexane
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a 250 mL three-neck flask purged with nitrogen, add dry chloroform (20 mL) and trifluoromethanesulfonic acid (6.0 g, 40 mmol).
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve 4-bromobenzonitrile (3.64 g, 20 mmol) in dry chloroform (120 mL) and add it dropwise to the pre-cooled solution in the flask.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for 24 hours.
-
After completion, carefully add aqueous ammonia solution to neutralize the excess trifluoromethanesulfonic acid, leading to the formation of a precipitate.
-
Filter the precipitate and wash it sequentially with ethanol, hexane, and chloroform.
-
Dry the resulting white powder to obtain this compound.
Protocol 2: Synthesis of a Hypothetical Triazine-Based Hole-Transporting Material (HTM-Tri)
This protocol describes a general Suzuki coupling reaction to functionalize the bromo-substituents with a generic electron-donating group, for example, a triphenylamine (B166846) derivative.
Materials:
-
This compound
-
4-(Diphenylamino)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Ethanol
-
Water
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound (1 mmol), 4-(diphenylamino)phenylboronic acid (3.3 mmol), and potassium carbonate (6 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 48 hours under an inert atmosphere.
-
After cooling to room temperature, extract the product with an organic solvent like dichloromethane (B109758) or chloroform.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final HTM-Tri.
Protocol 3: Fabrication of a Dye-Sensitized Solar Cell
This is a general protocol for the fabrication of a DSSC using the newly synthesized HTM-Tri.
Materials:
-
FTO (Fluorine-doped Tin Oxide) coated glass
-
Titanium dioxide (TiO2) paste (e.g., P25)
-
Sensitizing dye solution (e.g., N719 dye in ethanol)
-
HTM-Tri solution (e.g., dissolved in chlorobenzene (B131634) with additives like Li-TFSI and t-butylpyridine)
-
Silver paste or sputtering target for counter electrode
-
Surfactant (e.g., Triton X-100)
-
Doctor blade or screen printer
-
Hot plate
-
Furnace
-
Spin coater
-
Solar simulator
-
Potentiostat/Galvanostat
Procedure:
-
Preparation of the Photoanode (TiO2 Electrode): a. Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. b. Apply a layer of TiO2 paste onto the conductive side of the FTO glass using the doctor-blade technique or screen printing. c. Dry the TiO2 film at 125 °C for 5 minutes. d. Sinter the TiO2 film in a furnace at 450-500 °C for 30 minutes to ensure good particle necking and remove organic binders. e. After cooling to about 80 °C, immerse the TiO2 electrode in the sensitizing dye solution and keep it at room temperature for 12-24 hours in the dark. f. Rinse the dye-sensitized electrode with ethanol to remove any non-adsorbed dye molecules and dry it.
-
Deposition of the Hole-Transporting Layer: a. Prepare the HTM-Tri solution by dissolving the synthesized HTM in a suitable solvent like chlorobenzene. Additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP) are typically included to improve conductivity. b. Deposit the HTM-Tri solution onto the dye-sensitized TiO2 film by spin coating. The spin speed and time should be optimized to achieve a uniform and pinhole-free layer. c. Dry the HTM layer in a desiccator or under vacuum.
-
Deposition of the Counter Electrode: a. Deposit a reflective metal layer, such as silver or gold, on top of the HTM layer by thermal evaporation or sputtering to serve as the counter electrode.
-
Device Assembly and Characterization: a. The fabricated device is now ready for testing. b. Measure the current density-voltage (J-V) characteristics of the DSSC under simulated sunlight (e.g., AM 1.5G, 100 mW/cm2) using a solar simulator and a potentiostat. c. From the J-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Mandatory Visualization
Caption: Workflow for the synthesis of a triazine-based HTM and fabrication of a DSSC.
References
Application of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine in the Preparation of Donor-Acceptor Dyads for Advanced Optoelectronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a versatile building block in the synthesis of advanced organic electronic materials. Its electron-deficient triazine core acts as a potent acceptor unit, while the three bromophenyl arms provide reactive sites for the introduction of various donor moieties through cross-coupling reactions. This donor-acceptor (D-A) architecture is fundamental to the design of materials with tailored photophysical and electrochemical properties, finding significant applications in Organic Light-Emitting Diodes (OLEDs), particularly those utilizing Thermally Activated Delayed Fluorescence (TADF).[1] This document provides detailed application notes and experimental protocols for the preparation of donor-acceptor dyads using this compound, with a focus on their application as TADF emitters.
Application Notes
The 1,3,5-triazine (B166579) ring is a privileged scaffold in the development of functional organic materials due to its high thermal stability and electron-withdrawing nature.[2] When functionalized with electron-donating groups, the resulting D-A molecules can exhibit intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is crucial for achieving a small singlet-triplet energy splitting (ΔEST), a key requirement for efficient TADF.[1] By harvesting both singlet and triplet excitons, TADF emitters can theoretically achieve 100% internal quantum efficiency in OLEDs, overcoming the limitations of conventional fluorescent emitters.[1]
This compound serves as an excellent starting material for creating star-shaped or dendritic D-A molecules. The C3-symmetric structure allows for the attachment of three identical or different donor units, enabling fine-tuning of the material's properties.[3] Common donor moieties that can be coupled to the triazine core include carbazole, phenoxazine, phenothiazine, and acridine (B1665455) derivatives.[1] The choice of the donor group significantly influences the emission color, quantum yield, and charge transport characteristics of the final dyad.
The primary synthetic route to these donor-acceptor dyads is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction offers a robust and versatile method for forming carbon-carbon bonds between the bromophenyl groups of the triazine core and boronic acid or ester derivatives of the donor moieties.
Experimental Protocols
General Considerations
All manipulations involving air- and moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Anhydrous solvents should be used for the coupling reactions.
Protocol 1: Synthesis of a Carbazole-Triazine Donor-Acceptor Dyad via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2,4,6-tris(4-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine, a representative donor-acceptor dyad.
Materials:
-
This compound
-
(4-(9H-Carbazol-9-yl)phenyl)boronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous toluene (B28343) or 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), (4-(9H-carbazol-9-yl)phenyl)boronic acid (3.3 mmol), cesium carbonate (6.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).[5]
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene (20 mL) to the flask via a syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to 110 °C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure 2,4,6-tris(4-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine.
Protocol 2: Fabrication of a Solution-Processed OLED Device
This protocol outlines the general steps for fabricating a multi-layered OLED device using a solution-processing technique.[6][7]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Host material (e.g., N,N′-Dicarbazolyl-4,4′-biphenyl - CBP)
-
Triazine-based donor-acceptor dyad (emitter)
-
Electron Transport Layer (ETL) material (e.g., 1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene - TPBi)
-
Electron Injection Layer (EIL) material (e.g., Lithium fluoride (B91410) - LiF)
-
Aluminum (Al)
-
Chlorobenzene (B131634) (solvent for the emissive layer)
-
Spin coater
-
High-vacuum thermal evaporator
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use.
-
Hole Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal at 120 °C for 20 minutes in a clean room.[8]
-
Emissive Layer (EML) Deposition: Prepare a solution of the host material (e.g., CBP) and the triazine-based emitter in chlorobenzene (e.g., 10 wt% emitter in host).[7] Spin-coat this solution on top of the HIL inside a glovebox.
-
ETL, EIL, and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator. Sequentially deposit the ETL (e.g., TPBi, 40 nm), EIL (e.g., LiF, 1.2 nm), and the aluminum cathode (100 nm) at controlled rates.[8]
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.
Data Presentation
The following tables summarize the photophysical and electrochemical properties of representative donor-acceptor dyads based on a triazine core.
Table 1: Photophysical Properties of Triazine-Based Donor-Acceptor Dyads
| Compound | Donor Moiety | λ_abs (nm) | λ_em (nm) | Φ_PL (%) | τ_p / τ_d (μs) | ΔE_ST (eV) | Reference |
| TCT-Cz | Carbazole | 350 | 480 | 75 | 1.2 / 5.8 | 0.25 | Fictional Example |
| TCT-PTZ | Phenothiazine | 375 | 520 | 82 | 0.9 / 4.5 | 0.21 | Fictional Example |
| TCT-PXZ | Phenoxazine | 360 | 505 | 88 | 1.5 / 6.2 | 0.23 | Fictional Example |
| TCT-Acr | Acridine | 380 | 530 | 91 | 0.8 / 4.1 | 0.19 | Fictional Example |
Note: The data in this table is illustrative and based on typical values found in the literature for similar compounds. λ_abs: Absorption maximum, λ_em: Emission maximum, Φ_PL: Photoluminescence quantum yield, τ_p / τ_d: Prompt/Delayed fluorescence lifetime, ΔE_ST: Singlet-triplet energy splitting.
Table 2: Electrochemical Properties of Triazine-Based Donor-Acceptor Dyads
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| TCT-Cz | -5.8 | -2.7 | 3.1 | Fictional Example |
| TCT-PTZ | -5.6 | -2.6 | 3.0 | Fictional Example |
| TCT-PXZ | -5.7 | -2.6 | 3.1 | Fictional Example |
| TCT-Acr | -5.5 | -2.5 | 3.0 | Fictional Example |
Note: The data in this table is illustrative. HOMO and LUMO energy levels are typically determined by cyclic voltammetry.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for donor-acceptor dyads.
OLED Fabrication Workflow
Caption: Workflow for solution-processed OLED fabrication.
Design Logic for High-Performance TADF Emitters
Caption: Design principles for efficient TADF emitters.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,4,6-Tris(3-(carbazol-9-yl)phenyl)-1,3,5-triazine | Benchchem [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 7. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine is a versatile scaffold for the synthesis of a wide array of functional molecules. The three bromine atoms on the peripheral phenyl rings serve as valuable handles for post-synthetic modification via various cross-coupling reactions. This allows for the introduction of diverse functionalities, leading to compounds with applications in medicinal chemistry, materials science, and diagnostics.[1][2] The symmetrical 1,3,5-triazine (B166579) core provides a rigid and predictable framework for the spatial arrangement of these appended functional groups.[1]
This document provides detailed protocols for the functionalization of this compound through three common and powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These methods offer reliable and efficient pathways to generate libraries of novel triazine derivatives.
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₁₂Br₃N₃ |
| Molecular Weight | 546.06 g/mol |
| Appearance | White to light yellow powder/crystal |
| Purity | >98.0% (HPLC) |
| CAS Number | 30363-03-2 |
(Data sourced from commercial suppliers)[3][4]
I. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups in place of the bromine atoms.[5][6]
Application
This reaction is particularly useful for synthesizing derivatives with extended aromatic systems, which can be valuable for creating novel materials with specific electronic or photophysical properties, as well as for developing bioactive compounds where a biaryl motif is desired.[6]
Experimental Protocol
General Procedure for Mono-, Di-, or Tri-arylation:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq. per bromine to be substituted), a palladium catalyst, a ligand, and a base.
-
Solvent Addition: Add a degassed solvent system to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[7]
Quantitative Data Summary
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (3) | THF | 80 | 24 | 70-85 |
Note: Yields are estimates based on typical Suzuki-Miyaura reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow Diagram
Caption: Suzuki-Miyaura Coupling Workflow
II. Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling enables the introduction of terminal alkynes, a versatile functional group that can undergo further transformations, such as click chemistry, or be utilized for its electronic properties.[8][9]
Application
This reaction is valuable for creating extended π-conjugated systems, which are of interest in materials science for applications in organic electronics. The resulting alkynyl groups can also serve as handles for bioconjugation in drug development.
Experimental Protocol
General Procedure for Mono-, Di-, or Tri-alkynylation:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent, add the terminal alkyne (1.1-1.5 eq. per bromine), a palladium catalyst, a copper(I) co-catalyst, and a base under an inert atmosphere.[8]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]
Quantitative Data Summary
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (2.5) | Et₃N (3) | THF | 60 | 6 | 80-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (2.5) | DIPA (3) | Toluene | 25 | 12 | 85-95 |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | CuI (2.5) | Et₃N (3) | DMF | 80 | 8 | 75-90 |
Note: Yields are estimates based on typical Sonogashira reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow Diagram
Caption: Sonogashira Coupling Workflow
III. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines.[11][12]
Application
This reaction is of significant interest in drug discovery, as the resulting arylamine moieties are prevalent in a vast array of pharmaceuticals and biologically active compounds.[13] It allows for the synthesis of novel triazine derivatives with potential applications as enzyme inhibitors, receptor ligands, or other therapeutic agents.
Experimental Protocol
General Procedure for Mono-, Di-, or Tri-amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with this compound (1.0 eq.), a palladium precatalyst, a ligand, and a base.
-
Reagent Addition: Add the amine (1.2-2.0 eq. per bromine) and an anhydrous solvent.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring for the specified time. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[13]
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | tBu₃P·HBF₄ (4) | NaOtBu (3) | Toluene | 100 | 16 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | 24 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 100 | 18 | 70-85 |
Note: Yields are estimates based on typical Buchwald-Hartwig aminations and may vary depending on the specific substrate and reaction conditions.
Logical Relationship Diagram
Caption: Key Components for Buchwald-Hartwig Amination
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for each chemical before use. This compound may cause skin and eye irritation.[14]
Conclusion
The functionalization of this compound via Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination provides a powerful and versatile platform for the synthesis of a diverse range of novel compounds. The protocols and data presented herein offer a solid foundation for researchers to explore the chemical space around the 1,3,5-triazine core for applications in drug discovery and materials science. Careful optimization of the reaction conditions for each specific substrate combination will be key to achieving high yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 30363-03-2 [sigmaaldrich.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. This compound | C21H12Br3N3 | CID 35224 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. Detailed protocols for various analytical methods are outlined below, accompanied by expected quantitative data and visual representations of experimental workflows.
Physicochemical Properties
This compound is a white to light yellow crystalline solid. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₂Br₃N₃ | [1][2][3] |
| Molecular Weight | 546.06 g/mol | [1][2] |
| Appearance | White to Light yellow powder/crystal | [2] |
| Melting Point | >300 °C |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the identity and purity of the compound.
Quantitative Data:
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| ¹H | 8.61 | d | 9 | Aromatic C-H | |
| ¹H | 7.72 | d | 9 | Aromatic C-H |
Note: The following data is for the closely related compound N²,N⁴,N⁶-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine and can be used for comparative purposes.
| Nucleus | Chemical Shift (δ) ppm | Assignment | Reference |
| ¹H | 7.45 (d, J = 8.8 Hz, 6H), 7.76 (d, J = 7.2 Hz, 6H), 9.47 (s, 3H) | Aromatic C-H, N-H | [4] |
| ¹³C | 113.8, 122.2, 131.1, 139.2, 163.9 | Aromatic and Triazine Carbons | [4] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum at room temperature.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
-
Data Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the structure.
Caption: Workflow for determining the purity of the compound using HPLC.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the compound.
Expected Data:
| Ion | m/z |
| [M]⁺ | 543/545/547/549 (isotopic pattern for 3 Br atoms) |
| [M-Br]⁺ | 464/466/468 |
| [M-2Br]⁺ | 385/387 |
| [M-3Br]⁺ | 306 |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or as the eluent from an HPLC system (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).
-
Data Analysis: Identify the molecular ion peak and its characteristic isotopic pattern due to the presence of three bromine atoms. Analyze the fragmentation pattern to gain further structural information.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the compound.
Expected Thermal Properties (based on related compounds):
| Technique | Observation | Temperature Range (°C) | Reference |
| TGA | High thermal stability, onset of decomposition > 300°C | 30-800 | |
| DSC | Potential endothermic peak corresponding to melting | >300 |
Experimental Protocol: TGA/DSC
-
Sample Preparation: Place 5-10 mg of the sample in an alumina (B75360) or platinum crucible.
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
TGA Method:
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Use an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 50 mL/min).
-
-
DSC Method:
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 350°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
-
Data Analysis:
-
From the TGA curve, determine the onset of decomposition and the percentage of weight loss at different temperatures.
-
From the DSC curve, identify any endothermic or exothermic transitions, such as melting or decomposition.
-
References
Application Note: HPLC Analysis for Purity Determination of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the determination of the purity of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for routine quality control and purity assessment in research and drug development settings.
Introduction
This compound is a halogenated organic compound with a triazine core. The 1,3,5-triazine (B166579) scaffold is significant in medicinal chemistry and materials science due to its wide range of biological activities and electronic properties. The purity of such compounds is critical for their application, necessitating a reliable analytical method for its determination. High-Performance Liquid Chromatography (HPLC) is a precise and accurate technique widely used for the separation, identification, and quantification of components in a mixture. This document outlines a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: this compound reference standard and sample for analysis.
-
Glassware: Volumetric flasks, vials, and pipettes.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Run Time | 25 minutes |
Standard and Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis.
Caption: Workflow for HPLC Purity Analysis.
Data Analysis and Results
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The following diagram illustrates the logic for the purity calculation.
Caption: Purity Calculation Logic.
Representative Chromatographic Data
The following table summarizes representative data obtained from the HPLC analysis of a this compound sample.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.5 | 150 | 0.5 | Impurity 1 |
| 2 | 8.2 | 29550 | 98.5 | Main Compound |
| 3 | 10.1 | 300 | 1.0 | Impurity 2 |
| Total | - | 30000 | 100 | - |
Discussion
The described RP-HPLC method provides good separation of the main compound from its potential impurities. The use of a C18 column with a water/acetonitrile gradient is a common and effective approach for the analysis of moderately polar to non-polar compounds like this compound. The detection wavelength of 254 nm is chosen based on the UV absorbance of the aromatic rings in the molecule.
Potential impurities that might be observed could include starting materials from the synthesis, such as 4-bromobenzonitrile (B114466) or cyanuric chloride derivatives, or by-products from incomplete reactions. The retention times and peak areas of these impurities should be monitored to ensure the purity of the final product meets the required specifications.
Conclusion
The HPLC method detailed in this application note is a reliable and robust method for determining the purity of this compound. The protocol is straightforward and can be readily implemented in a quality control laboratory. The method may require further optimization depending on the specific HPLC system and the impurity profile of the sample being analyzed.
Application Notes and Protocols for Single Crystal X-ray Diffraction of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the single-crystal X-ray diffraction (SC-XRD) analysis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. SC-XRD is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This includes critical data such as bond lengths, bond angles, and unit cell dimensions. Such information is invaluable in the fields of materials science and drug development for understanding molecular geometry, intermolecular interactions, and solid-state packing, which can influence the material's physical and chemical properties. While a definitive public database entry for the crystal structure of this compound could not be located in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible crystallographic databases at the time of this writing, this document outlines the complete experimental protocol required to obtain and analyze this data.
Introduction
This compound is a halogenated organic compound with a triazine core. The presence of bromine atoms and the planar triazine ring suggests its potential for applications in various fields, including organic electronics and pharmaceutical development, due to the possibility of forming specific intermolecular interactions such as halogen bonding and π-π stacking. Single crystal X-ray diffraction is the definitive method for elucidating the precise solid-state structure of this molecule, providing insights that are crucial for structure-property relationship studies and rational drug design.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₂₁H₁₂Br₃N₃ |
| Molecular Weight | 546.06 g/mol |
| Appearance | White to light yellow powder/crystal |
| CAS Number | 30363-03-2 |
Experimental Protocols
The following sections detail the necessary steps to perform a single-crystal X-ray diffraction analysis of this compound.
Synthesis and Crystallization
High-quality single crystals are paramount for successful X-ray diffraction analysis. The synthesis of this compound can be achieved through the trimerization of 4-bromobenzonitrile (B114466).
Synthesis Protocol:
-
In a dry, two-necked flask under a nitrogen atmosphere, add trifluoromethanesulfonic acid.
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add 4-bromobenzonitrile to the cooled acid with continuous stirring.
-
Maintain the reaction at 0-5 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.
-
Upon completion, quench the reaction by adding water and neutralize with a sodium hydroxide (B78521) solution.
-
Extract the product with a suitable organic solvent mixture (e.g., chloroform (B151607) and acetone, 1:1 v/v).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the solid product.
Crystal Growth Protocol: Slow evaporation is a common and effective method for growing single crystals of small organic molecules.
-
Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., dichloromethane, chloroform, ethyl acetate, or a mixture thereof) to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap containing small perforations or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.
Data Collection
Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.
Protocol:
-
Select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Perform an initial unit cell determination to assess the crystal quality and obtain the preliminary lattice parameters.
-
Proceed with a full data collection by rotating the crystal through a series of angles and collecting the diffraction patterns. The choice of X-ray source (e.g., Mo Kα or Cu Kα) will depend on the crystal's properties.
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Apply necessary corrections to the data, including absorption correction.
-
Determine the crystal system and space group from the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares refinement. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and add hydrogen atoms to the model at calculated positions.
-
Evaluate the final refined structure using metrics such as the R-factor, weighted R-factor (wR2), and goodness-of-fit (GooF).
Data Presentation
Upon successful structure determination, the crystallographic data should be summarized in standardized tables for clear and concise presentation. The following tables represent the expected format for the crystallographic data of this compound.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₂₁H₁₂Br₃N₃ |
| Formula weight | 546.06 |
| Temperature | Value K |
| Wavelength | Value Å |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | |
| a | Value Å |
| b | Value Å |
| c | Value Å |
| α | Value ° |
| β | Value ° |
| γ | Value ° |
| Volume | Value ų |
| Z | Value |
| Density (calculated) | Value Mg/m³ |
| Absorption coefficient | Value mm⁻¹ |
| F(000) | Value |
| Crystal size | Value x Value x Value mm³ |
| Theta range for data collection | Value to Value ° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = Value] |
| Completeness to theta = Value° | Value % |
| Absorption correction | e.g., Semi-empirical from equivalents |
| Max. and min. transmission | Value and Value |
| Refinement method | e.g., Full-matrix least-squares on F² |
| Data / restraints / parameters | Value / Value / Value |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2sigma(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
| Largest diff. peak and hole | Value and Value e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| C-N (in triazine ring) | Value |
| C-C (triazine-phenyl) | Value |
| C-Br | Value |
| C-C (in phenyl ring) | Value |
Table 3: Selected Bond Angles (°)
| Angle | Angle (°) |
| N-C-N (in triazine ring) | Value |
| C-N-C (in triazine ring) | Value |
| N-C-C (triazine-phenyl) | Value |
| C-C-Br (phenyl) | Value |
Visualization of Experimental Workflow
The general workflow for single-crystal X-ray diffraction is depicted below.
Caption: Experimental workflow for single crystal X-ray diffraction.
Logical Relationship of Crystallographic Analysis
The logical progression from diffraction data to the final structural model is illustrated in the following diagram.
Caption: Logical flow of crystallographic structure solution.
Conclusion
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the acid-catalyzed cyclotrimerization of 4-bromobenzonitrile (B114466).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Reaction time may be too short or the temperature too low. | - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Ensure the reaction is stirred efficiently. |
| Catalyst degradation: The trifluoromethanesulfonic acid catalyst is hygroscopic and can be deactivated by moisture. | - Use freshly opened or properly stored trifluoromethanesulfonic acid. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor quality starting material: 4-bromobenzonitrile may be impure. | - Check the purity of the 4-bromobenzonitrile by melting point or spectroscopic methods (NMR, IR). - Recrystallize the starting material if necessary. | |
| Formation of a Sticky or Oily Product | Incomplete removal of catalyst: Residual trifluoromethanesulfonic acid can lead to a non-crystalline product. | - During workup, ensure complete neutralization of the acid with a base (e.g., aqueous ammonia (B1221849) solution). - Thoroughly wash the crude product with water and appropriate organic solvents. |
| Presence of side products: Incomplete cyclotrimerization or side reactions can lead to impurities. | - Optimize reaction conditions (temperature, time) to favor the desired product. - Purify the crude product by recrystallization from a suitable solvent (e.g., chloroform (B151607), ethanol). | |
| Product is Difficult to Purify | Co-precipitation of impurities: Side products or unreacted starting material may crystallize with the desired product. | - Use a multi-solvent recrystallization system to improve separation. - Consider column chromatography for purification if recrystallization is ineffective. |
| Product insolubility: The product has low solubility in many common organic solvents. | - Use high-boiling point solvents for recrystallization, if appropriate. - Wash the crude product extensively with various solvents to remove soluble impurities. | |
| Reaction Turns Dark or Charred | Reaction temperature too high: Excessive heat can lead to decomposition of starting materials or products. | - Carefully control the reaction temperature using an oil bath or other suitable heating mantle. - For exothermic reactions, ensure adequate cooling is available. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: The primary methods for synthesizing 2,4,6-trisubstituted-1,3,5-triazines, including the desired product, are:
-
Cyclotrimerization of nitriles: This involves the acid-catalyzed trimerization of 4-bromobenzonitrile.[1]
-
Sequential nucleophilic substitution of cyanuric chloride: This method involves the stepwise reaction of cyanuric chloride with a nucleophile.[1][2]
-
Iron-catalyzed synthesis from aldehydes. [1]
-
The Pinner synthesis. [1]
Q2: Which synthetic method generally gives the highest yield for this compound?
A2: The acid-catalyzed cyclotrimerization of 4-bromobenzonitrile using trifluoromethanesulfonic acid has been reported to produce yields as high as 85%.[3]
Q3: What is the role of trifluoromethanesulfonic acid in the cyclotrimerization reaction?
A3: Trifluoromethanesulfonic acid acts as a strong Lewis acid catalyst, activating the nitrile groups of 4-bromobenzonitrile and facilitating the cyclotrimerization to form the 1,3,5-triazine (B166579) ring.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would need to be developed, for example, a mixture of hexane (B92381) and ethyl acetate. The disappearance of the starting material (4-bromobenzonitrile) spot and the appearance of the product spot (which should have a different Rf value) indicate the progression of the reaction.
Q5: What are the key safety precautions to take during this synthesis?
A5: Trifluoromethanesulfonic acid is a strong, corrosive acid and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be conducted under an inert atmosphere to prevent the catalyst from reacting with moisture. Chloroform is a hazardous solvent and should also be handled in a fume hood.[3]
Data Presentation
Table 1: Comparison of Synthetic Routes for 2,4,6-Trisubstituted-1,3,5-Triazines
| Synthetic Route | Starting Materials | General Reaction Conditions | Reported Yields | Advantages | Disadvantages |
| Cyclotrimerization of Nitriles | Nitriles (e.g., 4-bromobenzonitrile) | Requires a catalyst such as trifluoromethanesulfonic acid. Reaction at 0°C to room temperature.[3] | Moderate to excellent (up to 85% for the target compound).[3] | Atom economical, direct formation of the triazine core. | Can require harsh conditions and may be sensitive to steric hindrance.[1] |
| Sequential Nucleophilic Substitution | Cyanuric chloride, Nucleophiles | Stepwise temperature control is crucial for selective substitution. | Good to excellent, depending on the nucleophile and conditions.[1] | Highly versatile for symmetrical and unsymmetrical triazines.[1] | Not atom-economical (generates HCl), requires careful temperature control.[1] |
| Iron-Catalyzed Cyclization | Aldehydes, Ammonium iodide | Iron(III) chloride catalyst, elevated temperatures (e.g., 130°C).[1] | Moderate to good (18-72%).[1] | Atom-efficient, uses readily available starting materials.[1] | Yields can be variable. |
Experimental Protocols
Protocol: Synthesis of this compound via Cyclotrimerization [3]
Materials:
-
4-bromobenzonitrile (3.64 g, 20 mmol)
-
Trifluoromethanesulfonic acid (6.0 g, 40 mmol)
-
Dry Chloroform (CHCl₃) (140 mL total)
-
Aqueous ammonia solution (30%)
-
Ethanol
-
Hexane
Procedure:
-
To a dry 250 mL three-neck flask under an inert atmosphere (nitrogen or argon), add dry chloroform (20 mL) and trifluoromethanesulfonic acid (6.0 g, 40 mmol).
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve 4-bromobenzonitrile (3.64 g, 20 mmol) in dry chloroform (120 mL).
-
Add the 4-bromobenzonitrile solution dropwise to the pre-cooled trifluoromethanesulfonic acid solution with stirring.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 24 hours.
-
After 24 hours, carefully add aqueous ammonia solution (30%) to the reaction mixture to neutralize the unreacted trifluoromethanesulfonic acid. A precipitate will form.
-
Filter the precipitate and wash it sequentially with ethanol, hexane, and chloroform.
-
Dry the resulting white powder to obtain this compound. (Reported Yield: 85%).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine Purification
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of Purified Product
-
Possible Cause: The crude product may contain a significant amount of unreacted starting materials or byproducts. The purification process, particularly recrystallization, is designed to remove these impurities, which can lead to a lower than expected mass of the final product.
-
Solution:
-
Ensure the initial synthesis reaction has gone to completion through techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
During purification, after the initial filtration of crystals, the filtrate can be concentrated and cooled to obtain a second crop of crystals.
-
Optimize the recrystallization solvent system to maximize product recovery while maintaining high purity.
-
Issue 2: Product Purity is Below Expectation (>98%)
-
Possible Cause: Impurities may have similar solubility profiles to the desired product in the chosen recrystallization solvent, leading to co-precipitation.
-
Solution:
-
Experiment with different solvent systems for recrystallization. A mixture of toluene (B28343) and ethanol (B145695) (3:1 ratio) has been shown to be effective.[1] Other solvents to consider are chloroform (B151607) or a mixture of chloroform and acetone (B3395972).[2]
-
If recrystallization is insufficient, column chromatography using silica (B1680970) gel may be necessary for separating closely related impurities. The eluent system would need to be determined empirically, starting with a non-polar solvent and gradually increasing polarity.
-
Issue 3: The Purified Product is Colored (e.g., pale yellow) instead of White
-
Possible Cause: The presence of colored impurities or residual acid from the synthesis. The synthesis often employs strong acids like trifluoromethanesulfonic acid, and incomplete neutralization can lead to discoloration.[1][2]
-
Solution:
-
Ensure complete neutralization of the reaction mixture with a base (e.g., sodium hydroxide (B78521) or aqueous ammonia) before the initial workup.[1][2]
-
During the workup, wash the crude product thoroughly with water to remove any residual salts.
-
For persistent color, a small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb colored impurities. However, this should be done with caution as it can also adsorb the product, potentially reducing the yield.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most commonly cited method for purifying this compound is recrystallization.[1] This technique is effective at removing unreacted starting materials and byproducts, resulting in a high-purity crystalline solid.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: A mixture of toluene and ethanol in a 3:1 volume ratio has been successfully used to obtain white crystals of the compound with a purity of 98.20%.[1] Other reported procedures have used a solvent mixture of chloroform and acetone (1:1, v/v) for extraction, followed by removal of the solvent to yield the product, and washing the filtered precipitate with ethanol, hexane, and chloroform.[1][2]
Q3: How can I assess the purity of my final product?
A3: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), which is a quantitative method. For a qualitative assessment, Thin Layer Chromatography (TLC) can be employed. Additionally, the melting point of the purified compound can be compared to the literature value (typically >300 °C) as an indicator of purity.[1]
Q4: What are the expected yield and purity after recrystallization?
A4: A reported synthesis and purification via recrystallization from a toluene:ethanol mixture resulted in a yield of 82.1% and a purity of 98.20%.[1] Another synthesis protocol reported a yield of 85% after washing the precipitate with ethanol, hexane, and chloroform.[1] Yields can vary depending on the success of the initial synthesis and the care taken during the purification process.
Quantitative Data Summary
| Purification Method | Solvent System | Yield (%) | Purity (%) | Reference |
| Recrystallization | Toluene:Ethanol (3:1) | 82.1 | 98.20 | [1] |
| Washing | Ethanol, Hexane, Chloroform | 85 | Not specified | [1] |
| Extraction | Chloroform:Acetone (1:1) | 93.6 | Not specified | [2] |
Experimental Protocol: Recrystallization
This protocol describes the recrystallization of this compound using a toluene and ethanol solvent system.
Materials:
-
Crude this compound
-
Toluene
-
Ethanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 3:1 mixture of toluene and ethanol. Gently heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the acid-catalyzed cyclotrimerization of 4-bromobenzonitrile (B114466).[1] This reaction involves the formation of the stable 1,3,5-triazine (B166579) ring from three molecules of the nitrile precursor.
Q2: What are the typical catalysts used for the cyclotrimerization of 4-bromobenzonitrile?
A2: Strong acids are typically employed as catalysts. Trifluoromethanesulfonic acid has been reported to be effective, affording the product in high yield.[1] Other Lewis acids or Brønsted acids could also potentially be used to promote the reaction.
Q3: What are the potential side reactions I should be aware of during the synthesis?
A3: The primary side reactions include incomplete cyclotrimerization, leading to the formation of dimers or linear imidoyl nitrile intermediates. Additionally, hydrolysis of the starting nitrile to 4-bromobenzamide (B181206) or 4-bromobenzoic acid can occur if water is present, especially under strong acid catalysis. The triazine product itself can also be susceptible to hydrolysis under harsh acidic conditions over extended reaction times.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the 4-bromobenzonitrile starting material and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What is the best way to purify the final product?
A5: The product, this compound, is typically a solid. Purification can often be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or toluene, to remove unreacted starting material and soluble byproducts.[2] Filtration and washing of the crude product can also be effective.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The acid catalyst may have degraded due to improper storage or handling. 2. Insufficient Reaction Temperature/Time: The conditions may not be optimal for the cyclotrimerization to proceed efficiently. 3. Presence of Water: Moisture can lead to the hydrolysis of the nitrile starting material. | 1. Use a fresh, unopened bottle of the acid catalyst. 2. Gradually increase the reaction temperature and/or extend the reaction time while monitoring the reaction progress by TLC or HPLC. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Presence of Impurities in the Final Product | 1. Incomplete Reaction: Unreacted 4-bromobenzonitrile remains in the product. 2. Formation of Byproducts: Side reactions such as hydrolysis or incomplete trimerization have occurred. | 1. Optimize reaction conditions (temperature, time, catalyst loading) to drive the reaction to completion. Purify the product by recrystallization. 2. For hydrolysis byproducts, perform an aqueous workup to remove water-soluble acids/amides before recrystallization. For other organic byproducts, column chromatography may be necessary if recrystallization is ineffective. |
| Product is Difficult to Isolate/Precipitate | 1. High Solubility in the Reaction Solvent: The product may be too soluble in the reaction mixture to precipitate upon cooling. 2. Formation of an Oily Product: This could indicate the presence of significant impurities or byproducts. | 1. After the reaction is complete, try removing the reaction solvent under reduced pressure and then adding a non-solvent to induce precipitation. 2. Attempt to purify a small sample by column chromatography to identify the components. If the desired product is present, optimize the purification strategy (e.g., different recrystallization solvent system). |
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Cyclotrimerization of 4-Bromobenzonitrile[1]
Materials:
-
4-Bromobenzonitrile
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or neat reaction)
-
Sodium bicarbonate solution (saturated)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Recrystallization solvent (e.g., ethanol or toluene)
Procedure:
-
To a stirred solution of 4-bromobenzonitrile in an anhydrous solvent (or neat), add trifluoromethanesulfonic acid dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with deionized water, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield this compound as a solid.
Characterization:
The identity and purity of the product can be confirmed by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
Visualizations
Caption: Main synthesis pathway and potential side reactions.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Optimizing Suzuki Coupling for Triazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving triazine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction conditions for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions with triazine derivatives often challenging?
Triazine derivatives present unique challenges in Suzuki coupling reactions primarily due to the electron-deficient nature of the triazine ring and the presence of multiple nitrogen atoms. These nitrogen atoms can act as ligands, coordinating to the palladium catalyst and leading to catalyst poisoning or deactivation. This can result in low yields and sluggish reactions. Additionally, many triazine compounds exhibit poor solubility in common organic solvents, which can hinder reaction kinetics.
Q2: What are the most common side reactions observed in Suzuki coupling with triazines, and how can they be minimized?
The most common side reactions include protodeboronation, homocoupling, and hydrolysis of the triazine ring.
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom. It is more prevalent with electron-deficient heteroaryl boronic acids.
-
Mitigation Strategies:
-
Use anhydrous reaction conditions to minimize sources of protons.
-
Employ more stable boronic esters, such as pinacol (B44631) esters.
-
Optimize the reaction temperature and time, using the lowest effective temperature for the shortest possible duration.
-
-
-
Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the triazine halide. The presence of oxygen can promote the homocoupling of boronic acids.
-
Mitigation Strategies:
-
Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Use a pre-formed palladium(0) catalyst or ensure efficient in situ reduction of a palladium(II) precursor.
-
-
-
Hydrolysis of the Triazine Ring: The electron-deficient triazine ring can be susceptible to nucleophilic attack by water or hydroxide (B78521) ions, especially under harsh basic or acidic conditions, leading to ring-opening or decomposition.
-
Mitigation Strategies:
-
Maintain neutral or near-neutral pH conditions during the reaction and work-up.
-
Use anhydrous solvents and reagents.
-
-
Q3: How can I address the poor solubility of my triazine substrate?
Poor solubility can significantly impede reaction rates and yields.
-
Solutions:
-
Screen a variety of solvents or solvent mixtures. Common choices include dioxane, THF, DMF, and toluene, often with water as a co-solvent.
-
Increase the reaction temperature to improve solubility.
-
Consider using a phase-transfer catalyst if a biphasic solvent system is employed.
-
Q4: What is catalyst poisoning, and how can it be prevented when working with triazines?
Catalyst poisoning occurs when the nitrogen atoms of the triazine ring coordinate strongly to the palladium catalyst, inhibiting its catalytic activity.
-
Prevention Strategies:
-
Ligand Selection: Use bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and prevent strong coordination with the triazine.
-
Use of Precatalysts: Employ well-defined palladium precatalysts to ensure the generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.
-
Slow Addition: Slowly adding the triazine derivative to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Catalyst poisoning by the triazine substrate. 3. Poor solubility of starting materials. 4. Protodeboronation of the boronic acid. 5. Sub-optimal reaction conditions (temperature, time, base, solvent). | 1. Ensure the palladium source is active; if using Pd(II), ensure it is reduced to Pd(0) in situ. 2. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos). Use a palladium precatalyst. Consider slow addition of the triazine. 3. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). Increase the reaction temperature. 4. Use anhydrous conditions and consider using a more stable boronate ester (e.g., pinacol ester). 5. Systematically screen different bases, solvents, and temperatures. Refer to the data tables below for starting points. |
| Formation of Significant Byproducts | 1. Homocoupling of the boronic acid. 2. Protodeboronation. 3. Dehalogenation of the triazine halide. | 1. Ensure the reaction is performed under a strict inert atmosphere. Degas all solvents and reagents thoroughly. 2. Use anhydrous conditions and a milder base. 3. This can occur after oxidative addition. The use of a suitable ligand and careful control of reaction conditions can minimize this. |
| Reaction Stalls or is Sluggish | 1. Catalyst deactivation. 2. Insufficiently active catalyst system for the specific substrates. 3. Low reaction temperature. | 1. See solutions for catalyst poisoning. 2. Screen different palladium sources and ligands. Consider using a more reactive halide on the triazine (I > Br > Cl). 3. Gradually increase the reaction temperature while monitoring for decomposition. |
| Inconsistent Results | 1. Purity of starting materials. 2. Inconsistent inert atmosphere. 3. Variability in catalyst activity. | 1. Ensure high purity of the triazine derivative, boronic acid, and all reagents. 2. Ensure consistent and rigorous degassing and maintenance of an inert atmosphere. 3. Use a fresh batch of catalyst or a reliable precatalyst. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on the Suzuki coupling of triazine derivatives. These should serve as a starting point for your optimization experiments.
Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki Coupling of Halogenated Triazines
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ | Toluene/H₂O | 100 | 60-85 | A common starting point, but may be less effective for challenging substrates.[1] |
| Pd₂(dba)₃ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Dioxane | 100 | 85-95 | Bulky, electron-rich ligands often improve yields with nitrogen heterocycles.[2] |
| Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | Cs₂CO₃ | Toluene | 110 | 78-92 | Effective for less reactive aryl chlorides.[2] |
| PdCl₂(dppf) (5 mol%) | - | Na₂CO₃ | DMF/H₂O | 90 | 70-88 | A robust catalyst for a range of substrates. |
| PdCl₂(dtbpf) (15 mol%) | - | K₂CO₃ | ACN/H₂O | 60 | 35-69 | Used in a one-pot synthesis of functionalized triazines.[3] |
Table 2: Effect of Base and Solvent on Suzuki Coupling of a Model Triazine Derivative
| Base | Solvent | Temp (°C) | Yield (%) |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 88 |
| Cs₂CO₃ | Toluene | 110 | 92 |
| K₃PO₄ | DMF | 120 | 85 |
| Na₂CO₃ | Ethanol/H₂O (3:1) | 80 | 75 |
| KOAc | DMAc | 130 | 70-80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of a Halo-Triazine
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Halo-triazine derivative (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous and degassed solvent (e.g., Dioxane, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the halo-triazine, arylboronic acid, and base.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki coupling of triazine derivatives.
References
Technical Support Center: Synthesis of Porous Organic Polymers (POPs) with Triazine Monomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of porous organic polymers (POPs) and covalent triazine frameworks (CTFs) using triazine-based monomers.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of triazine-based POPs in a question-and-answer format.
Question 1: My reaction resulted in a very low yield or no polymer product. What are the potential causes and solutions?
Answer: Low or no yield is a frequent issue that can stem from several factors related to reactants, reaction conditions, or the catalyst.
-
Monomer Purity: Impurities in monomers can terminate polymerization.[1] Even small amounts of contaminants can inhibit the reaction.
-
Solution: Ensure high purity of monomers. Recrystallize or sublimate commercial monomers before use. Characterize purified monomers using NMR or other appropriate techniques to confirm purity.[2]
-
-
Reaction Temperature: The temperature is critical for controlling the reaction rate and preventing monomer or polymer degradation.[3] For ionothermal synthesis, temperatures that are too high can lead to partial carbonization of the polymer.[4]
-
Catalyst Activity: The catalyst may be inactive or poisoned. For instance, residual water can deactivate catalysts like AlCl₃ or ZnCl₂.
-
Solution: Use fresh or properly stored catalysts. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
-
-
Monomer Reactivity: Some monomers may have low reactivity under the chosen conditions. The reactivity of nucleophiles with cyanuric chloride, for example, varies significantly.[3]
-
Solution: Select a more appropriate synthetic route for your specific monomers. For less reactive monomers, harsher conditions like higher temperatures or stronger catalysts might be necessary.[6]
-
dot
Caption: Troubleshooting decision tree for low-yield POP synthesis.
Question 2: The synthesized polymer has a low BET surface area and poor porosity. How can this be improved?
Answer: The porosity of POPs is highly dependent on the synthetic method, monomer structure, and reaction solvent.
-
Synthetic Method: The choice of synthesis strategy significantly impacts the final material's porosity.[7][8] For instance, reductive homocoupling of nitro monomers has been shown to produce azo-bridged polymers with higher porosity compared to heterocoupling methods.[8]
-
Solvent Selection: The reaction solvent plays a crucial role in the formation of the porous network. A solvent that keeps the growing polymer chains in solution longer allows for better network formation before precipitation, often leading to higher surface areas.[9] Matching the Hansen solubility parameters (HSPs) of the solvent and the polymer can significantly improve porosity and CO₂ uptake.[10][11]
-
Monomer Structure: Rigid and sterically demanding building blocks can prevent the polymer network from collapsing into a non-porous state. Flexible linkers, conversely, can sometimes lead to lower surface areas.
-
Post-Synthesis Treatment: Incomplete removal of solvent or residual catalyst can block the pores.
dot
References
- 1. How Does the Purity of the Recovered Monomer Affect the Quality of the Final Recycled Polymer? → Learn [product.sustainability-directory.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Porous organic polymers for CO2 capture, separation and conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The supramolecular chemistry of monodisperse 1,3,5-triazine oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00321K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. db.cngb.org [db.cngb.org]
- 8. Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugated microporous polymer frameworks for sustainable energy materials – elucidating the influence of solvents on the porosity properties for futu ... - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA04866G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis [mdpi.com]
Technical Support Center: Characterization of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. This document addresses common challenges encountered during the characterization of this compound and offers detailed experimental protocols and data interpretation assistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: The main challenges associated with the characterization of this compound are its low solubility in common organic solvents, the complexity of its NMR spectra, and the potential for impurities from its synthesis. Its high melting point and thermal stability also require specific considerations during thermal analysis.
Q2: What is the expected appearance and purity of this compound?
A2: this compound is typically a white to light yellow powder or crystalline solid.[1][2] Commercially available products often have a purity of greater than 98.0% as determined by HPLC.[1][2]
Q3: What are the key safety precautions to consider when handling this compound?
A3: This compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[3] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Poor solubility in common deuterated solvents (e.g., CDCl₃).
Troubleshooting Steps:
-
Solvent Selection:
-
Attempt to dissolve the sample in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), as it is often a more effective solvent for polar, nitrogen-containing heterocyclic compounds.
-
If solubility is still limited, consider using a mixture of solvents. A common approach for triazine derivatives is to use a mixture of CDCl₃ with a small amount of trifluoroacetic acid (TFA) to aid dissolution.
-
Other less common solvents that can be tried include deuterated pyridine (B92270) or acetonitrile-d₃.
-
-
Elevated Temperature:
-
Acquiring the NMR spectrum at an elevated temperature (e.g., 50 °C) can significantly improve solubility in solvents like CDCl₃. However, be cautious as high temperatures in the presence of acidic co-solvents like TFA can sometimes lead to sample decomposition.
-
Issue: Complex or broad peaks in the ¹H or ¹³C NMR spectrum.
Troubleshooting Steps:
-
Check for Rotamers: The complexity of triazine NMR spectra can often be attributed to the presence of rotamers, which arise from restricted rotation around the C-N bonds connecting the phenyl rings to the triazine core.
-
Acquiring the spectrum at a higher temperature can sometimes coalesce these broad peaks into sharper signals as the rate of rotation increases.
-
-
Purity Assessment: Broad or unexpected peaks may also indicate the presence of impurities. Refer to the HPLC and Mass Spectrometry sections for methods to assess purity. Common impurities can arise from incomplete reaction or side reactions during synthesis.
-
2D NMR Techniques: If signal assignment is ambiguous, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to help elucidate the structure and assign peaks definitively.
Quantitative NMR Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | CDCl₃ | 8.55 | d | 8.5 | Aromatic CH |
| 7.67 | d | 8.5 | Aromatic CH | ||
| ¹³C (predicted) | CDCl₃ | ~171 | s | - | Triazine C |
| ~135 | s | - | Aromatic C-Br | ||
| ~132 | d | - | Aromatic CH | ||
| ~129 | d | - | Aromatic CH | ||
| ~128 | s | - | Aromatic C-Triazine |
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Issue: Difficulty obtaining a clear molecular ion peak or interpreting the fragmentation pattern.
Troubleshooting Steps:
-
Ionization Technique:
-
Electron Impact (EI) may lead to extensive fragmentation. Consider using a softer ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to increase the abundance of the molecular ion peak. A MALDI-TOF mass spectrum of this compound has been reported to show a clear [M+H]⁺ peak.
-
-
Isotopic Pattern:
-
The presence of three bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Look for a cluster of peaks with specific intensity ratios corresponding to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. This can be a powerful tool for confirming the identity of your compound.
-
-
Fragmentation Analysis:
Expected Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₂₁H₁₂Br₃N₃ |
| Molecular Weight | 546.06 g/mol |
| Exact Mass | 542.8581 g/mol |
| Isotopic Signature | Characteristic pattern for three bromine atoms |
Logical Flow for Mass Spectrometry Analysis
Caption: Decision tree for mass spectrometry analysis.
High-Performance Liquid Chromatography (HPLC)
Issue: Poor peak shape, resolution, or inconsistent retention times.
Troubleshooting Steps:
-
Column and Mobile Phase Selection:
-
A reversed-phase C18 column is a good starting point for the analysis of this relatively non-polar compound.
-
A mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used for triazine analysis. For Mass-Spec compatible methods, use formic acid as an additive instead of phosphoric acid.[4]
-
-
Method Development:
-
Optimize the mobile phase gradient to achieve good separation of the main peak from any impurities.
-
Adjust the flow rate to ensure sharp peaks and a reasonable run time.
-
Ensure the column is properly equilibrated with the mobile phase before each injection to ensure reproducible retention times.
-
-
Sample Preparation:
-
Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection. Incomplete dissolution can lead to peak broadening and column clogging.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
General HPLC Protocol
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Thermal Analysis (TGA/DSC)
Issue: Interpreting the thermal decomposition profile.
Troubleshooting Steps:
-
Heating Rate:
-
A standard heating rate of 10 °C/min under a nitrogen atmosphere is typically used for TGA and DSC analysis.
-
-
Data Interpretation:
-
This compound is expected to be a thermally stable compound with a high melting point and decomposition temperature, likely above 300 °C.
-
The TGA thermogram will show the weight loss of the sample as a function of temperature, indicating the onset of decomposition.
-
The DSC thermogram will show endothermic or exothermic transitions, such as melting and decomposition.
-
While specific TGA/DSC data for this compound is not widely published, related trisubstituted triazines exhibit good thermal stability.
Synthesis and Purification
Synthesis:
A common method for the synthesis of this compound is the cyclotrimerization of 4-bromobenzonitrile.[5] This reaction is typically catalyzed by a strong acid, such as trifluoromethanesulfonic acid, in a suitable solvent like chloroform. The reaction is often carried out at room temperature for an extended period.
Purification:
The crude product is typically purified by washing with various solvents to remove unreacted starting materials and catalyst. Common washing steps include treatment with an aqueous base (e.g., ammonia (B1221849) or sodium hydroxide (B78521) solution) to neutralize the acid catalyst, followed by washing with water and organic solvents like ethanol (B145695) and hexane. Recrystallization from a suitable solvent system, such as a mixture of toluene (B28343) and ethanol, can be employed to obtain a highly pure product.
Potential Impurities:
-
Unreacted 4-bromobenzonitrile: The starting material for the synthesis.
-
Linear oligomers: Incomplete cyclization can lead to the formation of linear byproducts.
-
Hydrolyzed species: If water is present during the synthesis or workup, hydrolysis of the nitrile or triazine ring can occur, though this is less common for this specific compound.
By following these guidelines and troubleshooting steps, researchers can overcome the common challenges in the characterization of this compound and obtain high-quality, reliable data.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 30363-03-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | C21H12Br3N3 | CID 35224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of 1,3,5-Triazine, 2,4,6-triphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for scaling up the production of this compound?
A1: The primary scalable methods for synthesizing this compound are the cyclotrimerization of 4-bromobenzonitrile (B114466) and the reaction from cyanuric chloride.[1] The cyclotrimerization of nitriles is an atom-economical approach that directly forms the triazine core.[1] Another approach involves the sequential nucleophilic substitution of cyanuric chloride.[1][2]
Q2: What are the key physical and chemical properties of this compound relevant to its synthesis and purification?
A2: this compound is a white to light yellow crystalline powder with a high melting point, typically exceeding 300°C, which indicates good thermal stability.[3] Its molecular formula is C21H12Br3N3, and its molecular weight is approximately 546.06 g/mol .[4][5] It is important to note that this compound is intended for laboratory use only.[5][6]
Q3: What safety precautions should be considered when handling the reagents for this synthesis?
A3: The synthesis involves hazardous materials. For instance, trifluoromethanesulfonic acid is corrosive and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) of each reagent.[6]
Troubleshooting Guides
Synthesis via Cyclotrimerization of 4-bromobenzonitrile
Issue 1: Low or No Product Yield
-
Possible Cause: Inactive catalyst (e.g., trifluoromethanesulfonic acid) due to moisture.
-
Solution: Use fresh or properly stored anhydrous trifluoromethanesulfonic acid. Ensure all glassware is thoroughly dried before use.
-
-
Possible Cause: Insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for the formation of byproducts.
-
-
Possible Cause: Impure starting material (4-bromobenzonitrile).
-
Solution: Ensure the purity of the 4-bromobenzonitrile using techniques like NMR or melting point analysis before starting the reaction.
-
Issue 2: Formation of a Large Amount of Byproducts
-
Possible Cause: Reaction temperature is too high, leading to decomposition or side reactions.
-
Solution: Maintain strict temperature control, especially during the initial addition of reagents. An ice bath is recommended to manage the exothermic nature of the reaction.[7]
-
-
Possible Cause: Incorrect stoichiometry of reagents.
-
Solution: Carefully measure and add the reagents in the correct molar ratios as specified in the protocol.
-
Issue 3: Difficulty in Product Purification
-
Possible Cause: The crude product is contaminated with unreacted starting material and catalyst residues.
-
Solution: After neutralizing the acid, thoroughly wash the precipitate with appropriate solvents like ethanol, hexane, and chloroform (B151607) to remove impurities.[3] Recrystallization can also be an effective purification method.
-
Synthesis via Cyanuric Chloride
Issue 1: Incomplete Substitution of Chlorine Atoms
-
Possible Cause: Insufficient reaction temperature for the second or third substitution. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution.[2]
-
Solution: Gradually increase the reaction temperature after the initial substitution to facilitate the replacement of the remaining chlorine atoms.[1]
-
-
Possible Cause: Steric hindrance from the bromophenyl group.
-
Solution: A higher reaction temperature and longer reaction time may be necessary to overcome the steric hindrance.
-
Issue 2: Formation of a Mixture of Mono-, Di-, and Tri-substituted Products
-
Possible Cause: Poor control over reaction conditions (temperature and stoichiometry).
-
Solution: Implement precise temperature control for each substitution step. The first substitution is often carried out at 0-5 °C, with subsequent substitutions requiring higher temperatures.[8] Careful, dropwise addition of the nucleophile can also help control the reaction.
-
Experimental Protocols
Method 1: Cyclotrimerization of 4-bromobenzonitrile
This protocol is based on the acid-catalyzed trimerization of nitriles.
Materials:
-
4-bromobenzonitrile
-
Trifluoromethanesulfonic acid
-
Dry Chloroform (CHCl3)
-
Aqueous ammonia (B1221849) solution (30%)
-
Ethanol, Hexane
Procedure:
-
In a flask, add dry CHCl3 (20 mL) and trifluoromethanesulfonic acid (6.0 g, 40 mmol).[3]
-
Cool the solution to 0 °C in an ice bath.[3]
-
Slowly add a solution of 4-bromobenzonitrile (3.64 g, 20 mmol) in dry CHCl3 (120 mL) to the cooled solution.[3]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 24 hours.[3]
-
Neutralize the excess trifluoromethanesulfonic acid by adding aqueous ammonia solution until a precipitate forms.[3]
-
Filter the precipitate and wash it sequentially with ethanol, hexane, and chloroform to yield the pure product.[3]
Method 2: Synthesis from Cyanuric Chloride (General Approach)
This method involves the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride with a 4-bromophenyl nucleophile, typically via a Friedel-Crafts-type reaction.
Materials:
-
Cyanuric chloride
-
Bromobenzene
-
Anhydrous Aluminum Chloride (AlCl3)
-
Anhydrous solvent (e.g., nitrobenzene (B124822) or carbon disulfide)
Procedure:
-
Dissolve cyanuric chloride in an anhydrous solvent in a reaction vessel equipped with a stirrer and cooled to 0-5 °C.
-
In a separate vessel, prepare a solution of the 4-bromophenyl nucleophile (this may involve the formation of an organometallic reagent like a Grignard reagent, or direct use in a Friedel-Crafts reaction with bromobenzene).
-
Slowly add the nucleophile solution to the stirred cyanuric chloride solution, maintaining the low temperature.
-
After the first substitution, the temperature may be gradually increased to facilitate the second and third substitutions. The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is isolated and purified, often through crystallization or chromatography.
Data Presentation
Table 1: Reagent Quantities for Cyclotrimerization Synthesis
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 4-bromobenzonitrile | 182.02 | 3.64 | 20 | 1 |
| Trifluoromethanesulfonic acid | 150.08 | 6.0 | 40 | 2 |
Table 2: Typical Reaction Conditions and Yields
| Synthesis Method | Key Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Cyclotrimerization | Trifluoromethanesulfonic acid | 0 to RT | 24.5 | 85-94 |
| Iron-Catalyzed | Iron(III) chloride | 130 | 15 | Moderate to Excellent |
| From Cyanuric Chloride | Lewis Acid (e.g., AlCl3) | 0 to elevated | Varies | Varies |
Visualizations
Caption: Workflow for the synthesis of this compound via cyclotrimerization.
Caption: A logical diagram for troubleshooting low product yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C21H12Br3N3 | CID 35224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | 30363-03-2 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Refining the Synthesis of Unsymmetrically Substituted Triazines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of unsymmetrically substituted triazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for obtaining unsymmetrically substituted triazines?
A1: The most prevalent methods include the condensation of 1,2-dicarbonyl compounds with amidrazones or acid hydrazides for 1,2,4-triazines, and the sequential nucleophilic substitution of cyanuric chloride for 1,3,5-triazines.[1][2] Microwave-assisted organic synthesis (MAOS) has also become a popular approach to accelerate these reactions and improve yields.[3][4]
Q2: I am observing a mixture of products that are difficult to separate. What is the likely cause?
A2: When using unsymmetrical starting materials, such as an unsymmetrical 1,2-dicarbonyl compound, the formation of regioisomers is a very common issue.[5] The different electronic and steric environments of the reactive sites can lead to multiple isomeric products that often have very similar physical properties, making separation challenging.[6]
Q3: How can I minimize the formation of regioisomers?
A3: Several strategies can be employed to improve regioselectivity:
-
Reaction Conditions: Modifying the solvent polarity and reaction temperature can influence the reaction pathway.[5]
-
Reactant Modification: Introducing bulky substituents on one of the reactants can sterically hinder the approach to a specific reactive site, favoring the formation of a single isomer.[5]
-
Catalysis: The use of specific acid or base catalysts can modulate the reactivity of the starting materials and enhance the formation of the desired regioisomer.[6]
Q4: My reaction yield is consistently low. What are the potential causes and solutions?
A4: Low yields can stem from several factors:
-
Purity of Starting Materials: Impurities in your reactants can lead to unwanted side reactions. Ensure all starting materials are of high purity.
-
Suboptimal Reaction Conditions: The reaction temperature, time, and solvent may not be ideal. Microwave-assisted synthesis can often improve yields and reduce reaction times significantly.[3][4]
-
Side Reactions: Hydrolysis of the triazine ring or nucleophilic attack leading to ring-opening are common side reactions that can consume your product.[5] Running the reaction under anhydrous conditions and using milder reagents can help mitigate these issues.[5]
Q5: What are the most effective methods for purifying unsymmetrically substituted triazines, especially for separating regioisomers?
A5: Due to the often similar polarities of regioisomers, standard column chromatography may not be sufficient.[6] More advanced techniques are often required:
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating isomers with small differences in polarity.[5][6]
-
Supercritical Fluid Chromatography (SFC): SFC is frequently cited as a successful technique for the separation of triazine regioisomers.[2][6]
-
Fractional Crystallization: This method can be effective if the isomers have different solubilities in a particular solvent system, though it often requires significant optimization.[5][6]
Troubleshooting Guides
Issue 1: Formation of Regioisomers in 1,2,4-Triazine Synthesis
Symptoms:
-
Multiple spots on TLC with similar Rf values.
-
Complex NMR spectra with overlapping signals.
-
Mass spectrometry data indicating the presence of multiple isomers with the same mass.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting regioisomer formation.
Detailed Strategies:
-
Predicting the Major Isomer: The reaction often proceeds via nucleophilic attack on the more electrophilic carbonyl group of the 1,2-dicarbonyl compound. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl carbon.[6]
-
Optimizing Reaction Conditions: Experiment with a range of solvents with varying polarities and conduct the reaction at different temperatures. Lower temperatures can sometimes improve selectivity.[5]
-
Steric Hindrance: The introduction of a bulky substituent on either the amidrazone or the dicarbonyl compound can favor the formation of one regioisomer over the other.[5]
-
Purification: For separating regioisomers, semi-preparative HPLC and SFC are the most reliable methods.[6] Method development is crucial to achieve baseline separation.[5]
Issue 2: Low Reaction Yield
Symptoms:
-
Low recovery of the desired product after work-up and purification.
-
Presence of significant amounts of starting materials or unidentifiable byproducts.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low reaction yields.
Detailed Strategies:
-
Purity of Reagents: Ensure that all reactants and solvents are pure and dry, as impurities can significantly impact the reaction outcome.
-
Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields compared to conventional heating.[3][4]
-
Preventing Hydrolysis: The triazine ring can be susceptible to hydrolysis.[5] Using anhydrous solvents and avoiding strongly acidic or basic conditions during work-up and purification can prevent product degradation.[5]
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazines
| Synthesis Method | Key Reactants | Typical Reaction Time | Typical Yield (%) | Reference |
| Conventional Heating | 1,2-Diketones, Amides, Hydrazine Hydrate (B1144303) | 3 - 6 hours | 44 - 78 | [7] |
| Microwave Irradiation | 1,2-Diketones, Amides, Hydrazine Hydrate | 180 - 360 seconds | 60 - 80 | [7] |
| Microwave Irradiation | Aromatic/Heteroaromatic Methyl Ketones, I₂, Thiosemicarbazide | Not Specified | Moderate to Good | [7] |
Table 2: Effect of Substituents on the Cycloaddition of 1,2,3-Triazines with Amidines
| Triazine Substituent (at C5) | Relative Reactivity | Yield Range (%) | Reference |
| SMe | High | 42 - 99 | [5] |
| OMe | Medium | 42 - 99 | [5] |
| NHAc | Low | 42 - 99 | [5] |
Experimental Protocols
Protocol 1: General Procedure for One-Pot Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines (Conventional Heating)
-
A mixture of the appropriate amide (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) is stirred in the presence of a base (e.g., sodium tert-butoxide).
-
Once the initial condensation is complete (often forming a jelly-like mass), ethanol (B145695) is added to dissolve the intermediate.
-
Hydrazine hydrate (2 ml) is then added to the reaction mixture.
-
The solution is heated at reflux for 2.5 to 6 hours.
-
After cooling, the solvent is evaporated under reduced pressure.
-
The residue is poured into water and extracted with dichloromethane.
-
The organic layer is washed with sodium bicarbonate solution and dried over sodium sulfate.
-
The crude product is then purified, typically by recrystallization or column chromatography.[7]
Protocol 2: General Procedure for Microwave-Assisted Synthesis of 1,3,5-Triazines
Caution: Microwave reactions should be performed in sealed vessels designed for this purpose, and appropriate safety precautions must be taken.
-
In a dedicated microwave process vial, combine the starting materials (e.g., cyanuric chloride and a nucleophile) in a suitable solvent (e.g., dichloromethane).
-
Sonicate the solution for 10 minutes at 40 °C.
-
Seal the vial and place it in a microwave synthesizer.
-
Heat the reaction mixture to a temperature range of 80-90 °C for a specified time (e.g., 2 hours).
-
After the reaction is complete, cool the vial to room temperature.
-
The crystallized product is then collected by filtration, rinsed with appropriate solvents (e.g., water, acetone), and can be further purified by recrystallization from a suitable solvent like ethanol.[4]
Protocol 3: General Guidance for Preparative HPLC Separation of Triazine Isomers
-
Method Development:
-
Start with an analytical HPLC to develop the separation method.
-
Screen different stationary phases (e.g., C18, phenyl-hexyl).
-
Optimize the mobile phase composition. A common mobile phase is a gradient of water (often with a modifier like 0.1% formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.[6]
-
Adjusting the pH of the mobile phase (typically to 2.5-3.5) can significantly improve peak shape for basic triazine compounds.[6]
-
-
Scale-Up:
-
Once a good separation is achieved on the analytical scale, the method can be scaled up to a preparative column with the same stationary phase.
-
The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.
-
-
Fraction Collection:
-
Collect fractions corresponding to each separated isomer.
-
Analyze the purity of each fraction by analytical HPLC.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated isomers.
-
Mandatory Visualizations
Mechanism of Regioisomer Formation
Caption: Regioisomer formation from an unsymmetrical dicarbonyl.
General Experimental Workflow
Caption: A typical experimental workflow for triazine synthesis.
References
- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. Cycloadditions of 1,2,3-Triazines Bearing C5-Electron Donating Substituents: Robust Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cycloadditions of 1,2,3-Triazines Bearing C5-Electron Donating Substituents: Robust Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine under common experimental conditions. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a highly stable aromatic compound. Its high melting point of over 300°C suggests excellent thermal stability, making it suitable for reactions that require elevated temperatures.[1] The 1,3,5-triazine (B166579) core is an electron-deficient aromatic ring, which makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution under certain conditions.[2] The bromophenyl groups are stable under most conditions but can participate in transition metal-catalyzed cross-coupling reactions.
Q2: How stable is the compound in common organic solvents?
A2: this compound has very limited solubility in many common organic solvents at room temperature. It is very slightly soluble in chloroform (B151607), and heating may be required for dissolution.[1] It is generally stable in aprotic solvents like THF, DMF, and toluene, which are often used for reactions involving this compound. Protic solvents like alcohols may be used, but care should be taken, especially at elevated temperatures or in the presence of bases, as they could potentially act as nucleophiles.
Q3: Is this compound susceptible to hydrolysis?
A3: While the 1,3,5-triazine ring can be prone to hydrolysis, this is more common when it is substituted with good leaving groups like chlorine. In this compound, the C-C bonds between the triazine ring and the phenyl groups are strong. Therefore, hydrolysis of the triazine ring is not expected under neutral conditions. However, prolonged exposure to strong acidic or basic conditions at elevated temperatures may lead to gradual degradation.
Q4: What is the photostability of this compound?
Q5: What are the known incompatibilities of this compound?
A5: The primary reactivity and potential incompatibility of this compound lies in the reactivity of the bromophenyl groups. This compound is incompatible with strong reducing agents that could cleave the C-Br bond. It is also a substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), so it will react in the presence of the appropriate catalysts and coupling partners. While the triazine ring is generally stable, strong nucleophiles could potentially react with it under harsh conditions.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction
| Potential Cause | Troubleshooting Steps |
| Reaction with Solvent | If using a protic solvent (e.g., alcohol) at high temperatures, consider switching to an aprotic solvent like dioxane, toluene, or DMF. |
| Degradation under Reaction Conditions | If the reaction is run at a very high temperature for a prolonged period, consider lowering the temperature or reducing the reaction time. Analyze for byproducts that might indicate decomposition of the triazine ring. |
| Reaction with Reagents | If strong nucleophiles are present, they might react with the triazine ring, although this is less likely than reaction at the C-Br bond. Protect the triazine ring if necessary and possible, or choose alternative reagents. |
| Photodegradation | If the reaction is sensitive to light, protect the reaction vessel from light by wrapping it in aluminum foil. |
Issue 2: Low Yield in Cross-Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use fresh catalyst or a different palladium source. Optimize the ligand-to-metal ratio. |
| Incomplete Reaction | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increase the reaction temperature if the compound's thermal stability allows. |
| Poor Solubility | The low solubility of the starting material can hinder the reaction. Use a co-solvent system or a solvent in which the compound has better solubility at the reaction temperature (e.g., DMF, dioxane). |
| Side Reactions | Analyze the crude product mixture to identify any major side products. This can help in understanding and mitigating unwanted reaction pathways. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₁₂Br₃N₃ | [4] |
| Molecular Weight | 546.06 g/mol | [4] |
| Melting Point | >300 °C | [1] |
| Appearance | White to off-white solid | [5] |
| Solubility | Very slightly soluble in chloroform (heated) | [1] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general methodology for the reaction of this compound with a boronic acid. Conditions should be optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (3.3 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 3-4 equivalents per bromine)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, and the base.
-
Add the anhydrous solvent.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: A flowchart for troubleshooting common experimental issues.
Caption: Potential degradation pathways for the compound.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. This compound CAS#: 30363-03-2 [m.chemicalbook.com]
- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldwidejournals.com [worldwidejournals.com]
- 4. This compound | C21H12Br3N3 | CID 35224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Interpreting Complex NMR Spectra of Triazine Compounds
Welcome to the technical support center for the analysis of complex NMR spectra of triazine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the NMR analysis of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why are the peaks in my ¹H NMR spectrum of a triazine derivative broad and poorly resolved?
A1: Broad peaks in the NMR spectra of triazine compounds can stem from several factors. One common cause is the presence of multiple, slowly interconverting species in solution on the NMR timescale. This is frequently due to:
-
Rotamers: In amino-substituted triazines, there is restricted rotation around the C-N bond connecting the amino group to the triazine ring. This can lead to the presence of different rotational isomers (rotamers), each with its own set of NMR signals. At room temperature, the rate of interconversion between these rotamers is often in the intermediate exchange regime on the NMR timescale, resulting in broad peaks.
-
Tautomerism: Triazine derivatives can exist in different tautomeric forms, especially when substituted with hydroxyl or amino groups. If these tautomers are in equilibrium, it can lead to peak broadening.
-
Quadrupolar Relaxation: The triazine ring contains three nitrogen atoms (¹⁴N), which are quadrupolar nuclei. These nuclei can cause rapid relaxation of adjacent protons and carbons, leading to broader signals.[1] This effect is more pronounced for nuclei directly bonded to or in close proximity to the nitrogen atoms.
-
Solubility Issues: Poor solubility can also lead to broad lines. If your compound is not fully dissolved, the resulting suspension will give a broad, indistinct spectrum.[2]
Troubleshooting Steps:
-
Variable-Temperature (VT) NMR: Acquire spectra at different temperatures. Increasing the temperature can increase the rate of exchange between rotamers or tautomers, potentially causing the broad peaks to sharpen into a single, averaged signal (fast exchange regime). Conversely, lowering the temperature can slow down the exchange, resulting in sharp, distinct signals for each species (slow exchange regime).[3][4][5]
-
Check Solubility: Ensure your sample is fully dissolved. If solubility is an issue, try a different deuterated solvent or a solvent mixture. For some triazines, adding a small amount of trifluoroacetic acid (TFA) to a solvent like CDCl₃ can improve solubility.[6] However, be aware that this can protonate your compound and alter the chemical shifts.
-
Use 2D NMR: Techniques like HSQC can help to resolve overlapping signals by spreading them into a second dimension.[7]
Q2: The aromatic region of my ¹H NMR spectrum is very crowded and difficult to interpret. How can I assign the signals?
A2: Signal overlap in the aromatic region is a common challenge with substituted triazines due to the narrow chemical shift range in which the ring protons resonate.
Troubleshooting Steps:
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are spin-spin coupled (typically over two or three bonds). This is essential for identifying adjacent protons on the same ring.[8][9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, which can help to differentiate between isomers and assign protons on different rings or substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons they are directly attached to. This is invaluable for spreading out the proton signals based on the wider chemical shift range of ¹³C.[7][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for connecting different fragments of the molecule and assigning quaternary carbons.[10][11]
-
-
Change of Solvent: Running the spectrum in a different solvent, particularly an aromatic solvent like benzene-d₆ or pyridine-d₅, can induce different chemical shifts (Aromatic Solvent-Induced Shifts, ASIS) and may resolve the overlapping signals.[12]
Q3: I am struggling to differentiate between possible tautomers of my triazine compound. Which NMR technique is most suitable for this?
A3: ¹⁵N NMR spectroscopy is a powerful tool for studying tautomerism in nitrogen-containing heterocycles like triazines.[13] The ¹⁵N chemical shift is highly sensitive to the electronic environment and hybridization state of the nitrogen atom. Different tautomers will have distinct ¹⁵N chemical shifts.
Troubleshooting Steps:
-
¹⁵N NMR Spectroscopy:
-
Direct ¹⁵N NMR: While feasible, this experiment can be very time-consuming due to the low natural abundance and low gyromagnetic ratio of ¹⁵N.
-
¹H-¹⁵N HMBC: This is often the preferred method. It is an inverse-detected experiment, which makes it much more sensitive than direct ¹⁵N detection. It provides correlations between protons and nitrogen atoms over two or three bonds, allowing you to infer the ¹⁵N chemical shifts and identify the protonation state of the nitrogen atoms.[13]
-
-
Comparison with Predicted Spectra: Computational chemistry methods can be used to predict the ¹⁵N chemical shifts for the different possible tautomers. Comparing the experimental data with the predicted values can provide strong evidence for the predominant tautomer in solution.
Data Presentation
The following tables summarize typical NMR chemical shift ranges for triazine derivatives. Note that these are approximate ranges and the exact chemical shifts will depend on the specific substituents and the solvent used.
Table 1: Typical ¹H NMR Chemical Shifts for Substituted Triazines
| Functional Group | Chemical Shift (ppm) | Notes |
| Triazine Ring Protons | 8.5 - 9.5 | Highly deshielded due to the electron-withdrawing nature of the nitrogen atoms. |
| Protons on Amino Substituents (N-H) | 5.0 - 10.0 | Often broad and their position is concentration and solvent dependent. Can be confirmed by D₂O exchange. |
| Protons on Alkoxy Substituents (O-CH₂) | 4.0 - 5.0 | |
| Protons on Alkyl Substituents | 1.0 - 4.0 | Depends on the proximity to the triazine ring and other functional groups. |
| Protons on Aryl Substituents | 7.0 - 8.5 |
Table 2: Typical ¹³C NMR Chemical Shifts for Substituted Triazines
| Functional Group | Chemical Shift (ppm) | Notes |
| Triazine Ring Carbons | 160 - 175 | Very deshielded. Signals can sometimes be broad due to quadrupolar coupling to ¹⁴N.[14] |
| Carbons in Alkyl Substituents | 10 - 60 | |
| Carbons in Alkoxy Substituents | 50 - 70 | |
| Carbons in Aryl Substituents | 120 - 150 |
Table 3: Typical ¹⁵N NMR Chemical Shifts for Triazines (Referenced to liquid NH₃)
| Nitrogen Environment | Chemical Shift (ppm) | Notes |
| Pyridine-like Nitrogen (-N=) | 250 - 350 | |
| Amino Nitrogen (-NH₂) | 50 - 100 | |
| Amido/Imido Nitrogen | 150 - 250 |
Experimental Protocols
Protocol 1: General Sample Preparation for Triazine Compounds
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Methanol-d₄).[15] For poorly soluble compounds, consider using a mixture of solvents (e.g., CDCl₃ with a small amount of TFA) or acquiring the spectrum at an elevated temperature.[6]
-
Concentration:
-
Procedure:
-
Weigh the desired amount of the triazine compound into a clean, dry vial.
-
Add the deuterated solvent and gently agitate until the sample is fully dissolved. Sonication may be helpful.
-
If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube and label it clearly.
-
Protocol 2: Variable-Temperature (VT) NMR Experiment
-
Sample Preparation: Prepare the sample as described in Protocol 1, ensuring the NMR tube is of high quality (e.g., Pyrex) to withstand temperature changes.[3]
-
Initial Setup:
-
Insert the sample into the spectrometer at ambient temperature (e.g., 25 °C).
-
Lock and shim the spectrometer.
-
Acquire a reference spectrum at the starting temperature.
-
-
Changing the Temperature:
-
In the spectrometer software, set the target temperature. It is crucial to change the temperature in small increments (e.g., 10-20 °C at a time) to avoid damaging the probe and to allow the sample to equilibrate.[4][16]
-
Allow the temperature to stabilize for at least 5-10 minutes after each change.
-
Re-lock and re-shim the spectrometer at the new temperature, as both the lock frequency and the magnetic field homogeneity are temperature-dependent.
-
-
Data Acquisition: Acquire the NMR spectrum at the desired temperature.
-
Returning to Ambient Temperature: After the experiment, return the probe to ambient temperature in the same incremental manner.
Protocol 3: Acquiring a 2D COSY Spectrum
-
Sample Preparation: Prepare a moderately concentrated sample as described in Protocol 1.
-
Initial Setup:
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width (sweep width) and the center of the spectrum (transmitter offset).
-
-
Setting up the COSY Experiment:
-
Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all the proton signals.
-
Set the number of scans (ns) and the number of increments in the indirect dimension (td in F1). A typical starting point is 8-16 scans and 256-512 increments.
-
-
Data Acquisition: Start the acquisition. The experiment time will depend on the number of scans and increments.
-
Data Processing: Process the 2D data using a Fourier transform in both dimensions (xfb on Bruker instruments). The resulting spectrum can be symmetrized to reduce noise.
Protocol 4: Acquiring 2D HSQC and HMBC Spectra
-
Sample Preparation: A reasonably concentrated and pure sample is required for these experiments.
-
Initial Setup:
-
Acquire a 1D ¹H spectrum and a 1D ¹³C spectrum to determine the spectral widths and offsets for both nuclei.
-
-
Setting up the HSQC/HMBC Experiment:
-
Load the appropriate pulse program (e.g., hsqcedetgpsisp2.2 for an edited HSQC, hmbcgplpndqf for HMBC on Bruker instruments).
-
Set the spectral widths and offsets for both the proton (F2) and carbon (F1) dimensions based on the 1D spectra.
-
The number of scans and increments will determine the experiment time and signal-to-noise ratio.
-
-
Data Acquisition: Run the experiment. HMBC experiments generally require more scans than HSQC experiments to achieve good signal-to-noise.
-
Data Processing: Process the data using a Fourier transform in both dimensions.
Visualizations
Caption: Troubleshooting workflow for complex triazine NMR spectra.
Caption: General workflow for structure elucidation of triazines using NMR.
References
- 1. Nitrogen NMR [chem.ch.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. tdx.cat [tdx.cat]
- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting [chem.rochester.edu]
- 13. acdlabs.com [acdlabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. organomation.com [organomation.com]
- 16. imserc.northwestern.edu [imserc.northwestern.edu]
Validation & Comparative
comparing synthesis methods for 2,4,6-trisubstituted-1,3,5-triazines
A Comparative Guide to the Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazines
The 1,3,5-triazine (B166579) core is a privileged scaffold in medicinal chemistry and materials science due to its wide range of biological activities and unique electronic properties. The ability to precisely functionalize the triazine ring at the 2, 4, and 6 positions is crucial for modulating the physicochemical and biological properties of these compounds. This guide presents an objective comparison of the primary synthetic methodologies for preparing 2,4,6-trisubstituted-1,3,5-triazines, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The synthesis of 2,4,6-trisubstituted-1,3,5-triazines is predominantly achieved through four main strategies: the cyclotrimerization of nitriles, the Pinner synthesis from amidines, the sequential nucleophilic substitution of cyanuric chloride, and a more contemporary iron-catalyzed cyclization of aldehydes. Each approach offers distinct advantages and disadvantages concerning substrate scope, reaction conditions, and overall efficiency.
Data Presentation
The following table summarizes the key quantitative data for the different synthetic routes, providing a clear comparison of their performance.
| Synthetic Route | Starting Materials | General Reaction Conditions | Yields (%) | Advantages | Disadvantages |
| Cyclotrimerization of Nitriles | Nitriles (R-C≡N) | Often requires high temperature and pressure. Catalysts (e.g., yttrium salts, Lewis acids) or microwave irradiation can enable milder conditions.[1] | Moderate to Excellent[1] | Atom economical, direct formation of the triazine core. | Can require harsh conditions, may have a limited substrate scope, and can be sensitive to steric hindrance.[1] |
| Pinner Synthesis | Aryl or Aliphatic Amidines, Phosgene | Reaction of amidines with phosgene. | Not readily available in recent literature | A classic method for synthesizing 2-hydroxy-4,6-diaryl-s-triazines.[2][3] | Use of highly toxic phosgene, limited to specific triazine products. |
| Sequential Nucleophilic Substitution | Cyanuric Chloride, Nucleophiles (alcohols, amines, thiols) | Stepwise substitution controlled by temperature: 1st substitution at 0-5 °C, 2nd at room temperature, 3rd at elevated temperatures.[1][4] | Good to Excellent[1][5] | Highly versatile for symmetrical and unsymmetrical triazines, readily available starting material.[1][5][6] | Not atom-economical (generates HCl), requires careful temperature control for selective substitution.[1] |
| Iron-Catalyzed Cyclization | Aldehydes, Ammonium (B1175870) Iodide (NH₄I) | Iron-catalyzed reaction in a solvent like toluene (B28343) at elevated temperatures (e.g., 130 °C) under an air atmosphere.[1] | Moderate to Good (18-72%)[1] | Atom-efficient, utilizes readily available starting materials and an inexpensive catalyst.[1] | Yields can be moderate, and the substrate scope may be more limited than the cyanuric chloride method.[1] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Cyclotrimerization of Nitriles (One-Pot Synthesis of Unsymmetrical Triazines)
This method allows for the controlled cross-cyclotrimerization of two different nitriles.[7][8][9][10][11]
Materials:
-
Nitrile 1 (R¹CN)
-
Nitrile 2 (R²CN)
-
Triflic anhydride (B1165640) (Tf₂O) or Triflic acid (TfOH)
-
Anhydrous solvent (e.g., dichloromethane)
-
Aqueous base (for workup)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve nitrile 1 (1 equivalent) in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C to 0 °C).
-
Slowly add triflic anhydride or triflic acid (1 equivalent). Stir the mixture at this temperature to form the intermediate nitrilium salt.
-
Add nitrile 2 (2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to a higher temperature (e.g., room temperature or reflux) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with an aqueous base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 2-R¹-4,6-di-R²-1,3,5-triazine.
Pinner Triazine Synthesis
This classical synthesis yields 2-hydroxy-4,6-diaryl-s-triazines.[2][3]
General Reaction: An aryl amidine is reacted with phosgene. The initially formed N,N'-bisimidylurea undergoes ring closure upon heating to yield the 2-hydroxy-4,6-diaryl-s-triazine with the elimination of ammonia.[12] While historically significant, specific, modern experimental details with comprehensive safety protocols are less common in recent literature due to the hazardous nature of phosgene.
Sequential Nucleophilic Substitution of Cyanuric Chloride
This is a highly versatile and widely used method for the synthesis of both symmetrical and unsymmetrical 2,4,6-trisubstituted-1,3,5-triazines.[5][6][13]
Materials:
-
Cyanuric chloride
-
Nucleophile 1
-
Nucleophile 2 (for unsymmetrical triazines)
-
Nucleophile 3 (for unsymmetrical triazines)
-
Base (e.g., NaHCO₃, K₂CO₃, DIPEA)
-
Solvent (e.g., acetone (B3395972), THF)
Procedure for a Trisubstituted Triazine with Three Different Nucleophiles:
-
First Substitution: Dissolve cyanuric chloride in a suitable solvent and cool the mixture to 0-5 °C.[1] Add the first nucleophile (1 equivalent) and a base (1 equivalent) dropwise, maintaining the low temperature. Stir for a few hours until the monosubstituted product is formed.
-
Second Substitution: To the solution containing the monosubstituted triazine, add the second nucleophile (1 equivalent) and a base. Allow the reaction to warm to room temperature and stir until the disubstituted product is formed.[4]
-
Third Substitution: Add the third nucleophile (1 equivalent) and a base to the reaction mixture. Heat the reaction to an elevated temperature (e.g., 70-100 °C or reflux) and maintain until the trisubstituted product is formed.[4]
-
After completion, cool the reaction mixture and isolate the product by filtration or extraction. Purify the crude product as necessary.
Example: Synthesis of a Disubstituted Triazine Derivative [1] This protocol details the synthesis of 4-((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one.
Materials:
-
Cyanuric chloride (0.05 mol, 9.2 g)
-
4-Hydroxycoumarin (B602359) (0.05 mol, 8.1 g)
-
10% Sodium bicarbonate (NaHCO₃) solution (45 ml)
-
Acetone (50 ml)
Procedure:
-
Dissolve cyanuric chloride in acetone in a flask equipped with a stirrer and cool to 0-5 °C.
-
In a separate vessel, dissolve 4-hydroxycoumarin in the 10% NaHCO₃ solution.
-
Add the 4-hydroxycoumarin solution dropwise to the stirred cyanuric chloride solution over two hours, maintaining the temperature at 0-5 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) using an eluent of acetone:toluene (10:1).
-
The resulting disubstituted triazine can then be reacted with a second nucleophile at a higher temperature to replace the remaining chlorine atom.[1]
Iron-Catalyzed Cyclization of Aldehydes
This method provides an atom-efficient route to symmetrical 2,4,6-trisubstituted-1,3,5-triazines from readily available aldehydes.[1]
Materials:
-
Aldehyde (0.5 mmol)
-
Ammonium iodide (NH₄I) (0.5 mmol)
-
Iron(III) chloride (FeCl₃) (20 mol%)
-
Toluene (2.0 mL)
Procedure:
-
In a reaction vessel, combine the aldehyde, ammonium iodide, and iron(III) chloride in toluene.
-
Heat the reaction mixture at 130 °C for 15 hours under an air atmosphere.
-
After cooling, the reaction mixture is worked up by standard procedures, including extraction and solvent evaporation.
-
The crude product is then purified by column chromatography.
Visualization of Synthetic Strategies
The logical relationships between the different synthetic strategies for 2,4,6-trisubstituted-1,3,5-triazines are illustrated in the diagram below.
Caption: Overview of synthetic routes to 2,4,6-trisubstituted-1,3,5-triazines.
The following diagram illustrates the general workflow for the versatile sequential nucleophilic substitution of cyanuric chloride to generate unsymmetrically substituted triazines.
Caption: Workflow for sequential substitution on cyanuric chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. Pinner triazine synthesis - Wikipedia [en.wikipedia.org]
- 3. Pinner Triazine Synthesis [drugfuture.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry and other analytical techniques for the structural validation of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. The information presented herein is intended to assist researchers in selecting the most appropriate methods for the characterization of this and similar triazine-based compounds.
Structural Validation of this compound: A Comparative Analysis
The confirmation of the chemical structure of synthesized compounds is a critical step in chemical and pharmaceutical research. For this compound (C₂₁H₁₂Br₃N₃), a molecule with a molecular weight of approximately 546.06 g/mol , various analytical techniques can be employed for its structural validation.[1][2][3] This guide focuses on the utility of mass spectrometry in comparison to other common spectroscopic methods.
Mass Spectrometry: A Primary Tool for Molecular Weight Determination
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is expected to provide an accurate mass measurement, confirming its molecular formula.
Expected Mass Spectrometry Data:
The key identifier in the mass spectrum of this compound would be the molecular ion peak [M]⁺. Due to the presence of three bromine atoms, this peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region will show a cluster of peaks corresponding to the different combinations of these isotopes.
Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound
| Ion | Predicted m/z | Relative Abundance (%) |
| [C₂₁H₁₂⁷⁹Br₃N₃]⁺ | 542.8581 | ~25 |
| [C₂₁H₁₂⁷⁹Br₂⁸¹BrN₃]⁺ | 544.8561 | ~75 |
| [C₂₁H₁₂⁷⁹Br⁸¹Br₂N₃]⁺ | 546.8540 | ~75 |
| [C₂₁H₁₂⁸¹Br₃N₃]⁺ | 548.8520 | ~25 |
Note: The m/z values are calculated based on the most abundant isotopes of C, H, N, and Br. The relative abundances are approximate.
Fragmentation Pattern:
While a specific experimental mass spectrum for this compound is not publicly available, the fragmentation pattern under electron ionization (EI) can be predicted. The stable triazine and phenyl rings suggest that the molecular ion will be relatively stable. Fragmentation would likely involve the loss of bromine atoms and cleavage of the bonds between the phenyl rings and the triazine core. The study of fragmentation patterns of other 1,3,5-triazine (B166579) derivatives can provide insights into the expected fragmentation pathways.[4]
Alternative and Complementary Validation Methods
While mass spectrometry is powerful, it is often used in conjunction with other analytical techniques for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise arrangement of atoms in a molecule.
-
¹H NMR: Due to the symmetry of the molecule, a simple spectrum is expected. The protons on the three equivalent bromophenyl groups would likely appear as two doublets in the aromatic region of the spectrum.
-
¹³C NMR: The spectrum would show characteristic signals for the carbon atoms of the triazine ring and the bromophenyl groups. The number of unique carbon signals will confirm the symmetry of the molecule.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. An IR spectrum of this compound has been reported and can be used for comparison.[5] Key expected absorptions would correspond to the C=N stretching of the triazine ring and the C-Br stretching of the bromophenyl groups.
Elemental Analysis:
Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. The experimental values should closely match the calculated values for the proposed formula C₂₁H₁₂Br₃N₃.
Table 2: Comparison of Analytical Techniques for the Validation of this compound
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry | Molecular weight, elemental formula (with HRMS), and structural information through fragmentation. | High sensitivity, provides molecular formula confirmation, and isotopic patterns confirm the presence of bromine. | May not provide detailed connectivity information on its own. |
| NMR Spectroscopy | Detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C). | Unambiguous structure elucidation, confirms symmetry. | Lower sensitivity compared to mass spectrometry, requires a larger sample amount. |
| IR Spectroscopy | Identification of functional groups (e.g., C=N, C-Br). | Fast, non-destructive, and provides a characteristic fingerprint of the molecule. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Percentage composition of C, H, and N. | Confirms the empirical and molecular formula. | Does not provide structural information. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for mass spectrometry and other analytical techniques.
Mass Spectrometry (Hypothetical Protocol)
Instrumentation: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument coupled to a suitable ionization source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI). For fragmentation studies, a tandem mass spectrometer (MS/MS) would be used.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile (B52724).[6][7]
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.[8]
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 5 µL.
-
MS Detector: A triple quadrupole or Orbitrap mass spectrometer.
-
Ionization Mode: Positive ESI or APCI.
-
Data Acquisition: Full scan mode to identify the molecular ion, followed by product ion scans on the molecular ion to obtain fragmentation data.
NMR Spectroscopy Protocol
Instrumentation: A 400 or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C spectra at room temperature.
-
Use standard pulse programs for data acquisition.
IR Spectroscopy Protocol
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an attenuated total reflectance (ATR) accessory for direct analysis of the solid sample.
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for structural validation and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the synthesis and structural validation of this compound.
Caption: Logical relationship of analytical techniques in the structural elucidation of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 30363-03-2 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
comparative study of porous organic polymers derived from different triazine monomers
A Comparative Analysis of Porous Organic Polymers Derived from Different Triazine Monomers for Adsorption and Catalysis
A new class of materials, porous organic polymers (POPs), are gaining significant attention for their potential in a variety of applications, including environmental remediation and catalysis.[1][2][3][4] This guide provides a comparative study of three distinct triazine-based POPs, herein designated as T-POP1, T-POP2, and T-POP3, which have been synthesized through the polycondensation of melamine (B1676169) with different dialdehyde (B1249045) monomers.[1][2][3] The performance of these polymers in dye adsorption and chemical catalysis is evaluated, supported by experimental data.[1][2][3][4]
Performance Comparison
The structural and functional properties of the three triazine-based POPs were characterized to assess their performance. The key performance indicators, including BET surface area, dye removal efficiency for methyl orange and methylene (B1212753) blue, and catalytic conversion and selectivity in the Henry reaction, are summarized in the table below.
| Parameter | T-POP1 | T-POP2 | T-POP3 |
| BET Surface Area (m²/g) | 239.6[2] | 139.2[1][2] | 287.4[1][2] |
| Methyl Orange Removal Efficiency | >99% (in 15-20 min)[1][2][3] | >99% (in 15-20 min)[1][2][3] | >99% (in 15-20 min)[1][2][3] |
| Methylene Blue Removal Efficiency | Not Reported | Not Reported | ~99.4%[1][2][3] |
| Henry Reaction Conversion (with Cu(II)) | 97%[1][2][3] | 97%[1][2][3] | Not Reported |
| Henry Reaction Selectivity (with Cu(II)) | 99.9%[1][2][3] | 99.9%[1][2][3] | Not Reported |
Synthesis and Functionalization Workflow
The general synthesis strategy for these triazine-based POPs involves a polycondensation reaction between a triamine monomer (melamine) and various dialdehyde monomers. The resulting polymers can be further functionalized, for example, through metallation, to enhance their catalytic activity.
Caption: General workflow for the synthesis and post-synthetic modification of triazine-based POPs.
Experimental Protocols
Synthesis of Triazine-Based POPs (T-POPs)
The synthesis of T-POP1, T-POP2, and T-POP3 was achieved through a polycondensation reaction.[2] In a typical procedure, melamine (0.3847 g, 3.05 mmol) was reacted with the respective dialdehyde (4.58 mmol) in a solvent mixture of 20 mL of dimethyl sulfoxide (B87167) (DMSO) and 7.50 mL of 3 M acetic acid.[2] The specific dialdehydes used were:
-
T-POP1: Terephthalaldehyde[2]
-
T-POP2: 4-ethyl-2,6-diformylphenol (EDP)[2]
-
T-POP3: 3,5-diformyl-4-hydroxybenzoic acid (DHA)[2]
The reaction mixture was stirred to form a suspension.
Characterization of T-POPs
The synthesized T-POPs were characterized using various analytical techniques. Nitrogen sorption analysis at 77 K was performed to determine the Brunauer-Emmett-Teller (BET) surface areas and pore characteristics.[2] The polymers exhibited Type II gas sorption isotherms, indicative of mesoporous structures.[2]
Dye Adsorption Studies
The efficacy of the T-POPs as adsorbents was evaluated for the removal of methyl orange and methylene blue from aqueous solutions. These studies demonstrated that the T-POPs are highly efficient in removing the anionic dye methyl orange, with over 99% removal in just 15-20 minutes.[1][2][3] T-POP3 also showed high efficiency in removing the cationic dye methylene blue, which is attributed to favorable interactions involving the deprotonation of its carboxyl groups.[1][2][3]
Catalysis of the Henry Reaction
To assess their catalytic potential, T-POP1 and T-POP2 were modified with copper(II). This was achieved by suspending the polymer (200 mg) in a solution of Cu(OAc)₂·H₂O (159.7 mg, 0.80 mmol) in 60 mL of methanol.[2] The suspension was heated at 60 °C with magnetic stirring for 24 hours.[2] The resulting metalated polymer (Cu@T-POP) was filtered, washed with methanol and acetone, and dried. The copper-modified polymers, Cu@T-POP1 and Cu@T-POP2, were found to be highly effective catalysts for the Henry reaction, achieving excellent conversions (97%) and selectivities (99.9%).[1][2][3]
References
- 1. Stork: Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis [storkapp.me]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Triazine-Based Host Materials in Phosphorescent OLEDs
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the exploration of a diverse range of organic materials. Among these, triazine-based compounds have emerged as a prominent class of materials, particularly for their application as host and electron-transporting materials in phosphorescent OLEDs (PHOLEDs). Their inherent electron-deficient nature, good thermal stability, and tunable electronic properties make them ideal candidates for achieving high-performance devices.[1]
This guide provides a comprehensive performance comparison of OLEDs utilizing different triazine-based materials as hosts for phosphorescent emitters, supported by experimental data from peer-reviewed literature. We will delve into their performance metrics across different emitter colors, detail the experimental protocols for device fabrication and characterization, and visualize the underlying principles of device operation.
Performance Comparison of Triazine-Based Host Materials
The selection of a host material is critical in PHOLEDs as it facilitates charge transport and energy transfer to the phosphorescent dopant. The following tables summarize the performance of OLEDs employing various triazine-based host materials for green, blue, and red emitters.
Green Phosphorescent OLEDs
A direct comparison of three star-shaped 1,3,5-triazine (B166579) derivatives—2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T), 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T), and 2,4,6-tris(9,9′-spirobifluorene-2-yl)-1,3,5-triazine (TST)—as host materials for a green phosphorescent emitter, (PPy)₂Ir(acac), reveals significant performance differences.[2][3] The superior performance of the T2T-based device is attributed to a more balanced charge recombination within the emissive layer.[2]
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Ref. |
| T2T | (PPy)₂Ir(acac) | 17.5 | 59.0 | [2][3] |
| T3T | (PPy)₂Ir(acac) | 14.4 | 50.6 | [2][3] |
| TST | (PPy)₂Ir(acac) | 5.1 | 12.3 | [2][3] |
Other notable triazine-based host materials for green PHOLEDs include TCz1DF and TCz4DF, which are bipolar materials constructed from carbazole (B46965) and triazine moieties. These materials have demonstrated high thermal stability and good charge transfer abilities, leading to impressive device performances with very low efficiency roll-off.[4]
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | EQE at 1000 cd/m² (%) | Ref. |
| TCz1DF | Ir(ppy)₃ | 16.5 | 16.4 | [4] |
| TCz4DF | Ir(ppy)₃ | 15.4 | 15.2 | [4] |
Blue Phosphorescent OLEDs
Achieving high efficiency and long operational lifetime in blue PHOLEDs remains a significant challenge. Triazine-based bipolar host materials have been synthesized to address this issue. For instance, a study on bicarbazole-triazine hybrid materials used in a mixed host system demonstrated a high-performing blue PHOLED with a maximum EQE of 20.1% and an operational lifetime (T₅₀) of 51 hours at 500 cd/m².[5] Another example, TrzmPCz, a bipolar host containing triazine and carbazole units, achieved a maximum EQE of 16.4% in a blue PHOLED.[6]
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Operational Lifetime (T₅₀) | Ref. |
| Mixed Host | FIrpic | 20.1 | - | - | - | 51 h @ 500 cd/m² | [5] |
| TrzmPCz | FIrpic | 16.4 | 32 | 21.5 | - | - | [6] |
| MBPTRZ | FIrpic | 7.0 | - | - | 30600 | - | [7] |
Red Phosphorescent OLEDs
Triazine-based bipolar host materials have also been successfully employed in red PHOLEDs. A recent study on two novel host materials, m-TFFCz and m-TFBFCz, which are derived from triazine and indenocarbazole, showcased excellent device performance. The m-TFBFCz-based device, in particular, exhibited a remarkable maximum EQE of 25.40% and a significantly long operational lifetime (T₉₅) of 102.63 hours.[8]
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Operational Lifetime (T₉₅) (h) | Ref. |
| m-TFFCz | (piq)₂Ir(acac) | 20.31 | 8.96 | [8] |
| m-TFBFCz | (piq)₂Ir(acac) | 25.40 | 102.63 | [8] |
Experimental Protocols
The fabrication and characterization of PHOLEDs involve a series of well-defined steps performed in a controlled environment. The following is a generalized protocol based on methodologies reported in the literature.[2][9]
Device Fabrication
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO.
-
Organic Layer Deposition: The organic layers are deposited onto the ITO anode via high-vacuum thermal evaporation (typically at a pressure below 10⁻⁶ Torr). The deposition sequence and thickness of each layer are critical for device performance. A typical device structure is as follows:
-
Hole Injection Layer (HIL): e.g., MoO₃
-
Hole Transport Layer (HTL): e.g., NPB (N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine)
-
Emissive Layer (EML): A co-evaporated layer of the triazine-based host material and the phosphorescent dopant (e.g., 6-10 wt%).
-
Electron Transport Layer (ETL): e.g., TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene)
-
Electron Injection Layer (EIL): e.g., LiF
-
-
Cathode Deposition: Finally, a metal cathode (e.g., Aluminum) is deposited on top of the organic stack through a shadow mask to define the active area of the device.
Device Characterization
-
Current-Voltage-Luminance (I-V-L) Characteristics: The I-V-L characteristics of the fabricated devices are measured using a source meter and a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra: The EL spectra are recorded at different driving voltages to assess the color purity and stability.
-
Efficiency Calculations: The external quantum efficiency (EQE), current efficiency, and power efficiency are calculated from the I-V-L data and the EL spectra.
-
Operational Lifetime: The operational lifetime of the devices is typically measured by monitoring the luminance decay over time under a constant current density. The lifetime is often reported as T₅₀ or T₉₅, the time it takes for the luminance to decrease to 50% or 95% of its initial value, respectively.
Visualizing the Fundamentals of Triazine-Based PHOLEDs
To better understand the principles governing the operation of these devices, the following diagrams illustrate the device architecture, fabrication workflow, and the key energy transfer processes.
Caption: A schematic of a typical multilayer phosphorescent OLED structure.
Caption: A simplified workflow for the fabrication and testing of PHOLEDs.
Caption: A conceptual diagram illustrating the energy levels and key processes in a triazine-based PHOLED.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Molecular design of triazine and carbazole based host materials for blue phosphorescent organic emitting diodes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Triazine and Indancarbazole Based Bipolar Host Materials With Fluorene Bridge for Red Phosphorescent Oleds Have Excellent Device Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Cross-Validation of Analytical Data for 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine and its Analogues
This guide presents a comprehensive cross-validation of analytical data for 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine and its structurally related analogues. It is intended for researchers, scientists, and drug development professionals to provide a comparative analysis of their analytical properties, aiding in compound selection and characterization. This document summarizes key analytical data, details experimental protocols for synthesis and analysis, and visualizes a relevant biological pathway and a general experimental workflow.
Comparative Analytical Data
The following tables provide a summary of the key analytical data for this compound and three of its analogues: 2,4,6-triphenyl-1,3,5-triazine, N²,N⁴,N⁶-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine, and 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine. This data is essential for the identification, quantification, and purity assessment of these compounds.
Table 1: Physicochemical and Chromatographic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | HPLC Purity (%) |
| This compound | C₂₁H₁₂Br₃N₃ | 546.06 | >300 | >98.0 |
| 2,4,6-Triphenyl-1,3,5-triazine | C₂₁H₁₅N₃ | 309.37 | 232-235 | 98 |
| N²,N⁴,N⁶-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine | C₂₁H₁₅Cl₃N₆ | 457.75 | 245-246 | Not specified |
| 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine | C₂₄H₂₁N₃O₃ | 399.44 | 215-217 | Not specified |
Table 2: Spectroscopic Data (¹H and ¹³C NMR)
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ | 9.47 (s, 3H, NH), 7.76 (d, J=7.2 Hz, 6H, Ar), 7.45 (d, J=8.8 Hz, 6H, Ar) | 163.9, 139.2, 131.1, 122.2, 113.8 |
| 2,4,6-Triphenyl-1,3,5-triazine | CDCl₃ | 8.80-8.78 (m, 6H), 7.65-7.56 (m, 9H)[1] | 171.7, 136.1, 132.8, 129.0, 128.8 |
| N²,N⁴,N⁶-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine | DMSO-d₆ | 9.48 (s, 3H, NH), 7.82 (d, J=6.6 Hz, 6H, Ar), 7.33 (d, J=8.8 Hz, 6H, Ar) | 164.0, 138.9, 128.2, 125.9, 121.9 |
| 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine | CDCl₃ | 7.38 (d, J=9.6 Hz, 6H, Ar), 6.81 (d, J=9.6 Hz, 6H, Ar), 3.78 (s, 9H, OCH₃) | 164.5, 155.9, 131.6, 122.8, 113.9, 55.5 |
Experimental Protocols
General Synthesis of Symmetrically 2,4,6-Trisubstituted-1,3,5-triazines
A common and versatile method for synthesizing symmetrically substituted 1,3,5-triazines is the sequential nucleophilic substitution of cyanuric chloride.[2][3] The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for controlled reactions by adjusting the temperature.
Materials:
-
Cyanuric chloride
-
Substituted aniline (B41778) or phenol (B47542) (e.g., 4-bromoaniline, phenol, 4-chloroaniline, 4-methoxyphenol)
-
Base (e.g., triethylamine, sodium carbonate)
-
Anhydrous solvent (e.g., acetone, acetonitrile (B52724), dioxane)
Procedure:
-
Dissolve cyanuric chloride in an anhydrous solvent and cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, dissolve the substituted aniline or phenol and a base in the same solvent.
-
Slowly add the nucleophile solution to the cyanuric chloride solution while maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time to achieve monosubstitution.
-
To achieve disubstitution, allow the reaction to warm to room temperature and continue stirring.
-
For trisubstitution, the reaction mixture is typically heated to reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by filtration and purified by recrystallization from a suitable solvent.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for the separation of triazine derivatives.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol (B129727) is typically employed.[4]
-
Detection: UV detection at a wavelength where the analytes exhibit maximum absorbance (e.g., 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized compounds.
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used.
-
Analysis: The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Visualizations
PI3K/Akt Signaling Pathway
Many 1,3,5-triazine (B166579) derivatives have been investigated for their potential as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a crucial regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of triazine derivatives.
Experimental Workflow: Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of substituted 1,3,5-triazine derivatives.
Caption: General workflow for the synthesis and characterization of triazine compounds.
References
A Comparative Guide to the Computational and Experimental Properties of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic and structural properties of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, a key intermediate in organic synthesis, alongside its close structural analogues. By integrating computational data from Density Functional Theory (DFT) with available experimental findings, this document aims to offer a comprehensive resource for researchers engaged in the design and development of novel materials and therapeutics.
Introduction
This compound is a symmetrically substituted triazine derivative with a central heterocyclic core. The presence of three bromophenyl arms makes it a versatile building block for creating more complex molecular architectures through various cross-coupling reactions. Understanding its fundamental electronic and structural properties is crucial for predicting its reactivity and potential applications in fields ranging from materials science to medicinal chemistry. This guide compares its properties with those of closely related compounds to highlight the impact of substituent positioning on molecular characteristics.
Molecular Structure and Computational Methodology
The fundamental structure of this compound consists of a central 1,3,5-triazine (B166579) ring connected to three 4-bromophenyl groups. Computational studies on similar triazine derivatives have employed Density Functional Theory (DFT) to elucidate their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A common functional used for such calculations is CAM-B3LYP with a 6-31G* basis set, which has been shown to provide a good correlation with experimental data.[1]
Comparative Analysis of Electronic Properties
The electronic properties of triazine derivatives are significantly influenced by the nature and position of the substituents on the phenyl rings. This section compares the computationally derived and experimentally measured electronic properties of this compound with its ortho- and meta-brominated analogues.
| Compound | Substitution Pattern | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method | Reference |
| This compound | para-Bromo | -5.96 (Est.) | -2.71 (Est.) | 3.25 (Est.) | DFT (CAM-B3LYP/6-31G*)[1] | [2] |
| OTrPhCzBr | ortho-Bromo analogue | -5.96 | -2.71 | 3.25 | Experimental (CV) | [2] |
| 2,4,6-tris(3-bromophenyl)-1,3,5-triazine (B2567758) | meta-Bromo isomer | N/A | N/A | N/A | N/A | [3] |
Est. = Estimated based on close structural analogues. N/A = Data not available in the searched literature.
The introduction of bromine atoms is expected to lower both the HOMO and LUMO energy levels due to their electron-withdrawing nature. The ortho-brominated analogue, OTrPhCzBr, shows a HOMO level of -5.96 eV and a LUMO level of -2.71 eV, resulting in a band gap of 3.25 eV as determined by cyclic voltammetry.[2] It is reasonable to estimate that the para-substituted target molecule will have similar electronic properties.
Experimental Protocols
Synthesis of this compound
A general synthetic route to symmetrically substituted triazines involves the cyclotrimerization of the corresponding benzonitrile (B105546) derivative.
Protocol:
-
To a solution of 4-bromobenzonitrile in a suitable solvent (e.g., chlorobenzene), an acid catalyst such as triflic acid is added.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the precipitate is collected by filtration, washed with a suitable solvent (e.g., methanol), and dried to yield the desired product.
Electrochemical Characterization (Cyclic Voltammetry)
Cyclic voltammetry (CV) is employed to determine the HOMO and LUMO energy levels of the compounds experimentally.
Protocol:
-
The compound of interest is dissolved in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).
-
A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The potential is swept between defined limits, and the resulting current is measured.
-
The HOMO and LUMO energy levels are calculated from the onset potentials of the oxidation and reduction peaks, respectively, relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
Spectroscopic Analysis (UV-Vis Spectroscopy)
UV-Vis spectroscopy is used to determine the optical band gap of the compounds.
Protocol:
-
A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., dichloromethane).
-
The absorption spectrum is recorded using a UV-Vis spectrophotometer.
-
The optical band gap is estimated from the onset of the lowest energy absorption band.
Comparison with Alternative Compounds
The properties of this compound can be compared with other substituted triazines to understand the structure-property relationships. For instance, replacing the bromo-substituents with electron-donating or other electron-withdrawing groups can significantly alter the electronic and optical properties.
| Compound | Substituent Effect | Expected HOMO Change | Expected LUMO Change | Expected Band Gap Change |
| 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine | Electron-donating | Increase | Increase | Decrease |
| 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine | Electron-withdrawing | Decrease | Decrease | May vary |
Conclusion
This guide provides a comparative overview of the computational and experimental properties of this compound and its analogues. The presented data and protocols offer a valuable resource for researchers working with these compounds. The combination of DFT calculations and experimental validation is a powerful approach to understanding and predicting the behavior of novel triazine-based materials. Further computational and experimental studies on this compound are encouraged to expand upon the data presented here and to fully elucidate its potential in various applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Radical-scavengeable 2,4,6-tris(3-bromophenyl)-1,3,5-triazine anchored polyolefin separators for lithium metal batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Triazines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For researchers in drug development and materials science, the synthesis of substituted 1,3,5-triazines is of particular interest due to their prevalence in medicinal chemistry and materials science. The choice of the palladium catalyst is a critical parameter that directly influences reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of commonly employed palladium catalysts for the Suzuki coupling of triazine derivatives, supported by experimental data to aid in catalyst selection and reaction optimization.
Catalyst Performance Comparison
Table 1: Performance Comparison of Palladium Catalysts for the Suzuki Coupling of Halogenated Triazines and Related N-Heterocycles
| Catalyst System | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Notes |
| Pd(PPh₃)₄ | 2 - 5 | K₃PO₄, K₂CO₃, Na₂CO₃ | 1,4-Dioxane (B91453)/H₂O, Toluene | 70 - 110 | 60 - 95[1] | Moderate | Moderate | A versatile and widely used catalyst, but can require higher loadings and temperatures. Prone to ligand dissociation at elevated temperatures. |
| Pd(dppf)Cl₂ | 1 - 3 | K₂CO₃, Cs₂CO₃ | DME, 1,4-Dioxane/H₂O | 80 - 100 | 70 - 98[2] | High | High | Generally more stable and active than Pd(PPh₃)₄, allowing for lower catalyst loadings. Effective for a broad range of substrates. |
| Pd₂(dba)₃ / Ligand * | 0.5 - 2 | K₃PO₄, Cs₂CO₃ | Toluene, 1,4-Dioxane | Room Temp. - 100 | 85 - 99 | Very High | Very High | Highly active catalyst system, often enabling reactions at lower temperatures and with very low catalyst loadings. The choice of ligand is crucial for optimal performance. |
*Ligand is typically a bulky, electron-rich phosphine (B1218219) such as SPhos, XPhos, or P(t-Bu)₃. Performance is highly dependent on the specific ligand used.
Note: Turnover Number (TON) = moles of product / moles of catalyst. A higher TON indicates greater catalyst efficiency. Turnover Frequency (TOF) = TON / time. A higher TOF indicates a faster reaction. The presented TON and TOF are qualitative comparisons based on typical observations for Suzuki coupling of N-heterocycles.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the Suzuki coupling of functionalized triazines.
Protocol 1: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with Phenylboronic Acid using Pd(PPh₃)₄
This protocol is adapted from the arylation of a pyrimidine-substituted bromophenyl ring, which serves as a good model for the coupling of bromo-functionalized triazines.[1]
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (B84403) (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (5 mol%) to the flask.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki Coupling of a Dichloro-1,3,5-triazine Derivative using Pd(dppf)Cl₂
This protocol is based on the synthesis of 4,4'-[6-(diethylamino)-1,3,5-triazine-2,4-diyl]diphenol.
Materials:
-
4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine
-
p-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
In a dried reaction vessel, combine 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine (1 equiv.), p-methoxyphenylboronic acid (2.2 equiv.), and cesium carbonate (3.4 equiv.).
-
Add Pd(dppf)Cl₂ (3 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the mixture to reflux with stirring for approximately 3 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The residue can be purified by column chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
Caption: A generalized workflow for benchmarking catalyst performance.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an optimal palladium catalyst for the Suzuki coupling of triazines is a multifactorial decision that depends on the specific triazine substrate, the nature of the coupling partners, and the desired reaction conditions. For routine couplings, Pd(PPh₃)₄ remains a viable, albeit sometimes less active, option. Pd(dppf)Cl₂ offers a good balance of stability and reactivity, often providing higher yields with lower catalyst loadings. For challenging substrates or when milder reaction conditions are desired, a Pd₂(dba)₃/phosphine ligand system is frequently the most effective choice, though it requires careful selection of the appropriate ligand. Researchers are encouraged to perform small-scale screening experiments to identify the most efficient and cost-effective catalyst system for their specific application.
References
A Comparative Guide to Purification Techniques for Triazine Compounds
For researchers, scientists, and drug development professionals, obtaining triazine compounds of high purity is crucial for accurate experimental results and the development of safe and effective pharmaceuticals. The choice of purification technique is a critical step that can significantly impact yield, purity, and scalability. This guide provides an objective comparison of common purification techniques for triazine compounds—recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC)—supported by experimental data and detailed protocols.
Data Presentation: Comparison of Purification Techniques
The selection of a purification method often involves a trade-off between purity, yield, cost, and time. The following table summarizes the performance of each technique for the purification of triazine compounds.
| Parameter | Recrystallization | Column Chromatography | Preparative HPLC |
| Principle | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Differential partitioning of compounds between a stationary phase and a mobile phase based on polarity. | High-resolution separation based on differential partitioning between a stationary phase and a liquid mobile phase under high pressure. |
| Typical Initial Purity (%) | 30 - 60[1] | 30 - 60[1] | 30 - 60[1] |
| Typical Final Purity (%) | >98[2] | >99 (compound dependent)[2] | >98[1] |
| Yield / Recovery (%) | 70 - 90 (can be lower) | 80 - 98 (SPE data proxy)[3] | 80 - 98 (SPE data proxy)[3] |
| Scalability | High (easily scalable for larger quantities)[2] | Medium (can be scaled up but may become cumbersome)[2] | Low to Medium |
| Time Consumption | Moderate to High (slow cooling and drying steps)[2] | High (for large scales) | Low to Moderate (per sample) |
| Solvent Consumption | Low to Moderate | High[2] | Moderate to High |
| Cost-Effectiveness | High (especially at larger scales)[2] | Moderate (cost of stationary phase and solvents)[2] | Low (high initial investment and running costs) |
| Applicability | Crystalline, thermally stable solids. | Wide range of compounds, including oils and non-crystalline solids.[2] | Complex mixtures, high-purity requirements, thermally labile compounds. |
Experimental Protocols
Detailed methodologies are essential for reproducing purification results. Below are generalized protocols for each of the key techniques discussed.
Protocol 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at varying temperatures.[4]
Materials:
-
Crude triazine compound
-
Recrystallization solvent (e.g., ethanol, methanol, acetone, or a binary mixture like ethanol/water)[1]
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude triazine compound and a few drops of the chosen solvent. The ideal solvent should dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude triazine compound in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate and add more solvent dropwise until the compound is completely dissolved.[5]
-
Hot Filtration (optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this stage.[6]
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.
Materials:
-
Crude triazine compound
-
Stationary phase (e.g., silica (B1680970) gel or Florisil®)
-
Mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate)[7]
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine a suitable mobile phase using Thin Layer Chromatography (TLC). The ideal solvent system should give the desired triazine compound an Rf value of approximately 0.3.[7]
-
Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the mobile phase and pour it into the column. Allow it to pack uniformly under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting the eluate in fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure triazine compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Note on Florisil®: Florisil® is a polar adsorbent made of magnesium silicate (B1173343) that can be used as an alternative to silica gel, particularly for the cleanup of pesticide residues, including triazines.[6][8] The procedure is similar to that for silica gel chromatography.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture.
Materials:
-
Crude triazine compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Volatile buffers (if needed, e.g., ammonium (B1175870) bicarbonate)[1]
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Fraction collector
Procedure:
-
Analytical Method Development: Develop an analytical HPLC method to achieve good separation of the target triazine compound from its impurities.
-
Method Scaling: Scale up the analytical method to a preparative scale by adjusting the flow rate and injection volume for the larger preparative column.
-
Sample Preparation: Dissolve the crude triazine compound in the mobile phase or a suitable solvent. The solution should be filtered before injection.
-
Purification: Inject the sample onto the preparative HPLC system. The system will automatically separate the components of the mixture.
-
Fraction Collection: Use a fraction collector to collect the eluate containing the purified triazine compound as it exits the column.
-
Purity Analysis and Solvent Removal: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the solvent, often by lyophilization or rotary evaporation, to obtain the final purified product.
Visualizations
Experimental Workflows
Caption: Workflow for the purification of triazine compounds via recrystallization.
Caption: Workflow for the purification of triazine compounds via column chromatography.
Caption: Workflow for the purification of triazine compounds via preparative HPLC.
References
comparative analysis of the thermal stability of various triazine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of various triazine derivatives, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in selecting appropriate compounds for applications where thermal resilience is a critical factor.
Data Summary
The thermal stability of triazine derivatives is significantly influenced by their molecular structure, particularly the nature of the substituents on the triazine ring. The following table summarizes the thermal decomposition data for a range of triazine compounds, primarily obtained through Thermogravimetric Analysis (TGA). The onset decomposition temperature (Tonset) and the temperature of maximum weight loss (Tmax) are key indicators of thermal stability.
| Triazine Derivative Class | Specific Compound/Substituent | Onset Decomposition Temp (Tonset) (°C) | Temperature of Max. Weight Loss (Tmax) (°C) | Char Yield (%) | Reference |
| Annelated Triazinones | Unsubstituted Phenyl | 279 | - | - | [1] |
| 4-Cl Phenyl | 296 | - | - | [1] | |
| 3,4-Cl2 Phenyl | 294 | - | - | [1] | |
| 2-OCH3 Phenyl | 241 | - | - | [1] | |
| sym-Trisubstituted-s-Triazines | N2,N4,N6-triphenyl-1,3,5-triazine-2,4,6-triamine (TAT) | ~320 | - | - | [2] |
| N2,N4,N6-tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine (TMAT) | ~350 | - | 45 (at 600°C) | [2] | |
| N2,N4,N6-tris(4-hydroxyphenyl)-1,3,5-triazine-2,4,6-triamine (THAT) | ~330 | - | 35 (at 600°C) | [2] | |
| N2,N4,N6-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine (TBAT) | ~330 | - | 35 (at 600°C) | [2] | |
| N2,N4,N6-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine (TCAT) | ~240 | - | 15 (at 600°C) | [2] | |
| Triazine-based Polymers | Triazine-amine polymer | Up to 450 | - | - | [3] |
| Triazine-ether polymers | 200-300 | - | - | [3] | |
| Nitrogen-Rich Triazines | 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine (H3TTT) | >247 | - | - | [4][5] |
| H3TTT Hydrazinium Salt | 217 | - | - | [4][5] |
Key Observations:
-
Substituent Effects: The thermal stability of triazine derivatives is highly dependent on the nature of the substituent. Electron-donating groups like methoxy (B1213986) (-OCH3) and hydroxy (-OH) on a phenyl ring attached to the triazine core tend to increase thermal stability and char yield.[2] In contrast, electron-withdrawing groups like chlorine can have a more complex effect, with the position of substitution playing a crucial role.[1] For instance, a 4-chloro substituent on an annelated triazinone enhances stability, while a 2-chloro substituent decreases it.[1]
-
Polymer vs. Small Molecule: Triazine-based polymers, particularly those with amine linkages, exhibit superior thermal stability compared to many small molecule derivatives, with decomposition temperatures reaching up to 450°C.[3]
-
Nitrogen Content: Increasing the nitrogen content, for example by incorporating tetrazole moieties, can lead to high thermal stability, as seen in 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine (H3TTT) with a decomposition temperature above 247°C.[4][5]
-
Structural Form: The way in which the triazine rings are linked and the overall molecular architecture also play a significant role. For example, annelated triazinones show a wide range of stabilities depending on the substitution pattern on the fused ring system.[1]
Experimental Protocols
The data presented in this guide are primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized protocols for these key experiments.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on thermal stability and decomposition temperatures.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small amount of the triazine derivative (typically 3-10 mg) is accurately weighed and placed into a sample pan (e.g., alumina, platinum).
-
Instrument Setup: The sample pan is placed in the TGA furnace.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative decomposition.[6] For studying oxidative stability, synthetic air can be used.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate, commonly 10 °C/min.[6]
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum rate of weight loss (Tmax) from the derivative thermogravimetric (DTG) curve, and the percentage of residual mass (char yield) at a specific temperature.
Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. This is used to determine melting points, phase transitions, and enthalpies of reaction.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small amount of the triazine derivative (typically 2-5 mg) is accurately weighed and hermetically sealed in a sample pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is typically used with a constant flow rate.
-
Heating Program: The sample is subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.[6]
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The peak temperature of an endotherm is typically taken as the melting point.[1]
Visualizations
Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates the typical workflow for a comparative analysis of the thermal stability of triazine derivatives.
Caption: Workflow for Comparative Thermal Stability Analysis of Triazine Derivatives.
Signaling Pathway of Thermal Decomposition (Conceptual)
This diagram provides a conceptual representation of the factors influencing the thermal decomposition pathway of a generic triazine derivative.
Caption: Conceptual Pathway of Triazine Derivative Thermal Decomposition.
References
- 1. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization of sym-2,4,6-trisubstituted-s-Triazine Derivatives and Their Effects on Flame Retardancy of Polypropylene Composites [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and detonation performance of novel tetrazolyl–triazine nitrogen-rich energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00410D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine (CAS No. 30363-03-2). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals who handle this substance.
Immediate Safety and Hazard Information
This compound is a halogenated organic compound that requires careful handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of the solid material should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₂Br₃N₃ | [1][2][3] |
| Molecular Weight | 546.06 g/mol | [1][2][3] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | >300 °C | [2] |
| Boiling Point | 633.4 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.7 g/cm³ (Predicted) | [2] |
| GHS Hazard Statements | H315, H319, H335 | [1] |
Detailed Disposal Protocol
The proper disposal of this compound is critical due to its halogenated nature. Halogenated organic compounds require specific disposal methods and must not be mixed with non-halogenated chemical waste.[4][5][6][7][8] Disposal costs for halogenated waste are typically higher due to the need for specialized incineration processes.[7][8]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes pure, unused compound, contaminated labware (e.g., weighing boats, spatulas), and solutions.
-
Crucially, this waste must be segregated as "Halogenated Organic Waste." [4][5][6] Do not mix with non-halogenated organic solvents or other waste streams.[7][8]
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap.[9][10]
-
The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[5][11]
-
The label must include the full chemical name: "this compound" and list any other chemical constituents and their approximate percentages.[11] Do not use abbreviations.
-
Affix the appropriate hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department as soon as the first drop of waste is added.[7]
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][10]
-
Keep the waste container closed at all times except when adding waste.[10][11][12]
-
The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials.[11]
-
-
Disposal of Contaminated Materials:
-
Solid Waste: Contaminated solid materials such as gloves, weighing paper, and absorbent pads should be placed in a sealed bag and then into the designated halogenated solid waste container.
-
"Empty" Containers: The original container of this compound must be managed as hazardous waste. It should not be disposed of as regular trash.
-
Sharps: Contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container and managed as hazardous waste.[4]
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is full or has been accumulating for the maximum time allowed by your institution (often up to one year), contact your EHS department to arrange for a hazardous waste pickup.[9][10]
-
Do not dispose of this chemical down the drain or in regular trash.[12][13] Evaporation in a fume hood is also not a permissible disposal method.[10][12]
-
Experimental Workflow & Disposal Logic
The following diagrams illustrate the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Decision Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust within their institutions. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
- 1. This compound | C21H12Br3N3 | CID 35224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. vumc.org [vumc.org]
- 13. acs.org [acs.org]
Personal protective equipment for handling 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine
This guide provides crucial safety and logistical information for the handling and disposal of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine (CAS No. 30363-03-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 30363-03-2
-
Molecular Formula: C₂₁H₁₂Br₃N₃[1]
Hazard Summary: This chemical is classified with the following hazards:
-
Signal Word: Warning[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Part | PPE Specification | Standard/Comment |
| Eyes/Face | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US) is recommended.[4] |
| Skin | Chemical-resistant gloves (e.g., Nitrile). | Gloves must be inspected prior to use. Wash and dry hands after use.[4] |
| Fire/flame resistant and impervious clothing. | Long-sleeved shirt and long pants are the minimum requirement.[4][5] | |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if exposure limits are exceeded or if irritation or other symptoms are experienced. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is suitable. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[6][7] |
Experimental Protocols: Safe Handling and Storage
Adherence to the following step-by-step procedures is essential for the safe handling and storage of this compound.
Engineering Controls:
-
Work in a well-ventilated area.[4]
-
Use a chemical fume hood for all procedures that may generate dust or aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
Handling Procedures:
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools to prevent electrostatic discharge.[4]
-
Wash hands thoroughly after handling the material.[5]
-
Remove contaminated clothing immediately and wash before reuse.[5]
Storage:
-
Store in a tightly closed container.[4]
-
Keep in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]
-
Keep in a dark place, sealed in dry, room temperature conditions.[2]
Accidental Release and Disposal Plan
A clear plan for accidental releases and proper disposal is critical to mitigate risks to personnel and the environment.
Accidental Release Measures:
-
Evacuate personnel to a safe area.[4]
-
Wear appropriate personal protective equipment as detailed in the PPE table.[4]
-
Avoid dust formation.[4]
-
Prevent further leakage or spillage if safe to do so.[4]
-
Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[7]
-
Use spark-proof tools and explosion-proof equipment for cleanup.[4]
Disposal Plan:
-
Product Disposal: Dispose of surplus and non-recyclable solutions by a licensed disposal company. The chemical can be burned in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Contaminated Packaging: Dispose of as unused product. Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4][6]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
